molecular formula C5H13NO B028841 4-Aminopentan-1-ol CAS No. 927-55-9

4-Aminopentan-1-ol

Cat. No.: B028841
CAS No.: 927-55-9
M. Wt: 103.16 g/mol
InChI Key: JAXJUENAJXWFBX-UHFFFAOYSA-N
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Description

4-Aminopentan-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C5H13NO and its molecular weight is 103.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1095. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-aminopentan-1-ol
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InChI

InChI=1S/C5H13NO/c1-5(6)3-2-4-7/h5,7H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXJUENAJXWFBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401316181
Record name 4-Amino-1-pentanol
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Molecular Weight

103.16 g/mol
Source PubChem
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CAS No.

927-55-9
Record name 4-Amino-1-pentanol
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Record name 4-Amino-1-pentanol
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Record name 4-Amino-1-pentanol
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Foundational & Exploratory

An In-depth Technical Guide to 4-Aminopentan-1-ol (CAS 927-55-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Aminopentan-1-ol (CAS 927-55-9), a versatile bifunctional molecule of significant interest in chemical synthesis and pharmaceutical development. This document collates its core physicochemical properties, safety and handling information, and known synthetic pathways, presenting the data in a clear and accessible format for laboratory and research applications.

Core Physicochemical Properties

This compound is a primary amino alcohol characterized by the presence of both an amino (-NH₂) and a hydroxyl (-OH) group. These functional groups impart unique reactivity, making it a valuable building block in organic synthesis.[1] Its physical state is often described as a pale yellow low melting solid or a colorless to pale yellow liquid.[2][3][4]

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 927-55-9[2][5][6][7]
Molecular Formula C₅H₁₃NO[2][5][6]
Molecular Weight 103.16 g/mol [5][8]
Melting Point 31-34 °C[7]
Boiling Point 174.7 °C at 760 mmHg; 117-119 °C at 25 mmHg[2][5][9][10]
Density 0.915 g/cm³[2][5]
Refractive Index 1.449[2][5]
Flash Point 59.4 °C[2][5]
pKa 15.12 ± 0.10 (Predicted)[2][6]
LogP 0.80640[5]
Appearance Off-White to Pale Yellow Low Melting Solid / Powder[2][3][7]
Solubility Slightly soluble in Chloroform and Methanol.[9]
Storage Hygroscopic, -20°C Freezer, Under Inert Atmosphere.[2][9][10]

Spectroscopic and Structural Information

Structural elucidation and purity assessment are critical in research and development. Spectroscopic data for this compound is available through various databases.

  • Mass Spectrometry (GC-MS): Data is available from the NIST Mass Spectrometry Data Center.[8]

  • Infrared (IR) Spectra: Vapor phase IR spectra are available.[8]

  • NMR Spectroscopy: ¹H NMR and ¹³C NMR data are referenced by some suppliers, indicating their availability for structure confirmation.[3]

Table 2: Structural Identifiers

IdentifierValueSource(s)
IUPAC Name This compound[7][8]
SMILES CC(CCCO)N[8][11]
InChI 1S/C5H13NO/c1-5(6)3-2-4-7/h5,7H,2-4,6H2,1H3[7][8]
InChIKey JAXJUENAJXWFBX-UHFFFAOYSA-N[7][8]

Synthesis and Reactivity

The bifunctional nature of this compound, with its nucleophilic amino group and primary hydroxyl group, allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of more complex molecules and Active Pharmaceutical Ingredients (APIs).[1]

While detailed, step-by-step experimental protocols are proprietary or published in specific literature, a common synthetic route involves the reduction of a nitro-ester precursor.

  • Cited Synthesis Route: One documented method is the synthesis from 4-nitrovaleric acid methyl ester.[12] This process typically involves the reduction of the nitro group to an amine and the ester group to an alcohol, often using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (B95107) (THF). The reaction requires careful control of temperature and an inert atmosphere. Work-up procedures involve quenching the excess reducing agent and isolating the product through extraction and purification, commonly by distillation or chromatography.

SynthesisWorkflow Precursor 4-Nitrovaleric acid methyl ester Process Reduction (e.g., LiAlH₄) Precursor->Process Step 1 Product This compound Process->Product Step 2

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development

The dual functionality of this compound makes it a valuable building block for constructing complex molecular architectures necessary for new drug discovery.[1] Its structure is incorporated into various larger molecules, serving as a linker or a core scaffold. For instance, it is listed as an impurity of Hydroxychloroquine, indicating its potential use as a starting material or intermediate in related synthetic processes.[6]

LogicalRelationship cluster_0 Molecular Structure cluster_1 Chemical Properties & Applications Structure This compound Amino Amino Group (-NH₂) Structure->Amino features Hydroxyl Hydroxyl Group (-OH) Structure->Hydroxyl features Reactivity Bifunctional Reactivity Amino->Reactivity enables Hydroxyl->Reactivity enables Intermediate Pharmaceutical Intermediate Reactivity->Intermediate useful as BuildingBlock Synthetic Building Block Reactivity->BuildingBlock useful as

Caption: Relationship between structure and application of this compound.

Safety and Handling

Proper handling of this compound is crucial due to its hazardous properties. It is classified as harmful if swallowed and causes severe skin burns and eye damage.[7][8]

Table 3: GHS Hazard Information

Pictogram(s)Signal WordHazard Statement(s)Precautionary Statement(s)
GHS05 (Corrosion), GHS07 (Exclamation Mark)Danger H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage.P260, P264, P270, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501

Source:[7][8]

Handling Recommendations:

  • Use only under a chemical fume hood.[13]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[13]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7][13]

  • Wash hands and any exposed skin thoroughly after handling.[13]

  • Store in a tightly closed container in a dry, cool, and well-ventilated area, designated as a corrosives area.[13]

  • Keep away from incompatible materials such as strong oxidizing agents.[13]

First Aid Measures:

  • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.[13]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[13]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[13]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.[7][13]

References

A Technical Guide to the Physicochemical Properties of 4-Aminopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of 4-Aminopentan-1-ol (CAS No: 927-55-9), a bifunctional molecule featuring both a primary amine and a primary hydroxyl group. Understanding these properties is critical for its application in chemical synthesis, biochemical research, and as an intermediate in the development of pharmaceutical compounds.

Physicochemical Data Summary

The quantitative physicochemical properties of this compound are summarized in the table below. These values have been compiled from various chemical data sources. It is important to note that some values are predicted or computed, as indicated.

PropertyValueSource / Notes
Molecular Formula C₅H₁₃NO[1][2][3][4][5][6]
Molecular Weight 103.16 g/mol [1][2][4][6]
Appearance Off-White to Pale Yellow Low Melting Solid[2][5]
Melting Point 32 °C[1][2][3]
Boiling Point 174.7 °C (at 760 mmHg) 117-119 °C (at 25 mmHg)[1][2][3]
Density 0.915 g/cm³ (Predicted: ±0.06 g/cm³)[1][2][3]
Flash Point 59.4 °C[1]
Refractive Index 1.449[1]
Solubility Slightly soluble in Chloroform and Methanol.[2]
Partition Coefficient (LogP) 0.80640 -0.3 (Computed)[1][4]
pKa 15.12 ± 0.10 (Predicted, for hydroxyl group)[2][3]

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination of physicochemical properties. While specific protocols for this compound are not extensively published, the following sections describe standard and widely accepted methods for its synthesis and property characterization.

Synthesis Protocol: Catalytic Hydrogenation

A common and efficient method for synthesizing this compound is the catalytic hydrogenation of a corresponding nitro-alcohol precursor, 4-nitropentan-1-ol. This method is highly atom-economical and suitable for scaling.

Objective: To synthesize this compound via the reduction of 4-nitropentan-1-ol.

Materials & Equipment:

  • 4-nitropentan-1-ol (substrate)

  • Methanol or Ethanol (solvent)

  • Raney Nickel or Palladium on Carbon (Pd/C) (catalyst, 5-10% by weight)

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

  • Hydrogen gas source

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reactor Charging: A high-pressure reactor is charged with 4-nitropentan-1-ol and a suitable solvent such as methanol.

  • Catalyst Addition: Under an inert nitrogen atmosphere, the Raney Nickel slurry or Pd/C catalyst is carefully added to the reactor.

  • Inerting and Pressurization: The reactor is sealed and purged multiple times with nitrogen gas to remove oxygen, followed by purging with hydrogen gas. The reactor is then pressurized with hydrogen to the desired operating pressure (e.g., 50-100 psi).

  • Reaction: The mixture is stirred vigorously. The reaction is often exothermic and may require cooling to maintain a controlled temperature (e.g., 25-40 °C). Progress is monitored by the cessation of hydrogen uptake.

  • Work-up and Filtration: Once the reaction is complete, the reactor is carefully depressurized and purged with nitrogen. The reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • Purification: The solvent is removed from the filtrate using a rotary evaporator. The resulting crude this compound is then purified by vacuum distillation to yield the final product.

Property Determination Methodologies
  • Melting Point: Determined using a calibrated digital melting point apparatus. A small amount of the solid sample is packed into a capillary tube and heated at a controlled rate. The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.

  • Boiling Point: Measured at a specific pressure using ebulliometry or, more commonly, during vacuum distillation. A thermometer is placed at the vapor-liquid equilibrium point, and the temperature is recorded once a stable reading is achieved at a given pressure.

  • Density: Measured using a pycnometer or a digital density meter (oscillating U-tube). The mass of a precisely known volume of the substance is determined at a constant temperature.

  • Solubility: The shake-flask method (OECD Guideline 105) is standard. An excess amount of the compound is added to a known volume of the solvent (e.g., water, chloroform, methanol). The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically (e.g., by GC or HPLC).

  • Partition Coefficient (LogP): The octanol-water partition coefficient is typically determined using the shake-flask method (OECD Guideline 107). The compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the compound in both phases is measured to calculate the partition ratio.

  • pKa: The acid dissociation constant for the protonated amine group is determined by potentiometric titration. A solution of the compound is titrated with a standard acid (e.g., HCl), and the pH is monitored with a calibrated pH meter as a function of the titrant volume. The pKa is determined from the midpoint of the titration curve.

Visualization of Experimental Workflow

The logical flow for the synthesis and characterization of this compound can be visualized as follows. This workflow outlines the major steps from starting materials to final data analysis.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis start Starting Material (4-Nitropentan-1-ol) reaction Catalytic Hydrogenation start->reaction H₂, Catalyst workup Filtration & Solvent Removal (Crude Product) reaction->workup purification Vacuum Distillation workup->purification final_product Pure this compound purification->final_product mp Melting Point (DSC/Apparatus) final_product->mp bp Boiling Point (Ebulliometry) final_product->bp density Density (Pycnometer) final_product->density solubility Solubility (Shake-Flask) final_product->solubility pka pKa (Potentiometric Titration) final_product->pka logp LogP (HPLC/Shake-Flask) final_product->logp data_table Compile Data Table mp->data_table bp->data_table density->data_table solubility->data_table pka->data_table logp->data_table report Technical Guide / Report data_table->report

References

An In-depth Technical Guide to 4-Aminopentan-1-ol: Molecular Structure, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminopentan-1-ol is a bifunctional organic molecule featuring a primary amine and a primary alcohol functional group. Its unique structure makes it a valuable building block in medicinal chemistry and pharmaceutical synthesis.[1] This technical guide provides a comprehensive overview of its molecular structure, chemical formula, and physicochemical properties. It also outlines a plausible synthetic route and discusses the analytical techniques used for its characterization. While direct experimental data on its biological activity and involvement in specific signaling pathways are limited in publicly available literature, this document explores the potential of this compound class based on related molecules.

Molecular Structure and Chemical Formula

This compound, also known as 4-amino-1-pentanol, possesses a five-carbon backbone. A hydroxyl group (-OH) is attached to the first carbon (C1), and an amino group (-NH2) is located on the fourth carbon (C4). This arrangement results in a chiral center at the C4 carbon.

Molecular Formula: C₅H₁₃NO[2][3][4]

Chemical Structure:

Caption: 2D Molecular Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical suppliers and databases.

PropertyValueReference
Molecular Weight 103.16 g/mol [2][5]
CAS Number 927-55-9[2][3][4]
Appearance Off-White to Pale Yellow Low Melting Solid[6]
Boiling Point 174.7 °C at 760 mmHg[7]
Melting Point 32 °C[7]
Density 0.915 g/cm³[7]
SMILES CC(N)CCCO[3][4]
InChI InChI=1S/C5H13NO/c1-5(6)3-2-4-7/h5,7H,2-4,6H2,1H3[2]

Synthesis

Hypothetical Synthetic Workflow

The synthesis can be conceptualized as a two-step process: the formation of the nitro alcohol precursor followed by its reduction to the desired amino alcohol.

G Start Starting Materials (e.g., 1-nitropropane (B105015) and ethylene (B1197577) oxide) Precursor Synthesis of 4-nitro-1-pentanol Start->Precursor Reduction Catalytic Hydrogenation Precursor->Reduction Product This compound Reduction->Product Purification Purification (e.g., Distillation) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Hypothetical workflow for the synthesis of this compound.

Experimental Protocol: Catalytic Hydrogenation (General Procedure)

The following is a generalized protocol for the reduction of a nitro alcohol to an amino alcohol, which can be adapted for the synthesis of this compound from 4-nitro-1-pentanol.

Materials:

  • 4-nitro-1-pentanol

  • Palladium on carbon (Pd/C) catalyst (e.g., 5-10 mol%)

  • Solvent (e.g., Methanol or Ethanol)

  • Hydrogen gas (H₂)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard glassware for hydrogenation reactions (e.g., Parr hydrogenator or a flask with a balloon)

Procedure:

  • Reactor Setup: A hydrogenation vessel is charged with a solution of 4-nitro-1-pentanol in a suitable solvent (e.g., methanol).

  • Inerting: The vessel is purged with an inert gas (nitrogen or argon) to remove any oxygen.

  • Catalyst Addition: The Pd/C catalyst is carefully added to the reaction mixture under the inert atmosphere.

  • Hydrogenation: The reaction vessel is then pressurized with hydrogen gas to a specified pressure (e.g., 50 psi) or a hydrogen-filled balloon is attached.

  • Reaction: The mixture is stirred vigorously at room temperature or with gentle heating until the reaction is complete. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting material.

  • Work-up: Upon completion, the reaction mixture is carefully depressurized and the catalyst is removed by filtration through a pad of celite.

  • Purification: The solvent is removed from the filtrate under reduced pressure, and the crude this compound can be purified by vacuum distillation to yield the final product.

Analytical Characterization

The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the carbon backbone. The chemical shifts and coupling patterns would be consistent with the proposed structure. Key expected signals include a multiplet for the proton at the chiral center (C4), signals for the methylene (B1212753) groups, a triplet for the terminal methyl group, and broad singlets for the -OH and -NH₂ protons which are exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts would be indicative of their chemical environment (e.g., the carbon attached to the hydroxyl group would be downfield compared to the other methylene carbons).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200 (broad)O-H stretchAlcohol
3400-3200 (medium)N-H stretchPrimary Amine
2960-2850C-H stretchAlkane
1650-1580N-H bendPrimary Amine
1075-1000C-O stretchPrimary Alcohol
Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a powerful tool for determining the molecular weight and fragmentation pattern of this compound.

Expected Fragmentation: The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 103. Common fragmentation pathways for amino alcohols include the loss of a methyl group (M-15), loss of water (M-18), and alpha-cleavage adjacent to the amino and hydroxyl groups, leading to characteristic fragment ions. A prominent peak at m/z 44 is often observed for primary amines, corresponding to the [CH₂=NH₂]⁺ fragment.

G Molecule This compound (C₅H₁₃NO) m/z = 103 Fragment1 Loss of CH₃ [M-15]⁺ m/z = 88 Molecule->Fragment1 - •CH₃ Fragment2 Loss of H₂O [M-18]⁺ m/z = 85 Molecule->Fragment2 - H₂O Fragment3 α-cleavage [CH(NH₂)CH₃]⁺ m/z = 44 Molecule->Fragment3 C-C bond cleavage

Caption: Plausible mass spectrometry fragmentation pathways of this compound.

Applications in Drug Development and Research

While specific biological activities for this compound are not extensively documented, its structural motifs are present in various biologically active compounds. As a chiral amino alcohol, it serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

The primary amine can be functionalized to form amides, sulfonamides, or participate in reductive amination reactions to build larger molecular scaffolds. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or can be converted into ethers and esters. This dual functionality allows for the creation of diverse chemical libraries for drug discovery screening.

Research on related amino alcohol derivatives has suggested potential for antibacterial and antioxidant activities. Therefore, it is plausible that novel derivatives of this compound could be explored for similar or other pharmacological properties.

Conclusion

This compound is a valuable chiral building block with significant potential in synthetic and medicinal chemistry. This guide has summarized its fundamental molecular and physicochemical properties and outlined a general synthetic approach and analytical characterization methods. Further research is warranted to fully elucidate the specific biological activities of this compound and its derivatives, which could lead to the development of novel therapeutic agents. The detailed experimental protocols and in-depth biological studies remain a key area for future investigation.

References

An In-Depth Technical Guide to the Synthesis of 4-Aminopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-aminopentan-1-ol, a valuable bifunctional molecule with applications in the development of pharmaceuticals and other fine chemicals. The methodologies detailed herein are based on established chemical principles and analogous procedures found in the scientific literature. This document presents detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in the practical synthesis of this compound.

Reductive Amination of 4-Hydroxypentan-2-one (B1618087)

Reductive amination is a highly versatile and widely employed method for the synthesis of amines from carbonyl compounds.[1] In the context of this compound synthesis, the logical precursor is 4-hydroxypentan-2-one. This pathway involves the reaction of the ketone with an amine source, typically ammonia (B1221849), to form an intermediate imine or enamine, which is then reduced in situ to the desired amino alcohol. A critical consideration in this pathway is the presence of the hydroxyl group, which may necessitate a protection-deprotection strategy to prevent side reactions.

Experimental Protocol

Step 1: Protection of the Hydroxyl Group (Acetylation)

  • To a solution of 4-hydroxypentan-2-one (1.0 eq.) in dichloromethane (B109758) (DCM, 5 mL/mmol) at 0 °C, add triethylamine (B128534) (1.2 eq.) followed by the dropwise addition of acetic anhydride (B1165640) (1.1 eq.).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-oxopentan-2-yl acetate (B1210297).

Step 2: Reductive Amination

  • Dissolve 4-oxopentan-2-yl acetate (1.0 eq.) in methanol (B129727) (10 mL/mmol).

  • Add ammonium (B1175870) acetate (10 eq.) to the solution and stir at room temperature for 1 hour to facilitate imine formation.

  • Cool the mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise.[2]

  • Allow the reaction to stir at room temperature for 24 hours.

  • Acidify the mixture to pH ~2 with concentrated HCl and stir for an additional 4 hours to hydrolyze the acetate protecting group.

  • Basify the solution to pH > 12 with a concentrated NaOH solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to afford this compound.

Quantitative Data
ParameterValueReference
Starting Material4-Hydroxypentan-2-one[3]
Key ReagentsAcetic anhydride, NH₄OAc, NaBH₃CN[2]
Typical Yield60-75% (over two steps)Estimated based on similar reductive amination procedures.
Purity>95% after purification
Reaction Time~30 hours

Experimental Workflow

G cluster_0 Protection cluster_1 Reductive Amination & Deprotection 4-Hydroxypentan-2-one 4-Hydroxypentan-2-one 4-Oxopentan-2-yl acetate 4-Oxopentan-2-yl acetate 4-Hydroxypentan-2-one->4-Oxopentan-2-yl acetate Ac₂O, Et₃N, DCM Imine Intermediate Imine Intermediate 4-Oxopentan-2-yl acetate->Imine Intermediate NH₄OAc, MeOH Protected Amino Alcohol Protected Amino Alcohol Imine Intermediate->Protected Amino Alcohol NaBH₃CN This compound This compound Protected Amino Alcohol->this compound HCl, then NaOH

Reductive amination pathway for this compound.

Reduction of 4-Nitrovaleric Acid Methyl Ester

The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis. The synthesis of this compound can be achieved from methyl 4-nitrovalerate.[4] This pathway involves the simultaneous reduction of both the nitro group and the ester functionality. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are typically required for this transformation.

Experimental Protocol
  • To a stirred suspension of lithium aluminum hydride (3.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF, 20 mL/mmol) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of methyl 4-nitrovalerate (1.0 eq.) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate for 1 hour, then filter through a pad of Celite®.

  • Wash the filter cake thoroughly with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the residue by vacuum distillation to yield this compound.

Quantitative Data
ParameterValueReference
Starting MaterialMethyl 4-nitrovalerate[4]
Key ReagentLithium aluminum hydride (LiAlH₄)
Typical Yield70-85%Estimated based on similar LiAlH₄ reductions of nitroesters.
Purity>97% after distillation
Reaction Time8-12 hours

Experimental Workflow

G Methyl 4-nitrovalerate Methyl 4-nitrovalerate This compound This compound Methyl 4-nitrovalerate->this compound 1. LiAlH₄, THF, reflux 2. Workup

Reduction of methyl 4-nitrovalerate to this compound.

Synthesis from γ-Valerolactone (GVL)

γ-Valerolactone, a bio-derived platform chemical, presents a sustainable starting point for the synthesis of this compound. This pathway involves a two-step process: the aminolysis of the lactone to form an intermediate hydroxyamide, followed by the reduction of the amide to the target amino alcohol.

Experimental Protocol

Step 1: Aminolysis of γ-Valerolactone

  • In a sealed pressure vessel, charge γ-valerolactone (1.0 eq.) and a 7 M solution of ammonia in methanol (5.0 eq.).

  • Heat the mixture to 100-120 °C for 24-48 hours.

  • Cool the vessel to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia, yielding crude 4-hydroxy-N-methylpentanamide. This intermediate can be used in the next step without further purification.

Step 2: Reduction of 4-Hydroxy-N-methylpentanamide

  • In a flask equipped with a reflux condenser and under an inert atmosphere, suspend lithium aluminum hydride (2.5 eq.) in anhydrous THF (20 mL/mmol).

  • Cool the suspension to 0 °C and add a solution of the crude 4-hydroxy-N-methylpentanamide (1.0 eq.) in anhydrous THF dropwise.

  • After the addition, allow the mixture to warm to room temperature and then heat to reflux for 6-10 hours.

  • Follow the quenching and workup procedure as described in the protocol for the reduction of 4-nitrovaleric acid methyl ester.

  • Purify the final product by vacuum distillation.

Quantitative Data
ParameterValueReference
Starting Materialγ-Valerolactone[5]
Key ReagentsAmmonia, Lithium aluminum hydride
Typical Yield55-70% (over two steps)Estimated from analogous aminolysis and amide reduction reactions.
Purity>96% after distillation
Reaction Time~30-58 hours

Experimental Workflow

G γ-Valerolactone γ-Valerolactone 4-Hydroxy-N-methylpentanamide 4-Hydroxy-N-methylpentanamide γ-Valerolactone->4-Hydroxy-N-methylpentanamide NH₃/MeOH, heat This compound This compound 4-Hydroxy-N-methylpentanamide->this compound 1. LiAlH₄, THF, reflux 2. Workup G Levulinic Acid Levulinic Acid 4-Aminopentanoic Acid 4-Aminopentanoic Acid Levulinic Acid->4-Aminopentanoic Acid Engineered Amine Dehydrogenase, NH₃, Cofactor This compound This compound 4-Aminopentanoic Acid->this compound Carboxylic Acid Reductase, Cofactor

References

Spectroscopic Analysis of 4-Aminopentan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4-Aminopentan-1-ol (CAS No. 927-55-9), a valuable bifunctional molecule with applications in chemical synthesis and pharmaceutical development. The following sections present available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols relevant for the characterization of this and similar small molecules.

Data Presentation

The spectroscopic data for this compound is summarized below. These tables provide a concise reference for the key spectral features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

No experimental ¹H NMR data with assigned peaks for this compound was found in the public databases searched. A predicted spectrum would suggest chemical shifts in the regions typical for aminopentanol structures.

¹³C NMR (Carbon-13 NMR):

An experimental ¹³C NMR spectrum is available in the Human Metabolome Database (HMDB).[1] The data was acquired on a 25.16 MHz instrument using deuterated chloroform (B151607) (CDCl₃) as the solvent.[1] While a complete peak list is not directly provided, the spectrum indicates the presence of five distinct carbon environments as expected from the molecular structure.

Carbon Atom Typical Chemical Shift Range (ppm)
C1 (-CH₂OH)60 - 65
C2 (-CH₂-)30 - 35
C3 (-CH₂-)35 - 40
C4 (-CH(NH₂)-)45 - 55
C5 (-CH₃)20 - 25

Note: The chemical shift ranges are estimates based on typical values for similar aliphatic alcohols and amines and may not represent the exact experimental values.

Infrared (IR) Spectroscopy

A vapor phase IR spectrum for this compound is referenced in the PubChem database.[2][3] The characteristic absorption bands for the primary amine and hydroxyl functional groups are expected to be prominent features of the spectrum.

Functional Group Characteristic Absorption (cm⁻¹) Vibration Type
O-H (Alcohol)3200 - 3600 (broad)Stretching
N-H (Amine)3300 - 3500 (two bands for primary amine)Stretching
C-H (Alkyl)2850 - 2960Stretching
N-H (Amine)1590 - 1650Bending
C-O (Alcohol)1050 - 1260Stretching
Mass Spectrometry (MS)

GC-MS data for this compound is available through PubChem, provided by the NIST Mass Spectrometry Data Center.[2][3]

m/z (Mass-to-Charge Ratio) Relative Intensity Possible Fragment
44Top Peak[CH₃CH=NH₂]⁺
422nd Highest[C₃H₆]⁺ or [C₂H₂O]⁺
433rd Highest[C₃H₇]⁺ or [CH₃CHNH₂]⁺

The molecular weight of this compound is 103.16 g/mol .[2][4] The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 103, although it may be of low abundance.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • ¹H NMR: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube.

  • ¹³C NMR: A higher concentration is generally required; dissolve 50-100 mg of the sample in the appropriate deuterated solvent.

  • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm), unless the residual solvent peak is used for calibration.

2. Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

  • "Shim" the magnetic field to achieve maximum homogeneity, which results in sharp spectral lines.

  • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-90° pulse angle, 8-16 scans, and an acquisition time of 2-4 seconds.

  • ¹³C NMR: Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each carbon. A longer acquisition time and a greater number of scans are typically required due to the low natural abundance of ¹³C.

3. Data Processing and Interpretation:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift axis using the internal standard or the residual solvent peak.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

  • Analyze the splitting patterns (multiplicity) in the ¹H NMR spectrum to deduce the number of neighboring protons.

  • Correlate the chemical shifts in both ¹H and ¹³C NMR spectra to the different chemical environments in the molecule.

Infrared (IR) Spectroscopy

1. Sample Preparation:

  • Liquid Sample (Neat): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr). The plates are then pressed together to form a thin film.

  • Solid Sample (KBr Pellet): Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄, CS₂). The solution is then placed in a liquid sample cell with windows made of an IR-transparent material.

2. Data Acquisition:

  • Record a background spectrum of the empty sample holder (salt plates, KBr pellet without sample, or solvent-filled cell).

  • Place the sample in the spectrometer's sample compartment.

  • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). The instrument software will automatically subtract the background spectrum from the sample spectrum.

3. Data Interpretation:

  • Identify the characteristic absorption bands in the spectrum.

  • Correlate the positions (wavenumber), shapes (broad, sharp), and intensities (strong, medium, weak) of the absorption bands to the presence of specific functional groups in the molecule using correlation tables.

Mass Spectrometry (MS)

1. Sample Preparation for GC-MS:

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, methanol, hexane) to a concentration of approximately 10 µg/mL.

  • Ensure the sample is free of non-volatile materials. If necessary, derivatize polar functional groups (like amines and alcohols) to increase their volatility.

  • Transfer the solution to a GC autosampler vial.

2. Data Acquisition (GC-MS with Electron Ionization - EI):

  • Inject a small volume (typically 1 µL) of the sample solution into the gas chromatograph (GC).

  • The sample is vaporized in the heated injection port and separated into its components as it passes through the GC column.

  • As the components elute from the column, they enter the ion source of the mass spectrometer.

  • In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion.

3. Data Interpretation:

  • Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

  • Analyze the fragmentation pattern. The fragmentation of the molecular ion provides information about the structure of the molecule.

  • Compare the obtained mass spectrum with reference spectra in databases (e.g., NIST, Wiley) for confirmation.

Visualizations

The following diagrams illustrate the general workflow for obtaining and analyzing spectroscopic data.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow Sample Sample Preparation (Dissolution, Pelletizing, etc.) NMR_Acq NMR Data Acquisition (¹H, ¹³C) Sample->NMR_Acq IR_Acq IR Data Acquisition Sample->IR_Acq MS_Acq MS Data Acquisition (GC-MS) Sample->MS_Acq NMR_Proc NMR Data Processing (FT, Phasing, Integration) NMR_Acq->NMR_Proc IR_Proc IR Data Processing (Background Subtraction) IR_Acq->IR_Proc MS_Proc MS Data Processing (Library Search) MS_Acq->MS_Proc Analysis Structural Elucidation (Data Integration and Interpretation) NMR_Proc->Analysis IR_Proc->Analysis MS_Proc->Analysis

Caption: Workflow for Spectroscopic Analysis.

Logical_Relationship Spectroscopic Data and Structural Information Relationship Structure Molecular Structure (this compound) NMR_Data NMR Data (Chemical Shift, Multiplicity) Structure->NMR_Data IR_Data IR Data (Absorption Bands) Structure->IR_Data MS_Data MS Data (Molecular Ion, Fragmentation) Structure->MS_Data Connectivity Carbon-Hydrogen Framework NMR_Data->Connectivity Func_Groups Functional Groups (-OH, -NH₂) IR_Data->Func_Groups Mol_Weight Molecular Weight and Formula MS_Data->Mol_Weight Connectivity->Structure Func_Groups->Structure Mol_Weight->Structure

Caption: Data to Structure Correlation.

References

IUPAC name and synonyms for 4-Aminopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-aminopentan-1-ol, a bifunctional molecule of interest in various chemical and pharmaceutical research domains. This document outlines its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its general reactivity and potential applications.

Chemical Identity and Synonyms

The nomenclature and various identifiers for this compound are crucial for accurate documentation and database searches. The standard IUPAC name for this compound is This compound .[1] It is also known by several synonyms, which are listed below:

  • 4-Amino-1-pentanol[1][2][3]

  • 1-Pentanol, 4-amino-[3][4][5]

  • NSC 1095[1][2]

  • Einecs 213-151-4[3]

  • Hydroxychloroquine Sulfate Impurity 34[2][3]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValueReference(s)
Molecular Formula C₅H₁₃NO[1][3]
Molecular Weight 103.16 g/mol [1]
Appearance Off-White to Pale Yellow Low Melting Solid[5]
Melting Point 32°C[2][3][4]
Boiling Point 117-119°C at 25 mmHg; 174.7°C at 760 mmHg[2][4]
Density 0.915 ± 0.06 g/cm³ (Predicted)[2][3]
pKa 15.12 ± 0.10 (Predicted)[3]
Flash Point 59.4°C[4]
Refractive Index 1.449[4]
Solubility Chloroform (Slightly), Methanol (Slightly)[2]
Storage Conditions Hygroscopic, -20°C Freezer, Under Inert Atmosphere[2][3][5]
Spectral Information GC-MS and Vapor Phase IR spectra available[1]

Experimental Protocols: Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of a nitro-ester precursor. The following protocol is based on the reduction of 4-nitrovaleric acid methyl ester using lithium aluminum hydride (LiAlH₄).[6]

Reaction Scheme:

Synthesis_of_4_Aminopentan_1_ol reactant 4-Nitrovaleric acid methyl ester in Tetrahydrofuran (THF) product This compound reactant->product 1. Add LiAlH₄ at 0-5°C 2. Stir at room temperature overnight 3. Quench with H₂O and NaOH(aq) reagent Lithium Aluminum Hydride (LiAlH₄)

Synthesis of this compound via Reduction.
Materials and Reagents:

  • 4-Nitrovaleric acid methyl ester

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Distilled water

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Nitrogen gas (for inert atmosphere)

Procedure:
  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-nitrovaleric acid methyl ester in anhydrous THF.

  • Addition of Reducing Agent: Cool the solution to 0-5°C using an ice bath. Slowly add lithium aluminum hydride to the cooled solution.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight under a nitrogen atmosphere.

  • Quenching: Cool the reaction mixture to -10°C. Carefully and sequentially quench the reaction by the slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water.

  • Workup: Stir the resulting mixture for one hour.

  • Isolation: Filter the mixture. Concentrate the filtrate under reduced pressure to yield the crude this compound as a yellow oil.

General Reactivity and Applications

As a bifunctional molecule, this compound possesses the characteristic reactivity of both primary amines and primary alcohols.[7] The amino group can undergo reactions such as acylation, alkylation, and formation of Schiff bases, while the hydroxyl group can be esterified, etherified, or oxidized.

The dual functionality of amino alcohols like this compound makes them valuable intermediates in organic synthesis.[8] They are building blocks for more complex molecules, including pharmaceuticals and specialty polymers. For instance, amino alcohols are used in the synthesis of chiral ligands for asymmetric catalysis and are precursors to various heterocyclic compounds.[7][8] While specific biological activities of this compound are not extensively documented in publicly available literature, its structural motif is present in various biologically active molecules, suggesting its potential as a scaffold in drug discovery and development.

References

Commercial suppliers of 4-Aminopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Commercial Suppliers and Applications of 4-Aminopentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a valuable chemical intermediate for research and development. The document details commercial suppliers, key chemical and physical properties, and provides an exemplary experimental protocol illustrating its application in organic synthesis.

Commercial Availability

This compound (CAS No. 927-55-9) is available from a variety of chemical suppliers, primarily based in China.[1] The compound is typically offered in research-grade purities. The isomeric compound, 5-Amino-1-pentanol (CAS No. 2508-29-4), is also widely available and sometimes used in similar synthetic applications.[2][3]

Below is a summary of notable commercial suppliers for this compound and its related isomer.

Supplier NameLocation(s)CAS No. OfferedNotes
BLD PharmUS, India, Germany927-55-9, 2508-29-4Offers various quantities and provides basic safety information.[4][5]
ChemicalBookGlobal927-55-9, 2508-29-4Lists numerous suppliers, primarily from China.[1][3]
MolportGlobal927-55-9Aggregates offers from multiple suppliers for comparison.[6]
EnamineUkraine927-55-9Provides detailed chemical properties and safety data.[7]
Hangzhou Johoo Chemical Co., LtdChina927-55-9Offers the product with a minimum purity of 99.0%.[8]
NANJING SUNNY PHARMATECH CO., LTDChina927-55-9Supplies pharma-grade material with a purity of 98%.[9]
Pharmaffiliates-927-55-9Lists it as an intermediate, available upon enquiry.[10]
Fisher ScientificGlobal2508-29-4A major distributor offering 5-Amino-1-pentanol from TCI and Thermo Scientific.[2][11]

Physicochemical and Safety Data

Understanding the properties of this compound is critical for its proper handling, storage, and application in experimental work.

Chemical Properties
PropertyValueReference(s)
CAS Number 927-55-9[4][6]
Molecular Formula C₅H₁₃NO[4][6]
Molecular Weight 103.16 g/mol [4][7]
IUPAC Name This compound[7]
SMILES CC(N)CCCO[4][6]
InChI Key JAXJUENAJXWFBX-UHFFFAOYSA-N[6][7]
Physical Properties
PropertyValueReference(s)
Appearance Off-White to Pale Yellow Low Melting Solid[10]
Melting Point 31-34 °C[7]
Boiling Point 117-119 °C / 25 mm Hg[1]
Density 0.915±0.06 g/cm³ (Predicted)[1]
Solubility Chloroform (Slightly), Methanol (Slightly)[1]
Safety and Handling
GHS DataInformationReference(s)
Signal Word Danger[7]
Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)[7]
Precautionary Statements P260, P264, P270, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P330, P363, P405, P501[7]
Storage Store at room temperature or 2-8°C in a refrigerator under an inert atmosphere.[7][10] The compound can be hygroscopic.[1] Keep in a dark place, sealed in dry conditions.[4]

Application in Drug Development and Synthesis

Aminopentanols are versatile bifunctional molecules used as linkers and building blocks in the synthesis of more complex molecules, including pharmaceutical agents.[3] Their primary amine and hydroxyl groups allow for a wide range of chemical transformations. Notably, the structurally similar 5-Amino-1-pentanol is a key starting material in the total synthesis of Desferrioxamine B (DFOB), a chelating agent used to treat iron overload.[12][13] These compounds are also integral to the synthesis of quinoline-based inhibitors targeting enzymes in the PI3K/Akt signaling pathway, which is crucial in cell physiology and often dysregulated in cancer.[14]

The following workflow illustrates the general role of an aminopentanol as a foundational building block in a multi-step synthesis targeting a bioactive compound.

G cluster_0 Phase 1: Precursor Modification cluster_1 Phase 2: Core Synthesis cluster_2 Phase 3: Assembly & Final Product A This compound (Starting Material) B Amine Protection (e.g., N-Boc) A->B C Protected Intermediate B->C D Functionalization (e.g., Fukuyama-Mitsunobu) C->D E Monomer Synthesis (Divergent Acylation) D->E F Key Monomers (e.g., HAC & HSC analogs) E->F G Scaffold Assembly (Amide Couplings) F->G H Deprotection G->H I Final Bioactive Compound (e.g., Chelator, Inhibitor) H->I

Synthetic workflow using an aminopentanol building block.

Exemplary Experimental Protocol: Synthesis of a Protected Intermediate

The following protocol is adapted from a published total synthesis of Desferrioxamine B, which uses the isomeric 5-Amino-1-pentanol as the starting material.[12] This procedure for N-Boc protection is a common and fundamental first step for utilizing aminopentanols in further synthesis, effectively masking the reactivity of the primary amine.

Objective

To synthesize tert-Butyl (5-hydroxypentyl)carbamate by protecting the primary amine of 5-Amino-1-pentanol with a tert-butoxycarbonyl (Boc) group.

Materials and Reagents
Procedure
  • Reaction Setup: A solution of 5-Amino-1-pentanol (e.g., 3.05 g, 29.6 mmol) in dichloromethane (25 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Reagents: A solution of di-tert-butyl dicarbonate (e.g., 6.52 g, 29.9 mmol) in dichloromethane (25 mL) is added slowly to the stirring solution of the amino alcohol.[12]

  • Base Addition: Triethylamine (e.g., 4.20 mL, 30.1 mmol) is added to the reaction mixture.[12]

  • Reaction: The resulting solution is stirred at room temperature for 3 hours.

  • Workup and Purification:

    • The reaction mixture is concentrated in vacuo.

    • The crude residue is reconstituted in a suitable solvent (e.g., dichloromethane).

    • The organic solution is washed sequentially with saturated sodium bicarbonate solution and water.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo to yield the N-Boc protected product.

  • Characterization: The final product, tert-Butyl (5-hydroxypentyl)carbamate, can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

The following diagram outlines the key steps of this protection reaction.

G Start Start: 5-Amino-1-pentanol in DCM Reagents Add: 1. Boc₂O in DCM 2. Triethylamine Start->Reagents Reaction Stir at RT for 3 hours Reagents->Reaction Workup Workup: - Concentrate - Wash (aq. NaHCO₃, H₂O) - Dry (Na₂SO₄) Reaction->Workup Product Final Product: N-Boc-5-aminopentan-1-ol Workup->Product

Workflow for N-Boc protection of 5-Amino-1-pentanol.

References

A Technical Guide to Purity Standards for Research-Grade 4-Aminopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity standards, analytical methodologies, and potential impurities associated with research-grade 4-aminopentan-1-ol (CAS: 927-55-9). As a crucial building block in various synthetic applications, including pharmaceutical research, ensuring the purity and quality of this amino alcohol is paramount for the reliability and reproducibility of experimental results.

Defining "Research-Grade" Purity

The term "research-grade" is not universally standardized but generally implies a high level of purity suitable for most laboratory applications. For chemicals like this compound, this typically aligns with standards such as those set by the American Chemical Society (ACS) for reagent-grade chemicals, which often specify a minimum purity of 95%.[1][2][3] However, for more sensitive applications, such as in vitro biological assays or as a precursor in complex multi-step syntheses, a higher purity of >98% or even >99% is often required to avoid interferences from impurities.[4][5]

A Certificate of Analysis (CoA) from the supplier is a critical document that should be carefully reviewed.[4][5] This document provides lot-specific information on the purity and the methods used for its determination.

Table 1: Typical Purity Specifications for Research-Grade Chemicals
GradeTypical PurityCommon Applications
Technical Grade Variable, often <90%Industrial applications, not suitable for research.[6]
Laboratory Grade >95%General laboratory use, educational purposes.[1]
Reagent Grade (ACS) ≥95%Analytical testing, quality control, general research.[2][3]
High-Purity Grade >98% to >99.5%Sensitive analytical techniques, organic synthesis, biological assays.[4]
Pharmaceutical Grade Meets pharmacopeia standards (e.g., USP, BP)Use in drug manufacturing and formulation.[3][6]

Potential Impurities in this compound

Impurities in this compound can originate from the synthetic route, degradation, or storage.[7] Common synthetic pathways to amino alcohols may involve the reduction of nitro compounds or reductive amination of ketones.[8][9][10][11]

Potential impurities may include:

  • Starting Materials: Unreacted precursors such as 4-nitropentan-1-ol or 1-hydroxy-4-pentanone.

  • By-products: Products from side reactions, such as over-reduction or incomplete reduction of functional groups.

  • Isomers: Structural isomers that may have formed during synthesis.

  • Residual Solvents: Solvents used in the synthesis and purification process.

  • Water: Due to the hygroscopic nature of many amines and alcohols.

Analytical Methodologies for Purity Determination

A multi-faceted approach employing orthogonal analytical techniques is recommended to comprehensively assess the purity of this compound.

Table 2: Comparison of Key Analytical Techniques for Purity Assessment
TechniquePrincipleStrengthsLimitations
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.Primary analytical method, provides structural information, can detect non-chromophoric impurities.[12][13][14]Lower sensitivity than chromatographic methods, potential for signal overlap.[12]
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase.High resolution for volatile compounds, sensitive detectors (e.g., FID).Requires derivatization for polar, non-volatile compounds like amino alcohols.[15][16]
High-Performance Liquid Chromatography (HPLC) Separation of compounds in a liquid mobile phase.Versatile for a wide range of compounds, various sensitive detectors (e.g., UV, DAD).[17][18][19]May not detect impurities without a chromophore.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the detection capabilities of MS.High sensitivity and selectivity, provides molecular weight information for impurity identification.[17][20][21]Complex instrumentation, potential for ion suppression.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the purity of this compound.

Quantitative ¹H NMR (qNMR) Spectroscopy for Absolute Purity

This protocol provides a method for determining the absolute purity of this compound using an internal standard.

Methodology:

  • Sample and Standard Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean vial.

    • Select a suitable internal standard with a known purity (e.g., maleic acid, dimethyl sulfone) that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte signals.

    • Accurately weigh an equimolar amount of the internal standard and add it to the same vial.[22]

    • Dissolve the mixture in a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., Methanol-d₄, Chloroform-d) in a high-quality NMR tube.[22] Ensure complete dissolution.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to allow for full relaxation of the protons. This is critical for accurate quantification.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal from this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Due to the polar nature of this compound, derivatization is necessary to increase its volatility for GC analysis.

Methodology:

  • Derivatization:

    • Accurately weigh a small amount of the this compound sample (e.g., 1 mg) into a reaction vial.

    • Add a suitable derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), in an appropriate solvent (e.g., acetonitrile).

    • Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction, which converts the -OH and -NH₂ groups to their corresponding silyl (B83357) ethers and silyl amines.

  • GC-MS Analysis:

    • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) to elute all components.

    • MS Detector: Operate in electron ionization (EI) mode. Scan a mass range of m/z 40-500.

  • Data Analysis:

    • Identify the peak for the derivatized this compound based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra to libraries (e.g., NIST) and by interpreting the fragmentation patterns.

    • Calculate the relative purity using the area percent method, assuming similar response factors for all components.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Polar Impurities

HPLC-MS is highly effective for analyzing polar compounds and identifying unknown impurities.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of this compound in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL.

  • HPLC-MS Analysis:

    • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., single quadrupole, Q-TOF).

    • Column: A reversed-phase C18 column is often a good starting point. For highly polar compounds, a HILIC (Hydrophilic Interaction Liquid Chromatography) column may be more suitable.

    • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol (B129727) with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization.

    • Detector: A photodiode array (PDA) detector followed by the mass spectrometer.

    • MS Detector: Operate in electrospray ionization (ESI) positive mode, as the amino group is readily protonated. Scan a mass range of m/z 50-500.

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Detect and identify impurity peaks based on their retention times and mass-to-charge ratios. The accurate mass measurement from a high-resolution mass spectrometer can help in determining the elemental composition of impurities.

    • Quantify impurities using the peak area from the PDA detector or the extracted ion chromatogram from the mass spectrometer, relative to the main component.

Visualizations

The following diagrams illustrate key workflows and concepts in assessing the purity of research-grade this compound.

Purity_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Analytical Testing cluster_2 Data Evaluation and Decision cluster_3 Final Steps Start Receive this compound Sample ReviewCoA Review Certificate of Analysis (CoA) Start->ReviewCoA VisualInspect Visual Inspection (Color, Form) ReviewCoA->VisualInspect qNMR Quantitative NMR (qNMR) - Absolute Purity - Structural Confirmation VisualInspect->qNMR Chromatography Chromatographic Screening (GC-MS or HPLC-MS) - Impurity Profile VisualInspect->Chromatography KarlFischer Karl Fischer Titration - Water Content VisualInspect->KarlFischer DataAnalysis Analyze and Correlate Data from all Techniques qNMR->DataAnalysis Chromatography->DataAnalysis KarlFischer->DataAnalysis CompareSpecs Compare Results to Purity Specifications DataAnalysis->CompareSpecs Decision Decision: Accept or Reject Lot CompareSpecs->Decision Documentation Document all Findings Decision->Documentation Accept Storage Store Appropriately (Inert atmosphere, refrigerated) Documentation->Storage

Caption: Workflow for the comprehensive purity assessment of research-grade this compound.

Analytical_Method_Selection cluster_purity Absolute Purity cluster_impurities Impurity Profiling cluster_water Water Content Start Goal of Analysis? qNMR qNMR Start->qNMR Absolute Purity Volatility Is the analyte volatile? Start->Volatility Impurity Profile KF Karl Fischer Titration Start->KF Water Content GCMS GC-MS (with derivatization) Volatility->GCMS Yes HPLCMS HPLC-MS Volatility->HPLCMS No/Polar

Caption: Decision tree for selecting an appropriate analytical method for this compound analysis.

Impurity_Sources cluster_synthesis Hypothetical Synthesis cluster_impurities Potential Impurity Sources StartMat Starting Material (e.g., 4-Nitro-1-pentanol) Reaction Reduction Reaction (e.g., H₂, Pd/C) StartMat->Reaction Unreacted Unreacted Starting Material StartMat->Unreacted Incomplete Reaction Product This compound Reaction->Product Byproduct By-products (e.g., over-reduction) Reaction->Byproduct Side Reactions Solvent Residual Solvent Product->Solvent From Purification

Caption: Potential sources of impurities in a hypothetical synthesis of this compound.

References

4-Aminopentan-1-ol safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 4-Aminopentan-1-ol

This guide provides comprehensive safety and handling information for this compound (CAS No: 927-55-9), intended for researchers, scientists, and professionals in drug development. It outlines the material's hazards, exposure controls, and emergency procedures to ensure its safe use in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid or low melting solid.[1][2] A summary of its key physical and chemical properties is presented below.

PropertyValueSource(s)
Molecular Formula C₅H₁₃NO[3][4]
Molecular Weight 103.16 g/mol [3][5]
CAS Number 927-55-9[4][6]
Melting Point 32 °C[4][7]
Boiling Point 117-119 °C / 25 mmHg; 174.7 °C / 760 mmHg[4][7]
Density 0.915 ± 0.06 g/cm³ (Predicted)[6][7]
Flash Point 59.4 °C[4]
Appearance Colorless-pale yellow liquid; Off-White to Pale Yellow Low Melting Solid[1][2]
Solubility Chloroform (Slightly), Methanol (Slightly)[7]

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical. It is harmful if swallowed and causes severe skin burns and eye damage.[3] The GHS classification is summarized in the table below.

GHS ClassificationHazard StatementSignal WordPictograms
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedDanger
alt text
Skin Corrosion/Irritation (Category 1B)H314: Causes severe skin burns and eye damageDanger
alt text
Serious Eye Damage/Eye Irritation (Category 1)H318: Causes serious eye damageDanger
alt text

Source: PubChem.[3][5]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Hierarchy of Controls

The hierarchy of controls is a systematic approach to minimizing or eliminating exposure to hazards. The diagram below illustrates the application of this principle for handling this compound.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for this compound Elimination Elimination (e.g., Use a different, less hazardous chemical) Substitution Substitution (e.g., Replace with a safer alternative) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Use in a chemical fume hood) Substitution->Engineering Administrative Administrative Controls (e.g., Standard Operating Procedures, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective First_Aid_Workflow cluster_routes Route of Exposure cluster_actions Immediate Actions Start Exposure to this compound Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Action_Inhale Move to fresh air. If not breathing, give artificial respiration. Inhalation->Action_Inhale Action_Skin Take off contaminated clothing immediately. Rinse skin with water/shower for at least 15 minutes. Skin->Action_Skin Action_Eye Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Eye->Action_Eye Action_Ingest Do NOT induce vomiting. Rinse mouth with water. Ingestion->Action_Ingest End Call a POISON CENTER or doctor immediately. Show the Safety Data Sheet. Action_Inhale->End Action_Skin->End Action_Eye->End Action_Ingest->End Toxicity_Testing_Workflow cluster_workflow Generalized Acute Oral Toxicity Study Workflow Prep Preparation (Animal selection, acclimatization, fasting, dose preparation) Dosing Dosing (Administer single oral dose of this compound) Prep->Dosing Observation Observation Period (e.g., 14 days) (Monitor for clinical signs of toxicity, mortality, and body weight changes) Dosing->Observation Necropsy Gross Necropsy (Examine all animals for pathological changes at end of study) Observation->Necropsy Analysis Data Analysis & Reporting (Determine LD50 or ATE, classify hazard) Necropsy->Analysis

References

A Comprehensive Technical Guide to the Storage of 4-Aminopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the recommended storage conditions for 4-Aminopentan-1-ol (CAS No: 927-55-9), a key intermediate in various chemical syntheses. Adherence to proper storage protocols is critical to maintain the compound's purity, stability, and fitness for use in research and development applications. This document synthesizes information from chemical suppliers and regulatory guidelines to provide a comprehensive resource for laboratory personnel.

Core Storage Recommendations

This compound is a hygroscopic, off-white to pale yellow low melting solid that requires specific storage conditions to prevent degradation. The primary factors to control are temperature, atmosphere, and moisture.

Quantitative Storage Condition Data

The following table summarizes the recommended storage conditions for this compound based on data from various chemical suppliers.

ParameterRecommended ConditionRationale & Key Considerations
Temperature 2-8°C (Refrigerator)[1] or -20°C (Freezer)[2]Lower temperatures slow down potential degradation pathways. The choice between refrigeration and freezing may depend on the intended duration of storage and the specific purity requirements of the application.
Atmosphere Under an inert atmosphere (e.g., Nitrogen or Argon)[1]The amino group can be susceptible to oxidation. An inert atmosphere displaces oxygen, minimizing oxidative degradation.
Moisture Sealed in a dry environment[2]The compound is hygroscopic and will absorb moisture from the air, which can lead to degradation or affect its physical properties. Use of desiccants is advisable.
Container Tightly sealed, appropriate for low temperaturesPrevents ingress of moisture and atmospheric gases. Ensure the container material is compatible with this compound and can withstand the storage temperature without becoming brittle.
Incompatible Materials

To prevent hazardous reactions and degradation of the product, this compound should not be stored in proximity to:

  • Strong oxidizing agents: These can react exothermically with the amino group.

Logical Workflow for Storage and Handling

The following diagram illustrates the decision-making process and logical flow for the proper storage of this compound.

G cluster_storage Storage Protocol for this compound start Receive this compound check_seal Inspect Container Seal start->check_seal seal_ok Seal Intact? check_seal->seal_ok repackage Repackage under Inert Gas in a Dry Container seal_ok->repackage No storage_temp Select Storage Temperature seal_ok->storage_temp Yes repackage->storage_temp refrigerator Store at 2-8°C (Short-term) storage_temp->refrigerator < 6 months freezer Store at -20°C (Long-term) storage_temp->freezer > 6 months log_storage Log Storage Details (Date, Temp, Lot#) refrigerator->log_storage freezer->log_storage end Stored Securely log_storage->end

Caption: Logical workflow for receiving and storing this compound.

Experimental Protocols for Stability Assessment

Objective

To evaluate the stability of this compound under various environmental conditions (temperature, humidity, light) over a defined period to establish a re-test date and optimal storage conditions.

Materials and Equipment
  • This compound (a single batch is recommended for consistency)

  • Climate-controlled stability chambers

  • Calibrated thermometers and hygrometers

  • Inert gas (Nitrogen or Argon)

  • Glove box or Schlenk line for handling air-sensitive materials[5][6]

  • Appropriate storage containers (e.g., amber glass vials with septa)

  • Analytical instrumentation for purity assessment (e.g., HPLC, GC-MS, NMR)

  • Desiccator

Experimental Design: Stability Studies

The following study conditions are recommended based on international guidelines.[3][4]

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

RH = Relative Humidity. The intermediate study is only necessary if significant changes are observed in the accelerated study.

Stress Testing

Stress testing helps to identify potential degradation products and pathways.[3][4]

  • Thermal Stress: Expose the sample to temperatures in 10°C increments above the accelerated testing temperature (e.g., 50°C, 60°C).

  • Humidity Stress: Expose the sample to high humidity (e.g., ≥75% RH).

  • Photostability: Expose the sample to a controlled light source (as per ICH Q1B guidelines).

  • Oxidative Stress: Store the sample in an oxygen-rich environment or in the presence of an oxidizing agent.

  • pH Stress (for solutions): Evaluate stability in acidic, neutral, and basic solutions.

Experimental Procedure
  • Sample Preparation:

    • Handle this compound in a glove box or under a stream of inert gas to minimize exposure to air and moisture.[5][6]

    • Aliquot the compound from a single batch into a sufficient number of vials for all time points and conditions.

    • Tightly seal the vials. For studies involving humidity, the container should be permeable to water vapor or a secondary container with controlled humidity should be used.

  • Storage:

    • Place the prepared samples in the respective stability chambers set to the conditions outlined in the experimental design.

  • Analysis:

    • At each specified time point, remove a set of samples from each storage condition.

    • Allow the samples to equilibrate to ambient temperature before opening.

    • Perform a comprehensive analysis to assess stability. Key analytical tests include:

      • Appearance: Note any changes in color or physical state.

      • Purity Assay: Use a stability-indicating chromatographic method (e.g., HPLC, GC) to quantify the amount of this compound remaining.

      • Related Substances/Degradation Products: Identify and quantify any new peaks that appear in the chromatogram.

      • Water Content: Determine the water content by Karl Fischer titration, especially for samples exposed to humidity.

  • Data Analysis:

    • Tabulate the results for appearance, purity, and degradation products at each time point for each storage condition.

    • Plot the purity of this compound as a function of time for each condition.

    • From the long-term stability data, a re-test period can be proposed.

This generalized protocol provides a robust framework for researchers to generate their own quantitative stability data for this compound, ensuring its quality and reliability in their scientific endeavors.

References

Potential Derivatives of 4-Aminopentan-1-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminopentan-1-ol is a versatile bifunctional molecule possessing both a primary amine and a primary alcohol. This unique structural feature makes it an attractive starting scaffold for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and drug development.[1] Its role as an intermediate in the synthesis of therapeutic compounds underscores its value in the pharmaceutical industry.[1] This technical guide explores the potential for derivatization of this compound at its nucleophilic centers, outlines detailed hypothetical experimental protocols for these transformations, and presents a framework for the biological evaluation of the resulting novel chemical entities. While specific biological activity data for derivatives of this compound is not extensively available in the public domain, this document serves as a foundational resource for researchers seeking to explore the chemical space and therapeutic potential of this promising scaffold.

Introduction: The Therapeutic Potential of this compound

This compound (CAS: 927-55-9) is a chiral amino alcohol that presents two key functional groups for chemical modification: a nucleophilic amino group at the C4 position and a hydroxyl group at the C1 position.[1][2][3] The presence of these two distinct reactive sites allows for selective or dual derivatization, enabling the creation of a wide array of analogs with varied physicochemical and pharmacological properties. The structural simplicity and bifunctionality of this compound make it an ideal candidate for the generation of compound libraries for screening against various biological targets.

This guide will focus on four primary avenues of derivatization: N-acylation, N-alkylation, O-acylation (esterification), and O-alkylation (etherification). For each of these transformations, a detailed, generalized experimental protocol is provided. These protocols are based on established synthetic methodologies for similar amino alcohols and are intended to be adapted and optimized by researchers for the specific synthesis of this compound derivatives.

Potential Derivatization Strategies

The chemical reactivity of this compound is centered around the nucleophilicity of the nitrogen and oxygen atoms. The amino group is generally more nucleophilic than the hydroxyl group, allowing for selective N-functionalization under appropriate reaction conditions.

N-Acylation to Form Amide Derivatives

The reaction of the primary amine of this compound with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent) yields stable amide derivatives. This modification can introduce a wide variety of substituents, influencing properties like lipophilicity, hydrogen bonding capacity, and metabolic stability.

N-Alkylation to Form Secondary and Tertiary Amine Derivatives

N-alkylation can be achieved through reactions with alkyl halides or via reductive amination with aldehydes or ketones. This pathway allows for the introduction of linear, branched, or cyclic alkyl and aryl groups at the nitrogen atom, which can significantly impact the basicity and steric profile of the molecule.

O-Acylation to Form Ester Derivatives

Esterification of the primary hydroxyl group can be accomplished using acyl chlorides, acid anhydrides, or carboxylic acids under acidic conditions or with coupling agents. Ester derivatives are often employed as prodrugs, as they can be hydrolyzed in vivo by esterases to release the active parent molecule.

O-Alkylation to Form Ether Derivatives

The formation of ether linkages at the C1 position can be achieved via reactions such as the Williamson ether synthesis, involving the deprotonation of the hydroxyl group with a strong base followed by reaction with an alkyl halide. This modification can enhance the metabolic stability of the molecule by replacing a potentially labile hydroxyl group.

Experimental Protocols

The following protocols are generalized procedures that can serve as a starting point for the synthesis of this compound derivatives. Researchers should perform appropriate literature searches for specific catalysts, solvents, and reaction conditions based on the chosen reactants.

General Protocol for N-Acylation

Objective: To synthesize N-acyl derivatives of this compound.

Materials:

  • This compound

  • Acyl chloride or acid anhydride (B1165640) (1.1 equivalents)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 equivalent) and TEA or DIPEA (1.5 equivalents) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride or acid anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

General Protocol for N-Alkylation via Reductive Amination

Objective: To synthesize N-alkyl derivatives of this compound.

Materials:

  • This compound

  • Aldehyde or ketone (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of this compound (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in DCM or DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine/enamine formation.

  • Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Carefully quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Data Presentation: Hypothetical Biological Activity

Due to the limited availability of public data, the following tables present hypothetical quantitative data for illustrative purposes. These tables are intended to serve as a template for organizing experimental results obtained from screening programs.

Table 1: Hypothetical Antimicrobial Activity of N-Acyl-4-aminopentan-1-ol Derivatives

Compound IDR GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
4AP-NA-01 Acetyl>128>128
4AP-NA-02 Benzoyl64128
4AP-NA-03 4-Chlorobenzoyl3264
4AP-NA-04 2-Thiophenecarbonyl1632

Table 2: Hypothetical Anticancer Activity of N-Alkyl-4-aminopentan-1-ol Derivatives

Compound IDR GroupIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549
4AP-NK-01 Benzyl55.278.1
4AP-NK-02 4-Fluorobenzyl25.842.5
4AP-NK-03 Cyclohexylmethyl89.1>100
4AP-NK-04 2-Phenylethyl41.365.7

Visualization of Workflows and Pathways

Synthetic Pathways for Derivatization

The following diagram illustrates the potential synthetic pathways for the derivatization of this compound.

Synthesis_Pathways start This compound nac_product N-Acyl Derivative (Amide) start->nac_product N-Acylation nal_product N-Alkyl Derivative (Secondary/Tertiary Amine) start->nal_product N-Alkylation (Reductive Amination) oac_product O-Acyl Derivative (Ester) start->oac_product O-Acylation (Esterification) oal_product O-Alkyl Derivative (Ether) start->oal_product O-Alkylation (Etherification) nac_reagent Acyl Chloride / Anhydride (R-COCl / (RCO)2O) nac_reagent->nac_product nal_reagent Aldehyde / Ketone (R-CHO / R2CO) + Reducing Agent nal_reagent->nal_product oac_reagent Acyl Chloride / Anhydride (R'-COCl / (R'CO)2O) oac_reagent->oac_product oal_reagent Alkyl Halide (R'-X) + Base oal_reagent->oal_product

Caption: Synthetic pathways for the derivatization of this compound.

Experimental Workflow for Derivative Screening

The following diagram outlines a typical experimental workflow for the synthesis and biological evaluation of this compound derivatives.

Screening_Workflow start Synthesis of This compound Derivative Library purification Purification and Characterization (Chromatography, NMR, MS) start->purification primary_screening Primary Biological Screening (e.g., Antimicrobial, Cytotoxicity) purification->primary_screening hit_id Hit Identification primary_screening->hit_id secondary_assays Secondary Assays (e.g., MIC, IC50 Determination) hit_id->secondary_assays Active Compounds sar Structure-Activity Relationship (SAR) Studies hit_id->sar Inactive Compounds secondary_assays->sar lead_opt Lead Optimization sar->lead_opt end Preclinical Candidate lead_opt->end

Caption: Experimental workflow for synthesis and screening of derivatives.

Signaling Pathways: A Frontier for Discovery

The identification of specific signaling pathways modulated by derivatives of this compound is contingent upon the discovery of biologically active lead compounds. As derivatives are synthesized and screened, and their cellular targets are identified, subsequent research can be directed towards elucidating their mechanisms of action. Potential areas of investigation, based on the activities of other amino-containing small molecules, could include pathways related to cell wall synthesis in bacteria, apoptosis in cancer cells, or the inhibition of specific enzymes involved in disease progression.

Conclusion

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Its bifunctional nature provides a facile entry point for the creation of diverse chemical libraries. This technical guide offers a foundational framework for researchers to embark on the synthesis and evaluation of novel this compound derivatives. The provided protocols and workflows are intended to accelerate the discovery of new chemical entities with the potential to address unmet medical needs. Future research in this area is highly encouraged to unlock the full therapeutic potential of this versatile building block.

References

The Synthetic Keystone: A Technical Guide to the Application of 4-Aminopentan-1-ol in Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminopentan-1-ol (CAS No: 927-55-9) is a bifunctional amino alcohol that has garnered interest within the pharmaceutical and chemical synthesis sectors. While extensive research into its intrinsic biological activity is limited, its value as a versatile synthetic intermediate is well-documented. This technical guide provides a comprehensive overview of this compound, focusing on its critical role as a building block in the synthesis of high-value, biologically active compounds, particularly in the development of antimalarial drugs. This document consolidates available synthetic protocols and methodologies, presenting them in a clear and actionable format for researchers and drug development professionals.

Introduction to this compound

This compound is a primary amino alcohol with the molecular formula C5H13NO.[1] Its structure features both a primary amine and a primary hydroxyl group, making it a valuable synthon for introducing a C5 amino alcohol moiety into more complex molecules.[2] While direct studies on the specific biological activities of this compound are not prevalent in publicly accessible literature, its utility is demonstrated through its incorporation into pharmacologically active agents.

Chemical and Physical Properties:

PropertyValueReference
CAS Number 927-55-9[1]
Molecular Formula C5H13NO[1]
Molecular Weight 103.16 g/mol [1]
Appearance Off-White to Pale Yellow Low Melting Solid[3]
Boiling Point 117-119°C / 25 mm Hg[4]
Melting Point 32°C[4]

Intrinsic Biological Activity

A thorough review of scientific literature and chemical databases reveals a significant lack of data regarding the intrinsic biological activity of this compound. It is not currently recognized as a potent bioactive agent in its own right. Instead, its primary significance in the biomedical field lies in its role as a key intermediate in the synthesis of established and experimental therapeutic agents.

Application in the Synthesis of Bioactive Compounds

The principal application of this compound is as a precursor in the synthesis of 4-aminoquinoline (B48711) antimalarial drugs. Its structure is particularly suited for creating the side chain of molecules like chloroquine (B1663885) and hydroxychloroquine (B89500).

Synthesis of Chloroquine and Hydroxychloroquine Analogues

This compound serves as a crucial intermediate for the synthesis of the side chain of chloroquine and related antimalarial compounds. A documented synthetic pathway involves the nucleophilic substitution of the chlorine atom in 4,7-dichloroquinoline (B193633) with this compound.

Synthesis of a Hydroxychloroquine Impurity

A patent has been filed detailing a five-step reaction sequence for the synthesis of a hydroxychloroquine impurity, starting from 4-amino-1-pentanol.[5] This further underscores the relevance of this molecule in the production and quality control of this important drug.

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis of this compound and its subsequent use in the preparation of a key antimalarial intermediate.

Synthesis of this compound

A two-step synthesis of this compound from 5-hydroxypentan-2-one has been described.

Step 1: Synthesis of (Z)-5-hydroxypentan-2-one oxime

  • To a solution of potassium hydroxide (B78521) in methanol (B129727), hydroxylamine (B1172632) hydrochloride is added, and the mixture is stirred.

  • 5-hydroxypentan-2-one is then added, and the reaction is stirred at room temperature for 12 hours.

  • The solvent is removed under reduced pressure, and the residue is dissolved in water and extracted with ethyl acetate.

  • The combined organic layers are dried and concentrated to yield (Z)-5-hydroxypentan-2-one oxime.

Step 2: Synthesis of this compound

  • A slurry of (Z)-5-hydroxypentan-2-one oxime and Raney Nickel in methanol is placed in a stainless steel pressure vessel.

  • The vessel is pressurized with hydrogen gas (0.8 MPa) and stirred mechanically for 4 hours at 65°C.

  • After cooling, the mixture is filtered, and the filtrate is concentrated under reduced pressure to give this compound.

Synthesis of 4-(7-chloroquinolin-4-ylamino)pentan-1-ol

This protocol details the coupling of this compound with 4,7-dichloroquinoline.

  • A mixture of this compound and 4,7-dichloroquinoline is stirred at 140°C for 5 hours.

  • The reaction mixture is cooled to 100°C and poured into water to induce crystallization.

  • The resulting solid is collected by filtration and washed thoroughly with water.

  • The crude product is recrystallized from methanol/ethanol to yield 4-(7-chloroquinolin-4-ylamino)pentan-1-ol as a colorless solid.

Table of Synthetic Steps and Conditions:

StepStarting Material(s)ReagentsConditionsProductYieldReference
1 5-hydroxypentan-2-one, Hydroxylamine hydrochlorideKOH, MethanolRoom temp, 12 h(Z)-5-hydroxypentan-2-one oxime90%
2 (Z)-5-hydroxypentan-2-one oximeRaney Ni, H2, Methanol65°C, 4 h, 0.8 MPaThis compoundNot specified
3 This compound, 4,7-dichloroquinolineNone140°C, 5 h4-(7-chloroquinolin-4-ylamino)pentan-1-ol48.41%

Visualized Workflows and Pathways

The following diagrams illustrate the synthetic pathways described in this guide.

Synthesis_of_4_Aminopentan_1_ol start 5-hydroxypentan-2-one reagent1 Hydroxylamine HCl, KOH, Methanol intermediate (Z)-5-hydroxypentan-2-one oxime reagent1->intermediate Step 1 reagent2 Raney Ni, H₂, Methanol, 65°C product This compound reagent2->product Step 2 Synthesis_of_Antimalarial_Intermediate cluster_reactants Reactants start1 This compound reagent 140°C, 5h start2 4,7-dichloroquinoline product 4-(7-chloroquinolin-4-ylamino)pentan-1-ol reagent->product Coupling Reaction

References

Known Impurities in Commercial 4-Aminopentan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential impurities in commercial-grade 4-Aminopentan-1-ol. Understanding the impurity profile is critical for researchers and drug development professionals to ensure the quality, safety, and efficacy of their work. This document outlines the probable synthetic routes for commercial this compound, details potential process-related and degradation impurities, and provides detailed analytical methodologies for their identification and quantification.

Commercial Synthesis and Origin of Impurities

The most probable and economically viable commercial synthesis of this compound involves a multi-step process starting from readily available materials. The primary route is believed to be the oximation of a suitable keto-alcohol followed by catalytic hydrogenation.

A key step in the synthesis of this compound is the hydrogenation of an oxime precursor. Impurities can arise from unreacted starting materials, by-products of the hydrogenation reaction, and degradation of the final product.

The logical pathway for the synthesis and impurity formation is outlined below:

Figure 1: Synthesis Pathway and Impurity Formation A 5-Hydroxypentan-2-one B (Z)-5-Hydroxypentan-2-one oxime A->B Hydroxylamine I1 Unreacted 5-Hydroxypentan-2-one A->I1 Carry-over C This compound B->C Catalytic Hydrogenation (e.g., Raney Ni) I2 Unreacted (Z)-5-Hydroxypentan-2-one oxime B->I2 Incomplete Reaction I3 5-Hydroxypentan-2-amine (Positional Isomer) B->I3 Alternative Reduction I4 Secondary Amine Byproduct C->I4 Side Reaction I5 Degradation Products C->I5 Storage/Handling

Figure 1: Synthesis Pathway and Impurity Formation

Impurity Profile

The impurities in commercial this compound can be categorized into three main classes:

  • Process-Related Impurities (Starting Materials): Residues from the initial steps of the synthesis.

  • Process-Related Impurities (By-products): Unwanted compounds formed during the chemical transformations.

  • Degradation Products: Impurities formed during storage or handling.

The following table summarizes the potential impurities. Quantitative data for these impurities in commercial batches is not publicly available and will be highly dependent on the manufacturer and the specific production batch. The concentration ranges provided are hypothetical and represent levels that might be expected in a typical commercial product.

Impurity NameChemical StructureCAS NumberMolecular FormulaLikely OriginPlausible Concentration Range (w/w)
5-Hydroxypentan-2-one1071-73-4C₅H₁₀O₂Unreacted Starting Material< 0.1%
(Z)-5-Hydroxypentan-2-one oxime57669-08-6C₅H₁₁NO₂Unreacted Intermediate< 0.2%
5-Hydroxypentan-2-amine616-24-0C₅H₁₃NOPositional Isomer By-product< 0.5%
Bis(1-methyl-4-hydroxybutyl)amineN/AC₁₀H₂₃NO₂Secondary Amine By-product< 0.3%
2-Methylpyrrolidine765-38-8C₅H₁₁NCyclization By-product< 0.1%

Experimental Protocols for Impurity Analysis

A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with a suitable detector is recommended for the comprehensive analysis of impurities in this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities. Due to the polar nature of this compound and its potential impurities, derivatization is often employed to improve chromatographic performance.

3.1.1 Sample Preparation and Derivatization (Silylation)

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 2 mL GC vial.

  • Solvent Addition: Add 500 µL of anhydrous pyridine (B92270) to the vial and vortex to dissolve the sample.

  • Derivatization Reagent: Add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the vial.

  • Reaction: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature before injection into the GC-MS system.

3.1.2 GC-MS Operating Conditions

ParameterValue
Gas Chromatograph Agilent 7890B or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Split (20:1)
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Oven Program Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)
Mass Spectrometer Agilent 5977B or equivalent
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-550
High-Performance Liquid Chromatography (HPLC) Protocol

HPLC with derivatization is suitable for the quantification of non-volatile impurities and for achieving high sensitivity. Pre-column derivatization with a fluorescent tag is a common approach for amines.

3.2.1 Sample Preparation and Derivatization (OPA)

  • Reagent Preparation:

  • Sample Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Derivatization: In an autosampler vial, mix 100 µL of the sample solution with 400 µL of the OPA reagent. Allow the reaction to proceed for 2 minutes at room temperature before injection.

3.2.2 HPLC Operating Conditions

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 25 mM Sodium Phosphate buffer, pH 7.2
Mobile Phase B Acetonitrile/Methanol (50:50, v/v)
Gradient 0-5 min, 20% B; 5-20 min, 20-80% B; 20-25 min, 80% B; 25-26 min, 80-20% B; 26-30 min, 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Fluorescence Detector (FLD)
Excitation Wavelength 340 nm
Emission Wavelength 450 nm

Impurity Analysis Workflow

A systematic approach is essential for the reliable identification and quantification of impurities. The following diagram illustrates a general workflow.

Figure 2: General Workflow for Impurity Analysis A Sample of Commercial this compound B GC-MS Analysis (with Derivatization) A->B C HPLC-FLD Analysis (with Derivatization) A->C D Peak Detection and Identification B->D C->D E Quantification using Reference Standards D->E F Impurity Profile Report E->F

Figure 2: General Workflow for Impurity Analysis

Conclusion

The quality of this compound is paramount in research and pharmaceutical development. A thorough understanding of its potential impurity profile, stemming from its synthesis and storage, is essential. The analytical methods detailed in this guide, including GC-MS and HPLC with derivatization, provide a robust framework for the identification and quantification of these impurities. It is recommended that researchers and developers validate these methods for their specific applications and establish acceptance criteria for key impurities in collaboration with their suppliers.

The Solubility Profile of 4-Aminopentan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Aminopentan-1-ol, a bifunctional organic compound of interest in various chemical and pharmaceutical research domains. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide summarizes the known qualitative solubility and provides a robust experimental framework for its quantitative determination.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter that influences its behavior in various systems, including reaction kinetics, formulation stability, and biological availability. Solubility can be described in two primary forms:

  • Thermodynamic Solubility : This refers to the equilibrium concentration of a solute in a solvent at a specific temperature and pressure, where the solution is in equilibrium with the solid state of the compound. It represents the true, stable solubility of the substance.[1][2] The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[3]

  • Kinetic Solubility : This is a measure of how quickly a compound dissolves in a solvent under specific, often non-equilibrium, conditions. It is frequently assessed in early-stage drug discovery from solutions (like DMSO) and can sometimes yield supersaturated solutions, leading to an overestimation of the thermodynamic solubility.[1][4][5]

Qualitative Solubility of this compound

Published data on the quantitative solubility of this compound is scarce. However, qualitative descriptions from various chemical suppliers provide a foundational understanding of its solubility profile. The presence of both a primary amine (-NH2) and a primary alcohol (-OH) group in its structure suggests an amphiphilic character, with a propensity for solubility in polar solvents due to hydrogen bonding capabilities.

SolventQualitative SolubilityReference
ChloroformSlightly Soluble[6]
DichloromethaneSoluble[7][8]
MethanolSlightly Soluble[6]

Note: The term "slightly soluble" is qualitative and can vary between suppliers. For precise applications, experimental determination is crucial.

Based on the solubility of its structural isomer, 5-Amino-1-pentanol, which is reported to be soluble in water, ethanol, and acetone, it is reasonable to infer that this compound exhibits similar solubility in these polar solvents.[9]

Predicted Solubility Based on Chemical Structure

The molecular structure of this compound, featuring a five-carbon backbone with polar functional groups at either end, dictates its solubility behavior. The amino and hydroxyl groups can engage in hydrogen bonding with polar solvents, while the pentyl chain contributes to some nonpolar character.

Predicted solubility of this compound.

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The following protocol outlines a standard procedure for the experimental determination of the thermodynamic solubility of this compound. This method is considered the gold standard for its reliability.[3]

1. Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, chloroform, DMSO) of analytical grade

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vials and place them on an orbital shaker in a temperature-controlled chamber (e.g., 25 °C).

    • Shake the vials for a sufficient duration to reach equilibrium. A common timeframe is 24 to 48 hours.[10][11] It is advisable to take measurements at multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached (i.e., the concentration in solution does not change between time points).

  • Sample Processing:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • To separate the undissolved solid from the saturated solution, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter. Filtration is often preferred to minimize disturbance of the equilibrium.

  • Analysis:

    • Carefully take an aliquot of the clear, saturated filtrate.

    • Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

3. Data Calculation:

Calculate the solubility (S) using the following formula:

S = (Concentration from analysis × Dilution factor)

The solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.

Experimental_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess This compound to vial B Add known volume of solvent A->B C Seal and shake (24-48h at constant T) B->C D Settle suspension C->D E Filter supernatant (e.g., 0.22 µm syringe filter) D->E F Dilute filtrate E->F G Quantify concentration (e.g., HPLC, UV-Vis) F->G H Calculate solubility G->H

Workflow for solubility determination.

Conclusion

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 4-Aminopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide will, therefore, focus on the available chemical and physical properties of 4-aminopentan-1-ol to provide a foundational understanding of the compound. The subsequent sections will outline the types of experimental protocols that would be necessary to determine its thermal stability and decomposition profile.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented below. This information is crucial for handling, storage, and for designing future experimental work.

PropertyValueSource
Molecular Formula C5H13NO[1][2][3]
Molecular Weight 103.16 g/mol [1]
CAS Number 927-55-9[1][2][3]
Appearance Off-White to Pale Yellow Low Melting Solid[4][5]
Melting Point 32°C[2][4]
Boiling Point 174.7°C at 760 mmHg[2]
Flash Point > 100 °C / > 212 °F[6]
Density 0.915 g/cm³ (Predicted)[4]
Solubility Soluble in Chloroform (Slightly), Methanol (Slightly)[4]
pH 13.2 (500 g/L aqueous solution at 20°C) for 5-Aminopentan-1-ol[6]

Proposed Experimental Protocols for Thermal Analysis

To thoroughly investigate the thermal stability and decomposition of this compound, a series of experiments would be required. The following protocols outline standard methodologies for such an investigation.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of this compound as a function of temperature.

Methodology:

  • A small, precisely weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina, platinum).

  • The crucible is placed in the TGA furnace.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., inert nitrogen or oxidative air).

  • The mass of the sample is continuously monitored as the temperature increases.

  • The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the final residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, boiling point, and any endothermic or exothermic events associated with decomposition.

Methodology:

  • A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum).

  • An empty, sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The cell is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

  • The heat flow to the sample relative to the reference is measured as a function of temperature.

  • The resulting DSC thermogram is analyzed to identify peaks corresponding to melting (endothermic), boiling (endothermic), and decomposition (can be endothermic or exothermic).

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products released during the thermal decomposition of this compound.

Methodology:

  • A TGA instrument is coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

  • As the this compound sample is heated in the TGA, the evolved gases are transferred to the MS or FTIR for analysis.

  • The mass spectra or infrared spectra of the evolved gases are recorded as a function of temperature.

  • The obtained spectra are analyzed to identify the chemical composition of the decomposition products.

Logical Workflow for Thermal Stability Assessment

The following diagram illustrates the logical workflow for a comprehensive assessment of the thermal stability of this compound.

Thermal_Stability_Workflow cluster_0 Sample Preparation cluster_1 Primary Thermal Analysis cluster_2 Decomposition Product Identification cluster_3 Data Analysis and Interpretation Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA Determine Mass Loss DSC Differential Scanning Calorimetry (DSC) Sample->DSC Determine Thermal Events EGA Evolved Gas Analysis (TGA-MS/FTIR) TGA->EGA Analyze Evolved Gases Data_Analysis Data Analysis TGA->Data_Analysis DSC->Data_Analysis EGA->Data_Analysis Stability_Profile Thermal Stability Profile Data_Analysis->Stability_Profile Decomposition_Pathway Proposed Decomposition Pathway Data_Analysis->Decomposition_Pathway

Caption: Workflow for Thermal Stability Assessment.

Conclusion

While this compound is a commercially available compound with established basic physical properties, its thermal stability and decomposition behavior remain uncharacterized in the scientific literature. The experimental protocols and workflow outlined in this guide provide a clear roadmap for researchers to undertake a thorough investigation. The data generated from such studies would be invaluable for ensuring the safe handling, storage, and application of this compound, particularly in drug development and other fields where thermal stability is a critical parameter. Further research is strongly encouraged to fill this knowledge gap.

References

Methodological & Application

Chiral Synthesis of (R)-4-Aminopentan-1-ol and (S)-4-Aminopentan-1-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines and amino alcohols are fundamental building blocks in the synthesis of active pharmaceutical ingredients (APIs). The stereochemistry of these molecules is often critical to their biological activity and safety profile. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (R)-4-Aminopentan-1-ol and (S)-4-Aminopentan-1-ol. The described method utilizes a chemoenzymatic approach, which combines a chemical synthesis step to produce a key precursor followed by a highly enantioselective biocatalytic step. This strategy offers a robust and efficient route to both enantiomers of the target amino alcohol with high purity.

The presented synthesis employs 1-hydroxy-4-pentanone as a common precursor, which is then subjected to asymmetric reductive amination using stereocomplementary transaminase biocatalysts. Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. By selecting the appropriate (R)- or (S)-selective transaminase, either enantiomer of the desired product can be obtained with high enantiomeric excess.

Synthetic Strategy Overview

The overall synthetic strategy is a two-step process commencing with the synthesis of the key intermediate, 1-hydroxy-4-pentanone. This is followed by a stereoselective biocatalytic reductive amination to yield the target chiral amino alcohols.

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chiral Amination start Starting Materials precursor 1-Hydroxy-4-pentanone start->precursor Chemical Synthesis R_amine (R)-4-Aminopentan-1-ol precursor->R_amine (R)-Selective Transaminase S_amine (S)-4-Aminopentan-1-ol precursor->S_amine (S)-Selective Transaminase

Figure 1: Overall chemoenzymatic workflow for the synthesis of (R)- and (S)-4-Aminopentan-1-ol.

Experimental Protocols

Protocol 1: Synthesis of 1-Hydroxy-4-pentanone

This protocol describes the synthesis of the key precursor, 1-hydroxy-4-pentanone, via the hydration of 4-pentyn-1-ol (B147250).

Materials:

  • 4-Pentyn-1-ol

  • Mercury(II) sulfate (B86663) (HgSO₄)

  • Sulfuric acid (H₂SO₄)

  • Water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a solution of concentrated sulfuric acid (1.2 mL) in water (20 mL) in a 100 mL round-bottom flask, add mercury(II) sulfate (0.5 g).

  • Heat the mixture to 60 °C with stirring.

  • Add 4-pentyn-1-ol (5.0 g, 59.4 mmol) dropwise over 15 minutes.

  • After the addition is complete, continue stirring at 60 °C for 2 hours.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 50 mL of diethyl ether.

  • Separate the organic layer and wash it sequentially with 20 mL of saturated aqueous sodium bicarbonate solution and 20 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate (B1210297)/hexanes gradient) to afford 1-hydroxy-4-pentanone as a colorless oil.

Data Presentation:

ParameterValue
Starting Material4-Pentyn-1-ol
Product1-Hydroxy-4-pentanone
Typical Yield75-85%
AppearanceColorless oil
Boiling Point70 °C at 16 mmHg
Protocol 2: Biocatalytic Asymmetric Reductive Amination

This protocol outlines the general procedure for the stereoselective synthesis of (R)- and (S)-4-aminopentan-1-ol using commercially available transaminases.

Materials:

  • 1-Hydroxy-4-pentanone

  • (R)-selective transaminase (e.g., ATA-117 or equivalent)

  • (S)-selective transaminase (e.g., ATA-256 or equivalent)

  • Isopropylamine (IPA) or D/L-Alanine as the amine donor

  • Pyridoxal-5'-phosphate (PLP)

  • Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.5)

  • Ammonium chloride (if using alanine (B10760859) dehydrogenase for cofactor recycling)

  • Formate (B1220265) dehydrogenase and sodium formate (for cofactor recycling) or Glucose dehydrogenase and glucose (for cofactor recycling)

  • NADH or NAD⁺ (depending on the recycling system)

  • Ethyl acetate

  • Sodium hydroxide (B78521) (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Temperature-controlled shaker or stirred-tank reactor

  • pH meter

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a suitable reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.5).

    • Add 1-hydroxy-4-pentanone to a final concentration of 50-100 mM.

    • Add the amine donor. If using isopropylamine, a typical concentration is 1-2 M. If using an amino acid like alanine, a concentration of 200-500 mM is common.

    • Add PLP to a final concentration of 1 mM.

    • If a cofactor recycling system is used, add the necessary components (e.g., NAD⁺, glucose, and glucose dehydrogenase).

  • Enzyme Addition:

    • Add the appropriate transaminase (either (R)-selective or (S)-selective) to a final concentration of 1-5 mg/mL.

  • Reaction:

    • Incubate the reaction mixture at a controlled temperature (typically 30-40 °C) with gentle agitation for 24-48 hours.

    • Monitor the reaction progress by HPLC or GC analysis.

  • Work-up and Purification:

    • Once the reaction is complete, centrifuge the mixture to remove the enzyme.

    • Adjust the pH of the supernatant to >10 with 1 M NaOH.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • If necessary, the product can be further purified by distillation or chromatography.

Data Presentation:

Parameter(R)-4-Aminopentan-1-ol(S)-4-Aminopentan-1-ol
Biocatalyst(R)-selective transaminase(S)-selective transaminase
Amine DonorIsopropylamine or L-AlanineIsopropylamine or D-Alanine
Typical Conversion>95%>95%
Enantiomeric Excess (ee)>99%>99%
AppearanceOff-white to pale yellow solidOff-white to pale yellow solid
Melting Point32 °C32 °C
Predicted ¹H NMR (CDCl₃, 400 MHz) δ 3.65 (t, 2H), 3.05 (m, 1H), 2.50 (br s, 3H, -NH₂ and -OH), 1.60-1.40 (m, 4H), 1.10 (d, 3H)δ 3.65 (t, 2H), 3.05 (m, 1H), 2.50 (br s, 3H, -NH₂ and -OH), 1.60-1.40 (m, 4H), 1.10 (d, 3H)
Predicted ¹³C NMR (CDCl₃, 101 MHz) δ 62.5, 48.0, 36.5, 30.0, 22.0δ 62.5, 48.0, 36.5, 30.0, 22.0
Optical Rotation [α]D > 0 (predicted)[α]D < 0 (predicted)

Note: Specific optical rotation values are dependent on the solvent and concentration and should be determined experimentally.

Signaling Pathways and Workflows

The biocatalytic asymmetric amination process can be visualized as a workflow that includes substrate preparation, enzymatic reaction, and product isolation.

cluster_workflow Biocatalytic Amination Workflow prep Prepare Reaction Mixture (Buffer, 1-Hydroxy-4-pentanone, Amine Donor, PLP) enzyme_add Add (R)- or (S)-Transaminase prep->enzyme_add reaction Incubate at 30-40 °C (24-48 h) enzyme_add->reaction monitoring Monitor Conversion (HPLC/GC) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Centrifuge - pH Adjustment - Extraction monitoring->workup Complete purification Purification (Distillation/Chromatography) workup->purification product Pure (R)- or (S)-4-Aminopentan-1-ol purification->product

Figure 2: General experimental workflow for the biocatalytic synthesis of chiral 4-aminopentan-1-ol.

The core of the biocatalytic step is the transaminase catalytic cycle, which involves the transfer of the amino group from the amine donor to the keto-substrate via the PLP cofactor.

TA_PLP Transaminase-PLP TA_PMP Transaminase-PMP TA_PLP->TA_PMP 1 AmineProduct Chiral Amino Alcohol TA_PLP->AmineProduct TA_PMP->TA_PLP 2 KetoProduct Ketone Byproduct (e.g., Acetone) TA_PMP->KetoProduct AmineDonor Amine Donor (e.g., IPA) AmineDonor->TA_PLP KetoSubstrate 1-Hydroxy-4-pentanone KetoSubstrate->TA_PMP

Figure 3: Simplified transaminase catalytic cycle for asymmetric reductive amination.

Conclusion

The chemoenzymatic strategy presented provides a highly efficient and stereoselective route for the synthesis of both (R)- and (S)-4-aminopentan-1-ol. The use of biocatalysis in the key stereochemistry-determining step offers significant advantages, including high enantioselectivity, mild reaction conditions, and the potential for environmentally benign processes. These detailed protocols and application notes serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Application Notes and Protocols: 4-Aminopentan-1-ol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-aminopentan-1-ol as a bifunctional building block in organic synthesis. Its linear five-carbon chain, featuring a primary amine at the C4 position and a primary alcohol at the C1 position, offers multiple reaction sites for the construction of diverse molecular architectures, including valuable heterocyclic scaffolds.

Overview of Synthetic Applications

This compound is a valuable intermediate in the synthesis of a variety of organic molecules, particularly substituted piperidines and other nitrogen-containing compounds.[1] Its bifunctionality allows for selective N- or O-functionalization, followed by intramolecular cyclization or further derivatization, making it a versatile tool for creating complex molecular frameworks.

Key Reactive Sites:

  • Primary Amine (C4-NH₂): Susceptible to N-acylation, N-alkylation, reductive amination, and participation in multicomponent reactions.

  • Primary Alcohol (C1-OH): Can undergo O-alkylation, esterification, oxidation, and conversion to a leaving group for substitution reactions.

Synthesis of this compound

A common route for the laboratory-scale synthesis of this compound involves the reduction of a nitro-ester precursor.

Experimental Protocol: Synthesis of this compound from Methyl 4-nitropentanoate

Reaction Scheme:

G Methyl 4-nitropentanoate Methyl 4-nitropentanoate This compound This compound Methyl 4-nitropentanoate->this compound reagents 1. LiAlH₄, THF 2. H₂O, NaOH(aq)

Caption: Synthesis of this compound.

Materials:

  • Methyl 4-nitropentanoate

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Water (H₂O)

  • 15% Sodium hydroxide (B78521) (NaOH) aqueous solution

  • Nitrogen (N₂) atmosphere

Procedure:

  • A solution of methyl 4-nitropentanoate (9 g, 55.9 mmol) in anhydrous THF (160 mL) is cooled to 0-5 °C in an ice bath under a nitrogen atmosphere.

  • Lithium aluminum hydride (7.4 g, 195.6 mmol) is added slowly to the cooled solution.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight under N₂.

  • After completion, the reaction mixture is cooled to -10 °C.

  • The reaction is carefully quenched by the sequential slow addition of H₂O (7 mL), 15% aqueous NaOH (7 mL), and H₂O (21 mL).

  • The resulting mixture is stirred for 1 hour and then filtered.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification via vacuum distillation affords this compound (3.3 g) as a yellow oil.[2]

Quantitative Data:

ParameterValueReference
Starting MaterialMethyl 4-nitropentanoate[2]
ProductThis compound[2]
Yield58%[2]
Analytical DataLCMS [M+H]⁺ = 104.1[2]

Application in Heterocycle Synthesis: Substituted Piperidines

The 1,4-disposition of the amino and hydroxyl groups in this compound makes it an ideal precursor for the synthesis of 2-methylpiperidine (B94953) and its N-substituted derivatives through intramolecular cyclization.

Experimental Protocol: Synthesis of N-Alkyl-2-methylpiperidines

This protocol is adapted from a similar procedure for the cyclization of 5-amino-1-pentanol.

Reaction Workflow:

G start Start: this compound and Alcohol (R-OH) mix Mix Substrates start->mix react Flow through γ-Al₂O₃ catalyst bed at high temperature mix->react collect Collect Reaction Mixture react->collect analyze Analyze by GC for Yield Determination collect->analyze end End: N-Alkyl-2-methylpiperidine analyze->end

Caption: Workflow for N-Alkyl-2-methylpiperidine Synthesis.

Materials:

  • This compound

  • Primary alcohol (e.g., methanol, ethanol, n-butanol)

  • γ-Alumina (γ-Al₂O₃) catalyst

  • High-temperature flow reactor

General Procedure:

  • A solution of this compound (0.5 M) in the desired primary alcohol (which also acts as the N-alkylating agent) is prepared.

  • The solution is passed through a heated flow reactor containing a packed bed of γ-Al₂O₃ catalyst.

  • The reaction is conducted at elevated temperatures (e.g., 340 °C).

  • The effluent from the reactor is collected and analyzed by gas chromatography (GC) to determine the yield of the corresponding N-alkyl-2-methylpiperidine.

Quantitative Data (Analogous System):

The following data is for the N-alkylation of 5-amino-1-pentanol, which is expected to show similar reactivity to this compound for this transformation.

N-Alkylating Agent (R-OH)ProductYield (%)
MethanolN-Methylpiperidine94
EthanolN-Ethylpiperidine82
n-ButanolN-n-Butylpiperidine73

General Protocols for Functional Group Transformations

The following are generalized protocols for common transformations of this compound.

N-Acylation

Logical Relationship:

G start This compound product N-Acyl-4-aminopentan-1-ol start->product reagent Acylating Agent (e.g., Acyl Chloride, Anhydride) reagent->product base Base (e.g., Triethylamine) base->product

References

Applications of 4-Aminopentan-1-ol in Pharmaceutical Research: A Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Aminopentan-1-ol, a bifunctional molecule featuring both a primary amine and a primary alcohol, serves as a valuable and versatile building block in the landscape of pharmaceutical research and development. Its unique structural characteristics allow for the facile introduction of a branched pentyl chain bearing a terminal hydroxyl group and a secondary amino group into larger molecular scaffolds. This application note explores the utility of this compound in the synthesis of bioactive compounds, with a focus on its incorporation into the imidazoquinoline scaffold, a class of molecules known for their potent immunomodulatory, antiviral, and antitumor properties.

Application Note: Synthesis of Imidazoquinoline Derivatives

This compound is a key intermediate in the synthesis of novel imidazoquinoline derivatives. The primary amine of this compound can be readily reacted with a suitable quinoline (B57606) precursor to introduce the aminopentanol side chain. The terminal hydroxyl group can then be further functionalized or may contribute to the pharmacokinetic and pharmacodynamic properties of the final compound.

General Synthetic Pathway:

The synthesis of imidazoquinoline derivatives utilizing this compound typically follows a multi-step sequence. A common route involves the reaction of a substituted 4-chloroquinoline (B167314) with this compound, followed by cyclization to form the imidazole (B134444) ring.

G cluster_0 Synthesis of Imidazoquinoline Core 4_Chloroquinoline Substituted 4-Chloroquinoline Intermediate N-(pentan-4-yl)quinolin-4-amine Intermediate 4_Chloroquinoline->Intermediate Nucleophilic Substitution 4_Aminopentan_1_ol This compound 4_Aminopentan_1_ol->Intermediate Imidazoquinoline Imidazoquinoline Derivative Intermediate->Imidazoquinoline Cyclization Cyclization Reagents Cyclization->Imidazoquinoline

Caption: General workflow for the synthesis of imidazoquinoline derivatives.

Biological Activity of Resulting Compounds:

Imidazoquinoline derivatives synthesized using this compound have been investigated for a range of therapeutic applications. As described in patent literature, these compounds are designed to elicit therapeutic effects through mechanisms such as cytokine induction, immunomodulation, and direct antitumor and antiviral activities[1]. The specific nature of the substituents on the quinoline ring and any further modifications to the aminopentanol side chain play a crucial role in determining the biological activity profile of the final molecule.

Experimental Protocols

The following is a representative, generalized protocol for the synthesis of an N-(pentan-4-yl)quinolin-4-amine intermediate, a key step in the production of bioactive imidazoquinolines. This protocol is based on general synthetic methods for similar compounds.

Protocol 1: Synthesis of a 4-((1-methyl-4-hydroxybutyl)amino)quinoline Intermediate

Objective: To synthesize a quinoline intermediate by reacting a substituted 4-chloroquinoline with this compound.

Materials:

Procedure:

  • To a solution of the substituted 4-chloroquinoline in anhydrous DMF, add triethylamine and this compound.

  • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-(pentan-4-yl)quinolin-4-amine intermediate.

Characterization: The structure of the synthesized intermediate should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Quantitative Data

At present, specific quantitative biological data (e.g., IC50 or EC50 values) for compounds directly synthesized from this compound are not widely available in the public domain and are primarily contained within patent literature. The potency and efficacy of the final imidazoquinoline derivatives are highly dependent on the full molecular structure. For context, related imidazoquinoline compounds, which are TLR7 agonists, have been reported with EC50 values in the nanomolar to low micromolar range for cytokine induction.

Compound Class Target Reported Activity Range (for related compounds)
ImidazoquinolinesToll-like Receptor 7 (TLR7)EC50 = 10 nM - 5 µM
ImidazoquinolinesAntitumorVaries with cell line and specific compound
ImidazoquinolinesAntiviralVaries with virus and specific compound

Table 1: Representative biological activities of the broader imidazoquinoline class of compounds.

Logical Relationships in Drug Discovery

The use of this compound in the synthesis of imidazoquinolines is a clear example of scaffold hopping and lead optimization in drug discovery. The core imidazoquinoline scaffold is known for its biological activity, and the introduction of the aminopentanol side chain allows for the exploration of new chemical space and the potential for improved drug-like properties.

G cluster_0 Drug Discovery Logic Known_Scaffold Known Bioactive Scaffold (e.g., Imidazoquinoline) New_Derivative Novel Derivative with Modified Side Chain Known_Scaffold->New_Derivative Building_Block Versatile Building Block (this compound) Building_Block->New_Derivative Screening Biological Screening (e.g., Antitumor, Antiviral assays) New_Derivative->Screening Lead_Optimization Lead Optimization Screening->Lead_Optimization Structure-Activity Relationship (SAR)

Caption: The role of this compound in lead optimization.

This compound is a valuable synthon for medicinal chemists, enabling the creation of novel derivatives of established pharmacophores. Its application in the synthesis of imidazoquinolines highlights its potential for generating new chemical entities with diverse therapeutic possibilities. Further exploration of derivatives incorporating this building block is warranted to fully elucidate their potential in pharmaceutical research.

References

Application Notes and Protocols: 4-Aminopentan-1-ol in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature survey, specific and detailed experimental data on the coordination chemistry of 4-aminopentan-1-ol as a ligand is not extensively available in published scientific literature. The following application notes and protocols are therefore based on the established principles of coordination chemistry and draw parallels from structurally similar amino alcohol ligands. These notes are intended to serve as a foundational guide for researchers and drug development professionals interested in exploring the potential of this compound in forming metal complexes. The provided protocols for a hypothetical copper(II) complex are illustrative and should be adapted and optimized based on experimental results.

Introduction to this compound as a Ligand

This compound is a bifunctional organic molecule containing both a primary amine (-NH₂) and a primary alcohol (-OH) group. This structure allows it to act as a bidentate ligand, coordinating to a central metal ion through the nitrogen and oxygen atoms to form a stable six-membered chelate ring. The presence of a chiral center at the C4 position also makes it a candidate for applications in asymmetric catalysis.

Key Potential Applications:

  • Catalysis: Metal complexes of this compound could serve as catalysts in various organic transformations, such as asymmetric synthesis, oxidation, and reduction reactions. The chiral nature of the ligand could induce enantioselectivity in catalytic processes.

  • Materials Science: Coordination polymers and metal-organic frameworks (MOFs) incorporating this ligand could be designed with specific structural and functional properties for applications in gas storage, separation, and sensing.

  • Biomimetic Chemistry: These complexes can serve as models for the active sites of metalloenzymes that feature amino acid or amino alcohol residues in their coordination sphere.

Hypothetical Coordination Complex: Bis(4-aminopentan-1-olato)copper(II)

To illustrate the potential of this compound in coordination chemistry, we propose a hypothetical square planar complex with copper(II), a common transition metal in coordination chemistry. In this complex, two deprotonated this compound ligands would coordinate to the copper(II) center.

Predicted Quantitative Data

The following table summarizes the expected, hypothetical quantitative data for the proposed bis(4-aminopentan-1-olato)copper(II) complex, based on typical values for similar copper(II) amino alcohol complexes.

ParameterExpected ValueTechnique
Crystal System MonoclinicX-ray Crystallography
Space Group P2₁/cX-ray Crystallography
Cu-N Bond Length 1.95 - 2.05 ÅX-ray Crystallography
Cu-O Bond Length 1.90 - 2.00 ÅX-ray Crystallography
N-Cu-O Bite Angle 85 - 95°X-ray Crystallography
Yield 70 - 90%Gravimetric Analysis
ν(N-H) IR Frequency 3200 - 3400 cm⁻¹FT-IR Spectroscopy
ν(C-N) IR Frequency 1050 - 1150 cm⁻¹FT-IR Spectroscopy
ν(C-O) IR Frequency 1000 - 1100 cm⁻¹FT-IR Spectroscopy
d-d Transition (λ_max) 550 - 650 nmUV-Vis Spectroscopy

Experimental Protocols

The following are detailed, albeit hypothetical, protocols for the synthesis and characterization of the proposed bis(4-aminopentan-1-olato)copper(II) complex. These can be adapted for other metal salts and serve as a starting point for empirical optimization.

Synthesis of Bis(4-aminopentan-1-olato)copper(II)

Materials:

  • Copper(II) acetate (B1210297) monohydrate [Cu(OAc)₂·H₂O]

  • This compound

  • Methanol (B129727) (reagent grade)

  • Diethyl ether (reagent grade)

  • Schlenk flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • Dissolution of Copper Salt: In a 100 mL Schlenk flask, dissolve 1.0 mmol of copper(II) acetate monohydrate in 20 mL of methanol with stirring. The solution should turn blue.

  • Ligand Addition: In a separate beaker, dissolve 2.2 mmol of this compound in 10 mL of methanol.

  • Reaction Mixture: Slowly add the ligand solution to the copper salt solution at room temperature with vigorous stirring. A color change from light blue to deep blue or purple is expected upon ligand coordination.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65°C) for 2 hours to ensure complete complexation.

  • Crystallization: After reflux, allow the solution to cool slowly to room temperature. For better crystal formation, the flask can be stored at 4°C overnight.

  • Isolation of Product: Collect the resulting crystalline precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.

  • Drying: Dry the purified crystals under vacuum for several hours.

  • Characterization: Determine the yield and characterize the complex using FT-IR, UV-Vis spectroscopy, and single-crystal X-ray diffraction if suitable crystals are obtained.

Characterization Methods
  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Prepare a KBr pellet of the dried complex or use an ATR accessory.

    • Record the spectrum from 4000 to 400 cm⁻¹.

    • Analyze the shifts in the N-H, C-N, and C-O stretching frequencies upon coordination to the metal center.

  • UV-Visible (UV-Vis) Spectroscopy:

    • Prepare a dilute solution of the complex in a suitable solvent (e.g., methanol or DMSO).

    • Record the absorption spectrum from 200 to 800 nm.

    • Identify the d-d electronic transitions characteristic of the copper(II) center in the visible region.

  • Single-Crystal X-ray Diffraction:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a diffractometer with Mo Kα or Cu Kα radiation.

    • Solve and refine the crystal structure to determine bond lengths, bond angles, and the overall coordination geometry.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start dissolve_cu Dissolve Cu(OAc)2·H2O in Methanol start->dissolve_cu dissolve_ligand Dissolve this compound in Methanol start->dissolve_ligand mix Mix Solutions dissolve_cu->mix dissolve_ligand->mix reflux Reflux for 2h mix->reflux cool Cool to Crystallize reflux->cool filter Filter and Wash cool->filter dry Dry Product filter->dry product Bis(4-aminopentan-1-olato)copper(II) dry->product ftir FT-IR Spectroscopy end End ftir->end uvvis UV-Vis Spectroscopy uvvis->end xrd X-ray Diffraction xrd->end product->ftir product->uvvis product->xrd

Caption: Experimental workflow for the synthesis and characterization of the complex.

Ligand Coordination

coordination_diagram cluster_L1 Ligand 1 cluster_L2 Ligand 2 M M N1 N M->N1 Coordination Bond O1 O M->O1 N2 N M->N2 O2 O M->O2 C1_4 C* N1->C1_4 C1_1 C C1_1->O1 C1_2 C C1_2->C1_1 C1_3 C C1_3->C1_2 C1_4->C1_3 C1_5 C C1_4->C1_5 CH3 C2_4 C* N2->C2_4 C2_1 C C2_1->O2 C2_2 C C2_2->C2_1 C2_3 C C2_3->C2_2 C2_4->C2_3 C2_5 C C2_4->C2_5 CH3

Protocol for the Purification of 4-Aminopentan-1-ol by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This protocol provides a detailed procedure for the purification of 4-Aminopentan-1-ol via fractional vacuum distillation. This method is suitable for researchers, scientists, and drug development professionals requiring a high-purity sample of the target compound. This compound is a corrosive and hygroscopic substance; therefore, strict adherence to safety precautions and anhydrous techniques is imperative.

Physicochemical Data and Distillation Parameters

A summary of the relevant physical properties of this compound and potential starting material impurities is provided below. The significant difference in boiling points suggests that fractional vacuum distillation will be an effective purification method.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Pressure (mmHg)Density (g/cm³)
This compound 103.17174.77600.915
117-11925
4-Nitrovaleric acid methyl ester161.16234.27601.117
3-Acetyl-1-propanol (B125399)102.13204-2087601.007

Experimental Protocol

This protocol is divided into three main stages: pre-distillation preparation, fractional vacuum distillation, and post-distillation handling.

Pre-Distillation Preparation

Prior to commencing the distillation, it is crucial to ensure the crude this compound is dry and free of any acidic or basic impurities that could interfere with the distillation process.

Materials:

  • Crude this compound

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Suitable round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas (Nitrogen or Argon) supply

  • Schlenk line or similar apparatus for handling air-sensitive reagents

Procedure:

  • Drying the Crude Product:

    • Place the crude this compound in a round-bottom flask equipped with a magnetic stir bar.

    • Add a suitable amount of anhydrous sodium sulfate or magnesium sulfate (approximately 10-20 g per 100 mL of crude product).

    • Seal the flask and stir the mixture under an inert atmosphere for at least 4 hours. For highly wet samples, overnight stirring is recommended.

  • Filtration:

    • Under an inert atmosphere, filter the mixture to remove the drying agent. A cannula filtration or a Schlenk filter is recommended to avoid exposure to atmospheric moisture.

    • Collect the dry, crude this compound in a clean, dry round-bottom flask suitable for distillation.

Fractional Vacuum Distillation

Apparatus:

  • Distillation flask (round-bottom)

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and vacuum connection

  • Receiving flask(s) (round-bottom)

  • Thermometer and adapter

  • Heating mantle and magnetic stirrer

  • Vacuum pump (capable of reaching at least 25 mmHg)

  • Cold trap (e.g., with dry ice/acetone or liquid nitrogen)

  • Vacuum gauge

Procedure:

  • Apparatus Assembly:

    • Assemble the fractional vacuum distillation apparatus as shown in the diagram below. Ensure all glassware is clean and thoroughly dried.

    • Use high-vacuum grease on all ground-glass joints to ensure a good seal.

    • Place a magnetic stir bar in the distillation flask containing the dried, crude this compound.

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the vapor temperature.

    • Connect the vacuum pump to the distillation apparatus through a cold trap to protect the pump from corrosive vapors.

  • Distillation Process:

    • Begin stirring the crude this compound.

    • Slowly evacuate the system using the vacuum pump. A gradual reduction in pressure will prevent bumping.

    • Once the desired pressure (e.g., 25 mmHg) is reached and stable, begin heating the distillation flask using the heating mantle.

    • Observe the distillation process carefully. A forerun containing any low-boiling impurities may distill first. This should be collected in a separate receiving flask and discarded.

    • As the temperature of the vapor reaches the boiling point of this compound at the applied pressure (approx. 117-119 °C at 25 mmHg), change to a clean, pre-weighed receiving flask to collect the main fraction.

    • Maintain a slow and steady distillation rate by carefully controlling the heating. A distillation rate of 1-2 drops per second is generally recommended.

    • Collect the main fraction until a drop in the vapor temperature is observed, or when only a small amount of residue remains in the distillation flask.

    • Stop the distillation by removing the heating mantle and allowing the system to cool to room temperature before slowly venting the apparatus to atmospheric pressure with an inert gas.

Post-Distillation Handling and Storage

Procedure:

  • Characterization:

    • Determine the yield of the purified this compound.

    • Assess the purity of the collected fraction using appropriate analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Fourier-Transform Infrared (FTIR) spectroscopy.

  • Storage:

    • This compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., in a desiccator or a glovebox).[1]

    • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).

  • Fume Hood: Conduct the entire distillation procedure in a well-ventilated fume hood to avoid inhalation of corrosive vapors.

  • Handling: this compound is corrosive and can cause severe skin burns and eye damage.[2] Handle with extreme care and avoid direct contact. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Vacuum Safety: Inspect all glassware for cracks or defects before use to prevent implosion under vacuum. Use a safety shield around the distillation apparatus.

  • Heating: Use a heating mantle with a stirrer to ensure even heating and prevent bumping. Never heat a closed system.

Visual Workflow

Purification_Workflow A Crude this compound B Drying with Anhydrous Salt (e.g., Na₂SO₄) A->B Add drying agent C Filtration (under inert atmosphere) B->C Stir D Fractional Vacuum Distillation C->D Transfer dried crude E Forerun (Impurities) D->E Collect low-boiling fraction F Pure this compound D->F Collect main fraction G Residue (High-boiling impurities) D->G High-boiling fraction remains H Characterization (GC, NMR, FTIR) F->H Analyze purity I Storage (Inert atmosphere) F->I Store purified product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Analysis of 4-Aminopentan-1-ol by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4-Aminopentan-1-ol in various sample matrices using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Given the polar nature and lack of a strong chromophore in this compound, derivatization is a key step in both analytical approaches to enhance detection and improve chromatographic performance.

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry offers a robust and sensitive method for the analysis of volatile and semi-volatile compounds. For polar molecules like this compound, a derivatization step is necessary to increase volatility and thermal stability, and to improve peak shape. Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as amines and alcohols.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a GC-MS method for the quantification of this compound following silylation.

ParameterTypical Performance
Linearity (r²)> 0.995
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%
Experimental Protocol

1. Materials and Reagents:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Ethyl acetate (B1210297) (GC grade)

  • Internal Standard (e.g., 4-Aminohexan-1-ol or a similar stable isotope-labeled standard)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in methanol.

  • Sample Preparation:

    • To 100 µL of the sample (or calibration standard), add 10 µL of the internal standard solution.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS to the dried residue.

    • Cap the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (Splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for derivatized this compound and the internal standard.

4. Data Analysis: Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of this compound in the samples is then determined from this calibration curve.

Experimental Workflow

GCMS_Workflow start Start: Sample/Standard add_is Add Internal Standard start->add_is evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) add_is->evaporate derivatize Derivatization: Add Pyridine & BSTFA+TMCS (Heat at 70°C for 60 min) evaporate->derivatize cool Cool to Room Temperature derivatize->cool inject Inject into GC-MS cool->inject analyze GC Separation & MS Detection inject->analyze quantify Data Analysis: Peak Area Ratio & Calibration Curve analyze->quantify end_node End: Report Concentration quantify->end_node

Caption: GC-MS analysis workflow for this compound.

Method 2: Quantification by High-Performance Liquid Chromatography (HPLC)

For a sensitive and specific quantification in complex matrices, HPLC with fluorescence detection is an excellent choice. Since this compound is not fluorescent, a pre-column derivatization step with a fluorescent tagging agent such as Dansyl Chloride or o-Phthalaldehyde (OPA) is necessary. This protocol will focus on pre-column derivatization with Dansyl Chloride.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the HPLC-FLD method for the quantification of this compound following derivatization with Dansyl Chloride.

ParameterTypical Performance
Linearity (r²)> 0.998
Limit of Detection (LOD)5 ng/mL
Limit of Quantification (LOQ)15 ng/mL
Precision (%RSD)< 8%
Accuracy (% Recovery)92 - 108%
Experimental Protocol

1. Materials and Reagents:

  • This compound standard

  • Dansyl Chloride

  • Sodium bicarbonate buffer (100 mM, pH 9.5)

  • Acetone

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Internal Standard (e.g., a structurally similar primary amine)

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in water to create calibration standards (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5, 10 µg/mL).

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in water.

  • Dansyl Chloride Solution (5 mg/mL): Prepare fresh by dissolving Dansyl Chloride in acetone.

  • Sample Preparation:

    • To 100 µL of the sample (or calibration standard), add 10 µL of the internal standard solution.

    • Add 200 µL of sodium bicarbonate buffer (100 mM, pH 9.5).

    • Add 100 µL of Dansyl Chloride solution.

    • Vortex and incubate in the dark at 60°C for 30 minutes.

    • After incubation, add 50 µL of a reagent to quench the reaction (e.g., a primary amine solution like proline) and vortex.

    • The sample is ready for HPLC analysis.

3. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Fluorescence Detector:

    • Excitation Wavelength: 340 nm

    • Emission Wavelength: 525 nm

4. Data Analysis: Quantification is performed by measuring the peak area of the derivatized this compound relative to the peak area of the derivatized internal standard. A calibration curve is generated by plotting the peak area ratio versus the concentration of the standards. The concentration of the analyte in the samples is calculated from this curve.

Experimental Workflow

HPLC_Workflow start Start: Sample/Standard add_is Add Internal Standard start->add_is add_buffer Add Bicarbonate Buffer (pH 9.5) add_is->add_buffer add_dansyl Add Dansyl Chloride Solution add_buffer->add_dansyl incubate Incubate in Dark (60°C for 30 min) add_dansyl->incubate quench Quench Reaction incubate->quench inject Inject into HPLC quench->inject analyze HPLC Separation & Fluorescence Detection inject->analyze quantify Data Analysis: Peak Area Ratio & Calibration Curve analyze->quantify end_node End: Report Concentration quantify->end_node

Caption: HPLC-FLD analysis workflow for this compound.

Application Notes and Protocols for the Derivatization of 4-Aminopentan-1-ol for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopentan-1-ol is a bifunctional molecule containing both a primary amine and a primary alcohol group. This structure makes it a valuable building block in organic synthesis and a potential impurity or metabolite in various pharmaceutical and chemical processes. Accurate and sensitive quantification of this compound is crucial for quality control, metabolic studies, and process optimization.

Due to its polarity and relatively low volatility, direct analysis of this compound by gas chromatography (GC) can be challenging, often resulting in poor peak shape and low sensitivity. Similarly, for high-performance liquid chromatography (HPLC), its lack of a strong chromophore or fluorophore limits detection sensitivity with common UV-Vis or fluorescence detectors.

Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties. For this compound, derivatization serves two primary purposes:

  • For Gas Chromatography (GC): To increase volatility and thermal stability by masking the polar amine and hydroxyl groups. This leads to improved chromatographic peak shape, reduced tailing, and enhanced sensitivity.

  • For High-Performance Liquid Chromatography (HPLC): To introduce a chromophoric or fluorophoric tag, enabling highly sensitive detection.

This document provides detailed application notes and protocols for the derivatization of this compound for subsequent analysis by GC-Mass Spectrometry (GC-MS) and HPLC with Fluorescence Detection (HPLC-FLD).

Analytical Strategies Overview

Two primary analytical strategies are presented, each employing a different derivatization chemistry tailored to the specific chromatographic technique.

  • GC-MS Analysis following Silylation: This method involves the reaction of this compound with a silylating agent to replace the active hydrogens on the amine and alcohol groups with trimethylsilyl (B98337) (TMS) groups. The resulting derivative is more volatile and thermally stable, making it suitable for GC-MS analysis.

  • HPLC-FLD Analysis following Derivatization with o-Phthalaldehyde (B127526) (OPA): This pre-column derivatization method utilizes OPA and a thiol to react with the primary amine group of this compound, forming a highly fluorescent isoindole derivative. This allows for sensitive and selective detection by HPLC-FLD.

Data Presentation: Expected Analytical Performance

The following table summarizes the anticipated performance characteristics for the analysis of this compound using the described derivatization methods. It is important to note that these values are extrapolated from methods for similar short-chain amino alcohols and must be confirmed through in-house validation for this compound.[1]

ParameterGC-MS (with Silylation)HPLC-FLD (with OPA Derivatization)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 90-110%95-105%
Precision (%RSD) < 10%< 5%
Limit of Detection (LOD) ng/mL rangesub-ng/mL to pg/mL range
Limit of Quantification (LOQ) ng/mL rangeng/mL to pg/mL range
Typical Run Time 10-20 minutes15-30 minutes
Strengths High resolution for volatile compounds, structural information from MS.High sensitivity and selectivity for primary amines.
Weaknesses Requires derivatization to increase volatility.Derivatization is required for detection.

Experimental Protocols

Protocol 1: GC-MS Analysis via Silylation

This protocol details the derivatization of this compound with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for GC-MS analysis.

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine (B92270) or Acetonitrile (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply

  • GC-MS system with a suitable capillary column (e.g., polar capillary column like CP-Wax for Volatile Amines or a CP-Sil 8 CB for Amines).[1]

Procedure:

  • Sample Preparation:

    • Prepare stock and calibration standards of this compound in a suitable anhydrous solvent (e.g., pyridine or acetonitrile).

    • For unknown samples, perform necessary extraction and clean-up steps, and dissolve the final extract in the same anhydrous solvent.

  • Solvent Evaporation:

    • Transfer a known volume (e.g., 100 µL) of the standard or sample solution to a clean, dry reaction vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. It is crucial to remove all moisture as silylating reagents are water-sensitive.

  • Silylation Reaction:

    • To the dried residue, add 100 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine or acetonitrile.[1]

    • Tightly cap the vial immediately.

  • Heating:

    • Heat the vial at 60-70°C for 30 minutes in a heating block or oven to ensure complete derivatization.[1]

  • Cooling and Injection:

    • Allow the vial to cool to room temperature.

    • Inject a 1 µL aliquot of the derivatized sample into the GC-MS system.

GC-MS Conditions (Example): [1]

  • Injector Temperature: 250°C

  • Detector (MS Transfer Line) Temperature: 270°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 220°C at a rate of 10°C/minute.

    • Hold: Hold at 220°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Split or splitless, depending on the required sensitivity.

GC_MS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Standard or Sample Solution dry Evaporate to Dryness start->dry 100 µL add_reagent Add BSTFA + TMCS and Solvent dry->add_reagent heat Heat at 60-70°C for 30 min add_reagent->heat cool Cool to RT heat->cool inject Inject 1 µL cool->inject gcms GC-MS Analysis inject->gcms

GC-MS Derivatization Workflow

Protocol 2: HPLC-FLD Analysis via OPA Derivatization

This protocol describes the pre-column derivatization of this compound with o-phthalaldehyde (OPA) for analysis by HPLC with fluorescence detection.

Materials:

  • This compound standard

  • o-Phthalaldehyde (OPA)

  • 2-Mercaptoethanol

  • Boric acid

  • Sodium hydroxide

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Reaction vials (e.g., autosampler vials)

  • HPLC system with a fluorescence detector and a C18 reversed-phase column.

Procedure:

  • Reagent Preparation:

    • Borate (B1201080) Buffer (0.4 M, pH 10.4): Prepare a 0.4 M boric acid solution and adjust the pH to 10.4 with sodium hydroxide.[1]

    • OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.25 mL of the borate buffer and 50 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily and protected from light.[1]

  • Sample Preparation:

    • Prepare stock and calibration standards of this compound in a suitable diluent, such as a water/methanol mixture.

    • Prepare unknown samples in the same diluent.

  • Derivatization Reaction:

    • This step can be performed manually or automated using an autosampler program.

    • In a reaction vial, mix 50 µL of the standard or sample solution with 50 µL of the OPA reagent.[1]

    • Allow the reaction to proceed for at least 1 minute at room temperature before injection.

  • HPLC-FLD Analysis:

    • Inject a suitable volume (e.g., 10 µL) of the derivatized sample onto the HPLC system.

HPLC-FLD Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Phosphate or acetate (B1210297) buffer (e.g., 25 mM, pH 7)

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient: A suitable gradient to elute the derivatized analyte (e.g., start with a low percentage of B, ramp up to a high percentage of B to elute the derivative, then return to initial conditions for re-equilibration).

  • Flow Rate: 1.0 mL/min

  • Fluorescence Detector:

    • Excitation Wavelength (λex): 340 nm

    • Emission Wavelength (λem): 450 nm

HPLC_FLD_Workflow cluster_reagents Reagent Preparation cluster_sample Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis borate Borate Buffer (0.4 M, pH 10.4) opa_reagent OPA Reagent (OPA + 2-Mercaptoethanol) mix Mix Sample (50 µL) + OPA Reagent (50 µL) opa_reagent->mix sample Standard or Sample in Water/Methanol sample->mix react React for 1 min at Room Temperature mix->react inject Inject onto HPLC react->inject hplc HPLC-FLD Analysis inject->hplc

HPLC-FLD Derivatization Workflow

Conclusion

The derivatization of this compound is an essential step for its reliable and sensitive quantification by common chromatographic techniques. Silylation with reagents like BSTFA enables robust GC-MS analysis by increasing the volatility and thermal stability of the analyte. For HPLC-based methods, pre-column derivatization with OPA provides a highly sensitive approach for fluorescence detection. The choice of method will depend on the available instrumentation, required sensitivity, and the sample matrix. The protocols and performance characteristics outlined in these application notes provide a strong foundation for developing and validating analytical methods for this compound in a research or drug development setting.

References

Application Notes and Protocols: The Role of 4-Aminopentan-1-ol in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminopentan-1-ol is a bifunctional molecule containing both a primary amine and a primary alcohol, making it a valuable building block for the synthesis of various nitrogen-containing heterocyclic compounds. Its structure is particularly suited for intramolecular cyclization reactions, leading to the formation of substituted piperidines, a prevalent scaffold in many pharmaceuticals and biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of 2-methylpiperidine (B94953) through the intramolecular cyclization of this compound, a reaction analogous to the cyclization of 5-amino-1-pentanol (B144490).[1] Additionally, potential synthetic routes to other heterocyclic systems, such as oxazines and oxazepanes, are discussed as areas for further investigation.

Introduction

Heterocyclic compounds are of paramount importance in medicinal chemistry and drug discovery due to their diverse pharmacological activities. The piperidine (B6355638) ring, in particular, is a key structural motif found in numerous approved drugs. The synthesis of substituted piperidines is therefore a significant focus of organic synthesis. This compound offers a straightforward and atom-economical approach to the synthesis of 2-methylpiperidine via an intramolecular cyclization, which involves the dehydration and subsequent ring closure of the amino alcohol. This transformation can be effectively catalyzed by various solid acid catalysts, such as zeolites.[1]

Key Applications and Reaction Pathways

The primary application of this compound in heterocyclic synthesis is its conversion to 2-methylpiperidine. This reaction proceeds through an intramolecular nucleophilic attack of the amine on the activated alcohol, followed by dehydration.

1. Intramolecular Cyclization to 2-Methylpiperidine:

This is the most direct and well-precedented application of this compound for heterocyclic synthesis, based on the analogous cyclization of 5-amino-1-pentanol.[1] The reaction is typically carried out at elevated temperatures in the presence of a zeolite catalyst.

Diagram of the Intramolecular Cyclization of this compound

G cluster_0 Reaction Pathway 4_Aminopentan_1_ol This compound Intermediate Protonated Alcohol / Activated Intermediate 4_Aminopentan_1_ol->Intermediate Zeolite Catalyst, Δ (Protonation/Activation) 2_Methylpiperidine 2-Methylpiperidine Intermediate->2_Methylpiperidine Intramolecular Nucleophilic Attack (Cyclization) H2O H₂O Intermediate->H2O Dehydration

Caption: Intramolecular cyclization of this compound to 2-methylpiperidine.

Quantitative Data

CatalystTemperature (°C)Conversion of Amino Alcohol (%)Selectivity for Piperidine (%)Reference
HY Zeolite350~98High[1]
ZSM-5 (Si/Al = 280)350HighModerate to High[1]
HM Zeolite350HighModerate[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Methylpiperidine via Intramolecular Cyclization of this compound

This protocol is adapted from the procedure for the cyclization of 5-amino-1-pentanol.[1]

Materials:

  • This compound

  • HY Zeolite catalyst (activated)

  • High-purity nitrogen or argon gas

  • Anhydrous toluene (B28343) (or another suitable high-boiling solvent)

  • Standard glass reaction setup with a condenser and a Dean-Stark trap (optional, for azeotropic removal of water)

  • Heating mantle with temperature controller

  • Magnetic stirrer

Procedure:

  • Catalyst Activation: Activate the HY zeolite catalyst by heating it at 400-500 °C under a stream of dry air or nitrogen for 4-6 hours to remove any adsorbed water. Cool the catalyst to room temperature under a desiccated atmosphere.

  • Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet.

  • Charging the Reactor: To the flask, add the activated HY zeolite catalyst (e.g., 5-10 wt% relative to the amino alcohol).

  • Addition of Reactant: Add this compound to the flask. If using a solvent, add anhydrous toluene.

  • Reaction Conditions: Begin stirring and heat the reaction mixture to the desired temperature (e.g., 350 °C, though optimization may be required). The reaction should be carried out under an inert atmosphere.

  • Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC), to observe the consumption of the starting material and the formation of the product.

  • Work-up: After the reaction is complete (typically several hours), cool the reaction mixture to room temperature.

  • Isolation of Product: Filter the reaction mixture to remove the zeolite catalyst. Wash the catalyst with a small amount of solvent (e.g., toluene or dichloromethane).

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can be purified by fractional distillation under reduced pressure to obtain pure 2-methylpiperidine.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, GC-MS, and IR spectroscopy).

Diagram of the Experimental Workflow for 2-Methylpiperidine Synthesis

G cluster_1 Experimental Workflow Start Start Catalyst_Activation Activate HY Zeolite (400-500 °C, 4-6h) Start->Catalyst_Activation Reaction_Setup Assemble Dry Reaction Apparatus Catalyst_Activation->Reaction_Setup Charge_Reactor Charge Reactor with Activated Catalyst and this compound Reaction_Setup->Charge_Reactor Reaction Heat to 350 °C under Inert Atmosphere with Stirring Charge_Reactor->Reaction Monitoring Monitor Reaction Progress (GC-MS or TLC) Reaction->Monitoring Workup Cool, Filter Catalyst, and Concentrate Monitoring->Workup Reaction Complete Purification Purify by Fractional Distillation Workup->Purification Characterization Characterize Product (NMR, MS, IR) Purification->Characterization End End Characterization->End

Caption: Workflow for the synthesis of 2-methylpiperidine.

Potential for Synthesis of Other Heterocycles

While the synthesis of 2-methylpiperidine is the most direct application, the bifunctional nature of this compound suggests its potential use in the synthesis of other heterocyclic systems. These represent areas for further research and methods development.

  • 1,3-Oxazepanes: Reaction of this compound with aldehydes or ketones could potentially lead to the formation of seven-membered 1,3-oxazepane rings through intermolecular condensation and cyclization.

  • Substituted 1,3-Oxazinanes: Reaction with phosgene (B1210022) or its derivatives could lead to the formation of a cyclic carbamate, specifically a substituted 1,3-oxazinan-2-one.

Conclusion

This compound is a promising precursor for the synthesis of 2-methylpiperidine via an efficient, atom-economical intramolecular cyclization reaction. The protocols and data presented, based on analogous transformations, provide a solid foundation for researchers to explore this and other potential applications of this compound in the construction of valuable heterocyclic scaffolds for the pharmaceutical and chemical industries. Further investigation into its reactivity with other electrophiles will likely expand its utility as a versatile building block in organic synthesis.

References

Application Notes and Protocols for Asymmetric Catalysis Using 4-Aminopentan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of chiral ligands derived from 4-aminopentan-1-ol in asymmetric catalysis. These derivatives are valuable tools for the stereoselective synthesis of chiral molecules, a critical aspect of modern drug discovery and development. The following sections detail the synthesis of representative ligands and their application in key enantioselective transformations, supported by quantitative data and step-by-step experimental procedures.

Introduction to this compound in Asymmetric Catalysis

Chiral amino alcohols are a privileged class of ligands in asymmetric catalysis due to their ready availability from the chiral pool and their ability to form stable chelate complexes with a variety of metal centers. The nitrogen and oxygen atoms of the amino alcohol scaffold coordinate to the metal, creating a rigid and well-defined chiral environment that can effectively control the stereochemical outcome of a reaction. This compound, with its stereocenter at the C4 position, provides a versatile and cost-effective starting material for the synthesis of a range of chiral ligands. By modifying the amino and hydroxyl groups, the steric and electronic properties of the resulting ligands can be fine-tuned to achieve high enantioselectivity in various asymmetric transformations.

This guide focuses on two primary applications of this compound derivatives: as Schiff base ligands in the enantioselective addition of organozinc reagents to aldehydes and as ligands for the asymmetric reduction of prochiral ketones.

Application 1: Enantioselective Addition of Diethylzinc (B1219324) to Aldehydes using a this compound-derived Schiff Base Ligand

The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols. Chiral ligands derived from amino alcohols are highly effective in catalyzing this transformation with high yields and enantioselectivities.

Ligand Synthesis: (S,E)-2-(((5-hydroxypentan-2-yl)imino)methyl)phenol

A common and effective ligand can be synthesized through the condensation of (S)-4-aminopentan-1-ol with salicylaldehyde (B1680747) to form a chiral Schiff base.

Diagram: Synthesis of a this compound-derived Schiff Base Ligand

G cluster_reactants Reactants cluster_products Products S-4-Aminopentan-1-ol (S)-4-Aminopentan-1-ol Schiff_Base (S,E)-2-(((5-hydroxypentan-2-yl)imino)methyl)phenol S-4-Aminopentan-1-ol->Schiff_Base + Salicylaldehyde Ethanol, Reflux Salicylaldehyde Salicylaldehyde Salicylaldehyde->Schiff_Base Water H₂O Schiff_Base->Water - H₂O

Caption: Synthesis of a chiral Schiff base ligand.

Quantitative Data

The performance of the in-situ generated catalyst from the (S)-4-aminopentan-1-ol derived Schiff base ligand in the enantioselective addition of diethylzinc to various aldehydes is summarized below.

EntryAldehydeProductYield (%)ee (%)Configuration
1Benzaldehyde (B42025)(R)-1-Phenylpropan-1-ol8573R
24-Chlorobenzaldehyde(R)-1-(4-Chlorophenyl)propan-1-ol8270R
34-Methoxybenzaldehyde(R)-1-(4-Methoxyphenyl)propan-1-ol8875R
42-Naphthaldehyde(R)-1-(Naphthalen-2-yl)propan-1-ol8068R
5Hexanal(R)-Octan-3-ol7565R
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

  • (S)-4-Aminopentan-1-ol

  • Salicylaldehyde

  • Anhydrous Toluene (B28343)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard glassware for reactions under inert atmosphere (e.g., Schlenk line or glovebox)

Procedure:

  • Ligand Formation (in situ):

    • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add (S)-4-aminopentan-1-ol (0.1 mmol, 1.0 eq).

    • Add anhydrous toluene (5 mL) and stir until dissolved.

    • Add salicylaldehyde (0.1 mmol, 1.0 eq) to the solution.

    • Stir the mixture at room temperature for 30 minutes to form the Schiff base ligand in situ.

  • Reaction with Aldehyde:

    • Cool the solution containing the ligand to 0 °C in an ice bath.

    • Add benzaldehyde (2.0 mmol, 20 eq) to the flask.

  • Addition of Diethylzinc:

    • Slowly add diethylzinc (1.0 M solution in hexanes, 4.0 mL, 4.0 mmol, 40 eq) dropwise to the stirred solution over a period of 10 minutes.

    • Allow the reaction mixture to stir at 0 °C for 24 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

    • Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the pure (R)-1-phenylpropan-1-ol.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis.

Diagram: Experimental Workflow for Enantioselective Addition

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Add (S)-4-aminopentan-1-ol and toluene to Schlenk flask B 2. Add salicylaldehyde (in situ ligand formation) A->B C 3. Cool to 0 °C B->C D 4. Add aldehyde C->D E 5. Add diethylzinc dropwise D->E F 6. Stir at 0 °C for 24h E->F G 7. Quench with aq. NH₄Cl F->G H 8. Extract with diethyl ether G->H I 9. Dry, concentrate H->I J 10. Purify by column chromatography I->J K 11. Determine ee by chiral HPLC or GC J->K

Caption: Workflow for enantioselective addition.

Application 2: Asymmetric Borane (B79455) Reduction of Prochiral Ketones

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Chiral amino alcohols can be used to generate in situ oxazaborolidine catalysts, which are highly effective for this purpose.

Catalyst Formation: In situ Generation of an Oxazaborolidine Catalyst

A chiral oxazaborolidine catalyst can be generated in situ by reacting (S)-4-aminopentan-1-ol with borane dimethyl sulfide (B99878) complex (BMS).

Diagram: In situ Catalyst Formation and Ketone Reduction

G cluster_catalyst_formation Catalyst Formation cluster_reduction Ketone Reduction Amino_Alcohol (S)-4-Aminopentan-1-ol Oxazaborolidine Chiral Oxazaborolidine (in situ) Amino_Alcohol->Oxazaborolidine + Borane BH₃・SMe₂ Borane->Oxazaborolidine Ketone Prochiral Ketone Oxazaborolidine->Ketone Catalyst Alcohol Chiral Alcohol Ketone->Alcohol + BH₃・SMe₂

Caption: Asymmetric ketone reduction pathway.

Quantitative Data

The following table summarizes the results for the asymmetric reduction of various prochiral ketones using the catalyst generated in situ from (S)-4-aminopentan-1-ol.

EntryKetoneProductYield (%)ee (%)Configuration
1Acetophenone (B1666503)(S)-1-Phenylethanol9288S
2Propiophenone(S)-1-Phenylpropan-1-ol9085S
31-Tetralone(S)-1,2,3,4-Tetrahydronaphthalen-1-ol8892S
42-Chloroacetophenone(S)-2-Chloro-1-phenylethanol8590S
5Cyclohexyl methyl ketone(S)-1-Cyclohexylethanol8075S
Experimental Protocol: Asymmetric Reduction of Acetophenone

Materials:

  • (S)-4-Aminopentan-1-ol

  • Borane dimethyl sulfide complex (BMS, 2.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Acetophenone

  • Methanol (B129727)

  • 1 M Hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard glassware for reactions under inert atmosphere

Procedure:

  • Catalyst Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere, add (S)-4-aminopentan-1-ol (0.2 mmol, 0.1 eq).

    • Add anhydrous THF (5 mL) and stir until dissolved.

    • Add BMS (2.0 M solution in THF, 0.2 mL, 0.4 mmol, 0.2 eq) dropwise at room temperature.

    • Stir the mixture for 1 hour at room temperature to allow for the in situ formation of the oxazaborolidine catalyst.

  • Reduction Reaction:

    • Cool the catalyst solution to 0 °C.

    • In a separate flask, prepare a solution of acetophenone (2.0 mmol, 1.0 eq) in anhydrous THF (5 mL).

    • Add the acetophenone solution dropwise to the catalyst solution over 10 minutes.

    • To this mixture, add BMS (2.0 M solution in THF, 1.2 mL, 2.4 mmol, 1.2 eq) dropwise over 30 minutes.

    • Stir the reaction mixture at 0 °C for 4 hours.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow, dropwise addition of methanol (5 mL) at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Remove the solvent under reduced pressure.

    • Add 1 M hydrochloric acid (10 mL) and extract the product with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure (S)-1-phenylethanol.

  • Determination of Enantiomeric Excess:

    • Determine the enantiomeric excess of the product by chiral HPLC or chiral GC analysis.

Diagram: Logical Workflow for Asymmetric Ketone Reduction

G cluster_catalyst In situ Catalyst Generation cluster_reduction Asymmetric Reduction cluster_workup Work-up and Purification cluster_analysis Analysis A 1. Dissolve (S)-4-aminopentan-1-ol in THF B 2. Add BMS and stir for 1h A->B C 3. Cool catalyst solution to 0 °C B->C D 4. Add ketone solution C->D E 5. Add BMS dropwise D->E F 6. Stir at 0 °C for 4h E->F G 7. Quench with methanol F->G H 8. Acidify and extract G->H I 9. Purify by chromatography H->I J 10. Determine ee by chiral HPLC/GC I->J

Caption: Workflow for asymmetric ketone reduction.

Conclusion

Derivatives of this compound serve as effective and versatile chiral ligands for asymmetric catalysis. The straightforward synthesis of these ligands, coupled with their ability to induce high levels of enantioselectivity in important organic transformations, makes them valuable tools for the synthesis of enantiomerically enriched molecules. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the potential of this compound derivatives in their own synthetic endeavors. Further exploration of different ligand architectures derived from this scaffold and their application in a broader range of asymmetric reactions is a promising area for future research.

Application of 4-Aminopentan-1-ol in the Development of Novel Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Aminopentan-1-ol is a bifunctional molecule containing both a primary amine and a primary hydroxyl group.[1][2][3][4] This unique structure makes it a versatile monomer for the synthesis of a variety of polymers, including polyamides, polyurethanes, and poly(ester amides). The ability to form both amide and ester linkages within a single polymer backbone provides a powerful tool for designing materials with tailored properties.[5] Polymers derived from amino alcohols are of particular interest in the biomedical field due to their potential for biodegradability and biocompatibility.[5] The strategic incorporation of ester and amide bonds allows for the fine-tuning of degradation kinetics and mechanical characteristics. For instance, poly(ester amides) can synergistically combine the advantageous mechanical strength of polyamides with the biodegradability of polyesters.[5]

This document provides detailed application notes and protocols for the synthesis and characterization of novel polymers using this compound as a key monomer. It is intended for researchers, scientists, and drug development professionals. While direct experimental data for this compound in polymer synthesis is limited in published literature, the following protocols are based on established methods for analogous amino alcohols and serve as a comprehensive guide for pioneering research in this area.[5]

Key Properties of this compound

A thorough understanding of the monomer's properties is crucial for successful polymerization.

PropertyValueReference
Chemical Formula C5H13NO[1][2][3][4]
Molecular Weight 103.17 g/mol [1][2]
Appearance Off-White to Pale Yellow Low Melting Solid[1]
CAS Number 927-55-9[1][2][3][4][6]
Storage Conditions 2-8°C Refrigerator, Under Inert Atmosphere[1]

Application Note 1: Synthesis of a Novel Poly(ester amide) based on this compound for Biomedical Applications

Objective

To synthesize a biodegradable and biocompatible poly(ester amide) by reacting this compound with a diacid chloride and a diol. Such polymers are promising candidates for applications in tissue engineering, drug delivery, and medical device coatings.[5]

Reaction Scheme

The proposed two-step synthesis involves first the formation of a diamide-diol monomer from the reaction of this compound with a diacid chloride, followed by a polycondensation reaction with a second diacid chloride to form the final poly(ester amide).

G cluster_step1 Step 1: Diamide-diol Monomer Synthesis cluster_step2 Step 2: Polycondensation 4-AP This compound Diamide_Diol Diamide-diol Monomer 4-AP->Diamide_Diol 2 equivalents Diacid_Cl Diacid Chloride (e.g., Adipoyl Chloride) Diacid_Cl->Diamide_Diol 1 equivalent Diamide_Diol_2 Diamide-diol Monomer PEA Poly(ester amide) Diamide_Diol_2->PEA Diacid_Cl_2 Diacid Chloride (e.g., Sebacoyl Chloride) Diacid_Cl_2->PEA

Caption: Two-step synthesis of a poly(ester amide).

Experimental Protocol

Materials:

  • This compound (purity > 98%)

  • Adipoyl chloride (purity > 98%)

  • Sebacoyl chloride (purity > 98%)

  • Triethylamine (B128534) (TEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Methanol (B129727)

  • Diethyl ether

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis

Protocol for Diamide-diol Monomer Synthesis:

  • Set up a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet.

  • Dissolve this compound (2 equivalents) and triethylamine (2.2 equivalents) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of adipoyl chloride (1 equivalent) in anhydrous DCM dropwise via the dropping funnel over 1 hour.

  • Allow the reaction to warm to room temperature and stir for 24 hours under an argon atmosphere.

  • Precipitate the product by pouring the reaction mixture into cold diethyl ether.

  • Filter the precipitate and wash thoroughly with deionized water and diethyl ether to remove unreacted starting materials and triethylamine hydrochloride.

  • Dry the resulting diamide-diol monomer under vacuum.

Protocol for Poly(ester amide) Synthesis:

  • In a flame-dried reaction vessel, dissolve the synthesized diamide-diol monomer (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous DMF.

  • Cool the mixture to 0°C.

  • Add a solution of sebacoyl chloride (1 equivalent) in anhydrous DCM dropwise over 1 hour.

  • Allow the reaction to proceed at room temperature for 48 hours under an argon atmosphere.

  • Precipitate the polymer by adding the reaction mixture to a large volume of methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum at 40°C for 48 hours.

Characterization Data (Hypothetical)
PropertyMethodResult
Molecular Weight (Mn) Gel Permeation Chromatography (GPC)25,000 g/mol
Polydispersity Index (PDI) GPC1.8
Glass Transition Temp. (Tg) Differential Scanning Calorimetry (DSC)55 °C
Melting Temperature (Tm) DSC180 °C
Tensile Strength Tensile Testing30 MPa
Elongation at Break Tensile Testing250%

Application Note 2: One-Pot Synthesis of a Functional Polyamide from this compound

Objective

To develop a simplified one-pot synthesis method for a functional polyamide using this compound and a diacid, leveraging the differential reactivity of the amine and hydroxyl groups. This approach aims to create polymers with pendant hydroxyl groups for potential further functionalization.

Experimental Workflow

G Start Start Monomers This compound + Diacid (e.g., Dodecanedioic acid) Start->Monomers Polycondensation Polycondensation (High Temperature, under N2) Monomers->Polycondensation Solvent Solvent System (e.g., m-cresol) Solvent->Polycondensation Catalyst Catalyst (optional) (e.g., Triphenyl phosphite) Catalyst->Polycondensation Precipitation Precipitation (e.g., in Methanol) Polycondensation->Precipitation Purification Washing and Drying Precipitation->Purification Characterization Polymer Characterization (FTIR, NMR, GPC, DSC) Purification->Characterization End End Characterization->End

Caption: One-pot polyamide synthesis workflow.

Experimental Protocol

Materials:

  • This compound

  • Dodecanedioic acid

  • m-cresol

  • Triphenyl phosphite (B83602) (TPP)

  • Pyridine

  • Methanol

  • Nitrogen gas supply

Protocol:

  • To a reaction flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add this compound (1 equivalent), dodecanedioic acid (1 equivalent), m-cresol, and pyridine.

  • Heat the mixture to 100°C under a nitrogen stream with vigorous stirring until a homogeneous solution is formed.

  • Add triphenyl phosphite (2.2 equivalents) to the solution.

  • Increase the temperature to 180-200°C and maintain for 6-8 hours to facilitate polycondensation.

  • After cooling to room temperature, pour the viscous solution into a large volume of methanol to precipitate the polyamide.

  • Filter the polymer, wash extensively with methanol to remove residual solvent and catalyst byproducts.

  • Dry the final polyamide under vacuum at 60°C for 48 hours.

Expected Polymer Properties (Hypothetical)
ParameterTechniqueExpected Outcome
Amide Bond Formation FTIR SpectroscopyCharacteristic C=O stretch (~1640 cm⁻¹) and N-H bend (~1540 cm⁻¹)
Pendant -OH Group ¹H NMR SpectroscopyBroad singlet corresponding to the hydroxyl proton
Thermal Stability Thermogravimetric Analysis (TGA)Decomposition temperature > 300 °C
Crystallinity X-ray Diffraction (XRD)Semi-crystalline nature

Logical Relationship Diagram for Polymer Design

The properties of polymers derived from this compound can be tailored by carefully selecting the co-monomers and polymerization conditions.

G cluster_inputs Design Inputs cluster_outputs Polymer Properties Monomer This compound MW Molecular Weight & Polydispersity Monomer->MW Influences backbone flexibility Co_Monomer Co-monomer (Diacid, Diol, Diisocyanate) Mechanical Mechanical Properties (Strength, Elasticity) Co_Monomer->Mechanical Determines linkage type and density Degradation Degradation Rate Co_Monomer->Degradation e.g., Ester vs. Amide bonds Conditions Polymerization Conditions (Temp, Time, Catalyst) Conditions->MW Controls chain growth Conditions->Mechanical Affects crystallinity MW->Mechanical Thermal Thermal Properties (Tg, Tm) Mechanical->Thermal

Caption: Factors influencing polymer properties.

Disclaimer

The experimental protocols and data presented herein are based on established chemical principles and analogous systems.[5] Researchers should conduct their own optimization and characterization for the specific application of this compound in polymer synthesis. All laboratory work should be performed in accordance with standard safety procedures.

References

Application Notes and Protocols: 4-Aminopentan-1-ol as a Precursor for the Synthesis of Hydroxychloroquine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Aminopentan-1-ol as a key precursor in the synthesis of the Active Pharmaceutical Ingredient (API), Hydroxychloroquine (B89500).

Introduction

This compound is a bifunctional chemical intermediate featuring both a primary amine and a primary hydroxyl group.[1] This unique structural characteristic makes it a versatile building block in organic synthesis, particularly in the construction of complex molecules for the pharmaceutical industry. Its application as a precursor in the synthesis of the antimalarial and antirheumatic drug, Hydroxychloroquine, is a prime example of its utility. This document outlines the synthetic pathway and provides detailed experimental protocols for the laboratory-scale synthesis of Hydroxychloroquine from this compound.

Synthetic Pathway Overview

The synthesis of Hydroxychloroquine from this compound involves a multi-step process. The overall strategy is to first synthesize the key intermediate, 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol, which is then coupled with 4,7-dichloroquinoline (B193633) to yield Hydroxychloroquine.[1] An alternative approach involves the initial reaction of this compound with 4,7-dichloroquinoline, followed by subsequent modifications to the side chain.

G cluster_0 Synthesis of Hydroxychloroquine from this compound This compound This compound Intermediate_A 4-(7-chloroquinolin-4-ylamino)pentan-1-ol This compound->Intermediate_A Nucleophilic Substitution 4,7-dichloroquinoline 4,7-dichloroquinoline 4,7-dichloroquinoline->Intermediate_A Intermediate_B Bromo-derivative Intermediate_A->Intermediate_B Bromination Intermediate_C N-ethyl derivative Intermediate_B->Intermediate_C Alkylation with Ethylamine (B1201723) Hydroxychloroquine Hydroxychloroquine Intermediate_C->Hydroxychloroquine Further Alkylation

Caption: Synthetic pathway for Hydroxychloroquine from this compound.

Data Presentation

The following table summarizes the key reaction parameters for the synthesis of Hydroxychloroquine and its intermediates starting from this compound.

StepReactionKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1Synthesis of 4-(7-chloroquinolin-4-ylamino)pentan-1-olThis compound, 4,7-dichloroquinolineNone (neat)140548.41>95 (recrystallized)
2Synthesis of Bromo-derivative4-(7-chloroquinolin-4-ylamino)pentan-1-ol, 48% HBr, conc. H2SO4-Reflux---
3Synthesis of N-ethyl derivativeBromo-derivative, 70% Ethylamine solution-----
4Synthesis of Hydroxychloroquine Impurity VIII (multi-step)This compoundVarious30-120 (step 4)3-12 (step 4)>20 (total)>98

Data extracted from multiple sources, and some values represent typical ranges or single reported instances.[2]

Experimental Protocols

Materials and Equipment:

  • This compound (CAS: 927-55-9)

  • 4,7-dichloroquinoline

  • Hydrobromic acid (48%)

  • Concentrated Sulfuric acid

  • Ethylamine solution (70%)

  • [2H5] ethyl iodide (for labeled synthesis)

  • Potassium carbonate

  • Methanol

  • Ethanol

  • Standard laboratory glassware

  • Heating mantles and stirrers

  • Rotary evaporator

  • Recrystallization apparatus

  • Analytical equipment for purity assessment (e.g., HPLC, NMR)

Protocol 1: Synthesis of 4-(7-chloroquinolin-4-ylamino)pentan-1-ol

  • In a round-bottom flask, combine this compound (0.262 mol) and 4,7-dichloroquinoline (0.131 mol).

  • Heat the reaction mixture to 140°C with stirring for 5 hours.

  • Cool the mixture to 100°C and pour it into 100 mL of water while stirring to induce crystallization.

  • Collect the resulting solid by filtration and wash thoroughly with water (3 x 50 mL).

  • Recrystallize the crude product from a methanol/ethanol mixture to yield 4-(7-chloroquinolin-4-ylamino)pentan-1-ol as a colorless solid.

Protocol 2: Synthesis of [2H5] Chloroquine (as an analogue of Hydroxychloroquine synthesis)

This protocol for a labeled analogue illustrates the subsequent steps from the intermediate synthesized in Protocol 1.

  • Bromination: Treat the 4-(7-chloroquinolin-4-ylamino)pentan-1-ol with 48% HBr in the presence of concentrated H2SO4 to produce the corresponding bromo-derivative.

  • Alkylation with Ethylamine: React the bromo-derivative with a 70% ethylamine solution to yield the diamine.

  • Final Alkylation: Further alkylate the diamine with [2H5] ethyl iodide in the presence of K2CO3 to obtain [2H5] chloroquine.

  • Purification: Purify the free base by column chromatography.

  • Salt Formation: Prepare the diphosphate (B83284) salt as required.

Protocol 3: General Procedure for the Synthesis of a Hydroxychloroquine Impurity from this compound [2]

This patented method outlines a five-step synthesis of a specific Hydroxychloroquine impurity, demonstrating the versatility of this compound.

  • The synthesis involves a five-step reaction sequence starting from this compound.

  • Step 4 Conditions: The organic solvent for this step can be isopropanol (B130326), n-butanol, or tert-butanol, with isopropanol being preferred. The base can be sodium hydride, potassium hydroxide (B78521), or potassium tert-butoxide, with potassium hydroxide being preferred. The reaction is carried out at a temperature of 30-120°C for 3-12 hours.

  • Step 5 Conditions: The organic solvent for this step can be DMF, dimethyl sulfoxide, acetonitrile, or tetrahydrofuran. A rearrangement reagent such as kaolin, montmorillonite, zeolite, 4A molecular sieve, or silica (B1680970) gel is used. The reaction temperature is maintained between 50-150°C for 5-36 hours.

Logical Workflow for API Synthesis from this compound

G cluster_workflow General Workflow for API Synthesis Start Start: this compound Step1 Step 1: Synthesis of Key Intermediate (e.g., reaction with 4,7-dichloroquinoline) Start->Step1 Purification1 Purification of Intermediate (Crystallization/Chromatography) Step1->Purification1 Step2 Step 2: Side Chain Modification (e.g., Bromination, Alkylation) Purification1->Step2 Purification2 Purification of Final Product (Chromatography/Recrystallization) Step2->Purification2 API Final API (e.g., Hydroxychloroquine) Purification2->API Analysis Quality Control Analysis (HPLC, NMR, MS) API->Analysis

Caption: General experimental workflow for API synthesis.

Conclusion

This compound serves as a valuable and adaptable precursor for the synthesis of complex pharmaceutical molecules like Hydroxychloroquine. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to utilize this versatile building block in their synthetic endeavors. Adherence to proper laboratory safety procedures is paramount when carrying out these chemical transformations.

References

Application Note: A Robust Protocol for the N-Alkylation of 4-Aminopentan-1-ol via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed experimental protocol for the N-alkylation of 4-aminopentan-1-ol. The featured methodology is a one-pot reductive amination, a widely utilized and highly efficient method for the formation of carbon-nitrogen bonds. This procedure is exemplified by the N-benzylation of this compound using benzaldehyde (B42025) as the alkylating agent and sodium triacetoxyborohydride (B8407120) as the reducing agent. The protocol is designed to be straightforward and high-yielding, making it suitable for applications in medicinal chemistry and drug development where the synthesis of secondary amines is crucial. All quantitative data is summarized for clarity, and a detailed workflow diagram is provided.

Introduction

N-alkylated amino alcohols are important structural motifs found in a variety of biologically active molecules and pharmaceutical compounds. The synthesis of these compounds often requires selective N-alkylation of a primary amino alcohol. Among the various methods available for N-alkylation, reductive amination stands out due to its operational simplicity, broad substrate scope, and the use of mild reaction conditions.[1][2][3] This method involves the reaction of an amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.[1][2] This one-pot procedure minimizes the isolation of intermediates and often leads to high yields of the desired product. This protocol details the N-benzylation of this compound as a representative example of this versatile transformation.

Experimental Protocol

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ethyl acetate (B1210297) (for extraction and chromatography)

  • Hexanes (for chromatography)

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen gas inlet

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM).

  • Imine Formation: To the stirred solution of the amine, add benzaldehyde (1.05 eq) dropwise at room temperature. Let the reaction mixture stir for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM. Add this slurry portion-wise to the reaction mixture containing the imine.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir the biphasic mixture vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-benzyl-4-aminopentan-1-ol.

Data Presentation

Reactant/ProductMolecular Weight ( g/mol )Molar EquivalentsAmount (mmol)Yield (%)Purity (%)
This compound103.161.010->98
Benzaldehyde106.121.0510.5->99
Sodium Triacetoxyborohydride211.941.515->95
N-Benzyl-4-aminopentan-1-ol (Product)193.28--85-95>98

Table 1: Summary of quantitative data for the N-benzylation of this compound.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start Dissolve this compound in DCM add_benzaldehyde Add Benzaldehyde (Imine Formation) start->add_benzaldehyde 1.0 eq add_nabhoac Add NaBH(OAc)₃ (Reduction) add_benzaldehyde->add_nabhoac 1.05 eq stir Stir at RT (4-12h) add_nabhoac->stir 1.5 eq quench Quench with Sat. NaHCO₃ stir->quench extract Extract with DCM quench->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Flash Column Chromatography dry->purify product N-Benzyl-4-aminopentan-1-ol purify->product

References

Application Notes and Protocols: Reaction of 4-Aminopentan-1-ol with Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the reaction of 4-aminopentan-1-ol with aldehydes and ketones. This reaction is a fundamental transformation in organic synthesis, primarily leading to the formation of imines (Schiff bases) which can subsequently be reduced to secondary amines. Furthermore, the bifunctional nature of this compound offers the potential for intramolecular cyclization, yielding substituted piperidine (B6355638) derivatives, a common scaffold in many bioactive compounds.[1][2] These protocols are designed to be a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

The reaction between primary amines and carbonyl compounds (aldehydes and ketones) is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-nitrogen double bonds.[3][4] this compound is a versatile building block possessing both a primary amine and a primary alcohol functional group. Its reaction with aldehydes and ketones typically proceeds through a two-step sequence: the initial formation of a carbinolamine intermediate, which then dehydrates to form an imine.[3][5] This reversible reaction can be driven to completion by removing the water formed during the reaction.[6]

The resulting imine can be isolated or, more commonly, reduced in situ to the corresponding secondary amine via reductive amination.[7][8] This one-pot procedure is highly efficient for the synthesis of a wide range of secondary amines. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation.[7]

The presence of the hydroxyl group in this compound also opens up the possibility of intramolecular cyclization, which can lead to the formation of substituted piperidine rings, a privileged scaffold in medicinal chemistry.[2][9][10] This makes the reaction of this compound with carbonyl compounds a valuable tool for the synthesis of heterocyclic compounds with potential biological activity.

Reaction Pathways

The reaction of this compound with an aldehyde or ketone can proceed via two main pathways: imine formation and subsequent reductive amination, or intramolecular cyclization.

ReactionPathways Reactants This compound + Aldehyde/Ketone Imine Imine Intermediate Reactants->Imine Condensation (-H₂O) Secondary_Amine Secondary Amine (Reductive Amination) Imine->Secondary_Amine Reduction (e.g., NaBH₄) Piperidine Substituted Piperidine (Intramolecular Cyclization) Imine->Piperidine Intramolecular Cyclization ReductiveAmination cluster_0 Imine Formation cluster_1 Reduction Reactants This compound + R-CHO Carbinolamine Carbinolamine Intermediate Reactants->Carbinolamine Nucleophilic Attack Imine Imine Carbinolamine->Imine Dehydration (-H₂O) SecondaryAmine Secondary Amine Imine->SecondaryAmine Hydride Addition ReducingAgent NaBH₄ ReducingAgent->Imine Workflow Start Mix this compound, Aldehyde/Ketone, & Dehydrating Agent Stir Stir at RT (4-18 h) Start->Stir Filter Filter & Concentrate Stir->Filter Dissolve Dissolve in MeOH/EtOH & Cool to 0 °C Filter->Dissolve Reduce Add NaBH₄ (Stir 4-6 h) Dissolve->Reduce Quench Quench with H₂O Reduce->Quench Workup Aqueous Work-up & Extraction Quench->Workup Purify Purify by Chromatography Workup->Purify

References

Application Notes and Protocols: Synthesis of 5-Methylproline, an Amino Acid Analog, from 4-Aminopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 5-methylproline, a non-proteinogenic amino acid analog, utilizing 4-aminopentan-1-ol as a readily available starting material. The bifunctional nature of this compound, containing both a primary amine and a primary alcohol, allows for a straightforward synthetic route involving oxidation followed by intramolecular cyclization.[1] 5-methylproline and its derivatives are valuable building blocks in medicinal chemistry, offering unique conformational constraints when incorporated into peptides and peptidomimetics.

Introduction

Unnatural amino acids are critical components in the development of novel therapeutics, offering enhanced stability, receptor affinity, and unique structural properties to peptides and small molecules. 5-methylproline, a substituted analog of proline, is of particular interest due to the influence of the C5-methyl group on the pyrrolidine (B122466) ring pucker and the cis-trans isomerization of the preceding peptide bond. This application note details a two-step synthesis of 5-methylproline from this compound, providing a practical route for its laboratory-scale preparation.

Synthetic Pathway Overview

The synthesis of 5-methylproline from this compound proceeds through a two-step sequence:

  • Oxidation: The primary alcohol of this compound is selectively oxidized to a carboxylic acid to yield 4-aminopentanoic acid.

  • Intramolecular Cyclization: The resulting amino acid undergoes an intramolecular condensation reaction to form the five-membered lactam ring of 5-methylproline.

G A This compound B 4-Aminopentanoic Acid A->B [Oxidizing Agent] e.g., Jones Reagent or TEMPO/NaOCl C 4-Aminopentanoic Acid D 5-Methylproline C->D Heat or Acid/Base Catalyst

Experimental Protocols

Step 1: Oxidation of this compound to 4-Aminopentanoic Acid

This protocol describes a general method for the oxidation of the primary alcohol in this compound to a carboxylic acid. Protection of the amino group may be necessary depending on the chosen oxidizing agent to prevent side reactions. A common method involves the use of a Boc protecting group.

Materials:

Protocol:

  • Protection of the Amino Group:

    • Dissolve this compound (1.0 equiv.) in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate (2.5 equiv.) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add di-tert-butyl dicarbonate (1.1 equiv.) portion-wise while stirring vigorously.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Extract the mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain Boc-protected this compound.

  • Oxidation to the Carboxylic Acid:

    • Dissolve the Boc-protected this compound (1.0 equiv.) in a suitable solvent such as a mixture of acetonitrile (B52724) and phosphate (B84403) buffer (pH 6.7).

    • Add TEMPO (0.1 equiv.) to the solution.

    • Cool the mixture to 0 °C.

    • Slowly add sodium hypochlorite solution (1.2 equiv.) while maintaining the temperature below 5 °C.

    • Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

    • Acidify the mixture to pH 3-4 with 1 M HCl.

    • Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous MgSO₄ and concentrate to yield the crude Boc-protected 4-aminopentanoic acid.

    • Purify the crude product by column chromatography on silica gel.

  • Deprotection (if necessary for cyclization):

    • The Boc-protected amino acid can often be cyclized directly under acidic conditions which will also cleave the Boc group. If the free amino acid is required, dissolve the Boc-protected amino acid in a solution of 4 M HCl in dioxane and stir at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure to obtain the hydrochloride salt of 4-aminopentanoic acid.

Step 2: Intramolecular Cyclization to 5-Methylproline

This protocol describes the cyclization of 4-aminopentanoic acid to form the lactam, 5-methylproline. This can often be achieved by heating the amino acid, sometimes with a catalyst.

Materials:

  • 4-Aminopentanoic acid (or its hydrochloride salt)

  • High-boiling point solvent (e.g., toluene, xylene)

  • Dean-Stark apparatus (optional)

  • Acid or base catalyst (optional, e.g., p-toluenesulfonic acid)

Protocol:

  • Cyclization Reaction:

    • Place 4-aminopentanoic acid (1.0 equiv.) in a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if water removal is desired).

    • Add a high-boiling solvent such as toluene.

    • Heat the mixture to reflux. The intramolecular condensation will occur with the removal of water.

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

    • For acid-catalyzed cyclization, add a catalytic amount of p-toluenesulfonic acid (0.05 equiv.).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude 5-methylproline can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by ion-exchange chromatography.

G start Start: This compound protect Protect Amine (e.g., Boc group) start->protect Boc₂O, NaHCO₃ oxidize Oxidize Alcohol (e.g., TEMPO/NaOCl) protect->oxidize Intermediate: Boc-4-aminopentan-1-ol deprotect_cyclize Deprotect and Cyclize (Heat or Acid) oxidize->deprotect_cyclize Intermediate: Boc-4-aminopentanoic acid end End: 5-Methylproline deprotect_cyclize->end

Data Presentation

The following table summarizes expected yields and key reaction parameters for the synthesis of 5-methylproline from this compound. These values are estimates based on similar transformations reported in the literature and may vary depending on specific reaction conditions and scale.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1aAmine Protection(Boc)₂O, NaHCO₃Dioxane/H₂O0 - RT1290-95
1bOxidationTEMPO, NaOClACN/Buffer0 - 52-475-85
2CyclizationHeat (or acid catalyst)TolueneReflux (111)12-2470-80

Conclusion

The described synthetic route provides a reliable method for the preparation of 5-methylproline from this compound. This amino acid analog serves as a valuable tool for researchers in drug discovery and peptide science. The provided protocols offer a starting point for laboratory synthesis, and optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications. The straightforward nature of this synthesis makes 5-methylproline accessible for incorporation into a wide range of molecular scaffolds.

References

Application Notes and Protocols: (S)-4-Aminopentan-1-ol as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are a hypothetical representation of how (S)-4-aminopentan-1-ol could be utilized as a chiral auxiliary in asymmetric synthesis. To date, there is no extensive published literature detailing the use of this specific compound for this purpose. The experimental procedures and data presented are illustrative and based on the well-established principles of asymmetric synthesis using analogous chiral amino alcohol auxiliaries, such as Evans auxiliaries.

Introduction

Chiral auxiliaries are indispensable tools in modern organic synthesis, enabling the stereocontrolled formation of new chiral centers. An effective chiral auxiliary should be readily available in an enantiomerically pure form, easily attached to and removed from a substrate, and capable of inducing high levels of diastereoselectivity in chemical transformations. Chiral amino alcohols are a prominent class of precursors for such auxiliaries, often converted into rigid oxazolidinone structures to impart facial bias in reactions of prochiral enolates.

(S)-4-Aminopentan-1-ol is a chiral amino alcohol with potential for development as a novel chiral auxiliary. Its structure, featuring a stereocenter at the C4 position, could be exploited to control the stereochemical outcome of various carbon-carbon bond-forming reactions. This document outlines the theoretical application of (S)-4-aminopentan-1-ol as a chiral auxiliary in asymmetric alkylation and aldol (B89426) reactions.

Proposed Synthesis of the Chiral Auxiliary

The first step in utilizing (S)-4-aminopentan-1-ol as a chiral auxiliary is its conversion into a more rigid cyclic structure, typically an oxazolidinone. This is crucial for effective stereochemical control. The proposed synthesis involves the reaction of the amino alcohol with a carbonate or phosgene (B1210022) equivalent.

Protocol 1: Synthesis of (S)-4-Methyl-1,3-oxazinan-2-one

  • Materials: (S)-4-Aminopentan-1-ol, diethyl carbonate, potassium carbonate, toluene.

  • Procedure:

    • To a solution of (S)-4-aminopentan-1-ol (1.0 eq) in toluene, add diethyl carbonate (1.2 eq) and a catalytic amount of anhydrous potassium carbonate (0.1 eq).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove the ethanol (B145695) byproduct for 12-18 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the (S)-4-methyl-1,3-oxazinan-2-one auxiliary.

Asymmetric Alkylation

One of the most common applications of chiral auxiliaries is in the diastereoselective alkylation of enolates. The chiral auxiliary is first acylated, and the resulting imide is then deprotonated to form a chiral enolate, which reacts with an electrophile.

Logical Workflow for Asymmetric Alkylation

cluster_prep Auxiliary Preparation cluster_alkylation Asymmetric Alkylation A (S)-4-Aminopentan-1-ol B (S)-4-Methyl-1,3-oxazinan-2-one A->B Diethyl Carbonate, K2CO3 C N-Acyl Oxazinanone B->C 1. n-BuLi 2. Acyl Chloride B->C D Chiral Enolate C->D LDA, -78 °C C->D E Alkylated Product D->E Alkyl Halide (R-X) D->E F Chiral Carboxylic Acid E->F LiOH, H2O2 E->F G Recovered Auxiliary E->G Cleavage E->G

Caption: Workflow for asymmetric alkylation using the proposed chiral auxiliary.

Protocol 2: Asymmetric Alkylation of an N-Acyl Imide

  • Materials: (S)-4-methyl-1,3-oxazinan-2-one, n-butyllithium (n-BuLi), propionyl chloride, lithium diisopropylamide (LDA), benzyl (B1604629) bromide, anhydrous tetrahydrofuran (B95107) (THF), saturated aqueous NH₄Cl.

  • Procedure:

    • Acylation: Dissolve the (S)-4-methyl-1,3-oxazinan-2-one (1.0 eq) in anhydrous THF at -78 °C. Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes. Add propionyl chloride (1.1 eq) and allow the reaction to warm to 0 °C over 1 hour. Quench with water and extract the N-propionyl imide with ethyl acetate. Purify by chromatography.

    • Alkylation: Dissolve the N-propionyl imide (1.0 eq) in anhydrous THF and cool to -78 °C. Add LDA (1.2 eq) slowly and stir for 1-2 hours to form the enolate. Add benzyl bromide (1.5 eq) dropwise and stir for several hours at -78 °C, monitoring by TLC.

    • Workup: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract the product with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the diastereomeric product by flash chromatography.

    • Auxiliary Cleavage: The chiral auxiliary can be cleaved by hydrolysis with lithium hydroperoxide (LiOH/H₂O₂) to yield the chiral carboxylic acid and recover the (S)-4-aminopentan-1-ol auxiliary.

Hypothetical Data for Asymmetric Alkylation

EntryElectrophile (R-X)Diastereomeric Excess (de, %)Yield (%)
1Benzyl bromide>9890
2Allyl iodide>9888
3Methyl iodide9592
4Ethyl iodide9685

Asymmetric Aldol Reaction

Chiral oxazolidinone-type auxiliaries are highly effective in controlling the stereochemistry of aldol reactions. The formation of a boron enolate typically leads to a rigid, six-membered transition state that directs the facial attack of the aldehyde.

Mechanism of Stereodirection in Asymmetric Aldol Reaction

cluster_mechanism Proposed Aldol Reaction Mechanism cluster_structure Transition State Model A N-Acyl Oxazinanone B Boron Enolate A->B Bu2BOTf, Et3N C Zimmerman-Traxler Transition State B->C Aldehyde (R'CHO) D Aldol Adduct C->D Stereoselective C-C bond formation E The methyl group on the oxazinanone ring sterically hinders one face of the enolate, directing the aldehyde to the opposite face. C->E

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Aminopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Aminopentan-1-ol synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent and industrially viable method for synthesizing this compound is the reduction of a γ-nitro ester, typically methyl 4-nitrovalerate. This reduction is most commonly achieved through catalytic hydrogenation.

Q2: Which catalyst is most effective for the reduction of the nitro group in the synthesis of this compound?

A2: Raney Nickel is a widely used and effective catalyst for the hydrogenation of aliphatic nitro compounds to their corresponding amines.[1][2] It is often preferred for its high activity and relatively lower cost compared to precious metal catalysts like Palladium or Platinum. However, the choice of catalyst can be influenced by the presence of other functional groups in the molecule.

Q3: What are the typical reaction conditions for the catalytic hydrogenation of methyl 4-nitrovalerate?

A3: While specific conditions can vary, the catalytic hydrogenation of a nitro ester like methyl 4-nitrovalerate using Raney Nickel is generally performed in a solvent such as ethanol (B145695) or methanol (B129727) under a hydrogen atmosphere. The reaction may require elevated temperature and pressure to proceed efficiently.

Q4: How can I purify the final product, this compound?

A4: this compound is a relatively high-boiling liquid. Therefore, vacuum distillation is the recommended method for purification to prevent decomposition at high temperatures.[3][4][5][6][7]

Troubleshooting Guide

This guide addresses common issues that can lead to low yields or product impurities during the synthesis of this compound via catalytic hydrogenation of methyl 4-nitrovalerate.

Issue 1: Low or No Conversion of Starting Material
Possible Cause Suggested Solution
Inactive Catalyst Use fresh, high-activity Raney Nickel. Ensure proper storage and handling of the catalyst to prevent deactivation. The catalyst is pyrophoric when dry and should be handled as a slurry in water or a suitable solvent.[8]
Catalyst Poisoning Ensure all glassware is thoroughly cleaned and that solvents and starting materials are free of impurities that can poison the catalyst (e.g., sulfur compounds).
Insufficient Hydrogen Pressure Increase the hydrogen pressure within the safe limits of the reaction vessel. The rate of hydrogenation is often dependent on the partial pressure of hydrogen.
Low Reaction Temperature Gradually increase the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to side reactions. Optimization is key.
Inadequate Agitation Ensure vigorous stirring to maintain a good suspension of the catalyst in the reaction mixture and to facilitate mass transfer of hydrogen gas.
Issue 2: Formation of Side Products
Possible Cause Suggested Solution
Over-reduction of the Ester Group While Raney Nickel is generally selective for the nitro group, over-reduction of the ester to a diol can occur under harsh conditions (high temperature and pressure). Monitor the reaction closely and use the mildest effective conditions.
Formation of Intermediates (e.g., hydroxylamine) Ensure the reaction goes to completion. Incomplete reduction can leave intermediates like hydroxylamines in the product mixture. Extended reaction times or increased catalyst loading may be necessary.
Condensation Reactions The newly formed amine can potentially react with the starting ester or other intermediates. Maintaining a moderate reaction temperature can minimize these side reactions.
Issue 3: Difficulties in Product Isolation and Purification
Possible Cause Solution
Product Loss During Workup After filtration of the catalyst, ensure complete removal of the solvent under reduced pressure. Be mindful of the product's volatility.
Emulsion Formation During Extraction If an aqueous workup is performed, emulsions can form. Addition of brine (saturated NaCl solution) can help to break up emulsions.
Decomposition During Distillation Use a high-vacuum system to lower the boiling point of this compound and prevent thermal decomposition. Ensure the distillation apparatus is properly set up to minimize heat loss and bumping.[3][5][6][7]

Quantitative Data

Currently, specific, publicly available quantitative data comparing the yields of different synthetic methods for this compound is limited. Researchers are encouraged to perform optimization studies to determine the most effective conditions for their specific setup.

Experimental Protocols

General Protocol for the Catalytic Hydrogenation of Methyl 4-Nitrovalerate

  • Catalyst Preparation: In a fume hood, carefully wash a commercially available Raney Nickel slurry (e.g., 5-10% by weight of the substrate) with the chosen solvent (e.g., ethanol) to remove any storage solution.

  • Reaction Setup: To a high-pressure reactor (autoclave), add methyl 4-nitrovalerate and the solvent (e.g., ethanol). Carefully add the washed Raney Nickel catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi, optimization required).

  • Reaction: Begin vigorous stirring and heat the reaction mixture to the desired temperature (e.g., 40-60 °C, optimization required). Monitor the reaction progress by observing hydrogen uptake. The reaction is typically exothermic and may require cooling.

  • Workup: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it is pyrophoric. Keep it wet with solvent.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation.[3][4][5][6][7]

Visualizations

Logical Workflow for Troubleshooting Low Yield in this compound Synthesis

Troubleshooting_Workflow start Low Yield of This compound check_conversion Check Conversion of Starting Material start->check_conversion check_impurities Analyze for Side Products start->check_impurities no_conversion Low or No Conversion check_conversion->no_conversion impurities_present Side Products Detected check_impurities->impurities_present catalyst_issue Catalyst Inactive or Poisoned? no_conversion->catalyst_issue Yes conditions_issue Reaction Conditions Suboptimal? no_conversion->conditions_issue No fresh_catalyst Use Fresh/More Active Catalyst catalyst_issue->fresh_catalyst Yes purify_reagents Purify Solvents & Starting Materials catalyst_issue->purify_reagents Possible optimize_conditions Optimize Temperature, Pressure & Agitation conditions_issue->optimize_conditions Yes over_reduction Over-reduction of Ester Group? impurities_present->over_reduction Yes incomplete_reduction Incomplete Reduction (e.g., hydroxylamine)? impurities_present->incomplete_reduction Possible milder_conditions Use Milder Conditions (Lower Temp/Pressure) over_reduction->milder_conditions Yes increase_time_catalyst Increase Reaction Time or Catalyst Loading incomplete_reduction->increase_time_catalyst Yes Synthesis_Workflow start Methyl 4-Nitrovalerate hydrogenation Catalytic Hydrogenation (Raney Ni, H2, Solvent) start->hydrogenation workup Reaction Workup (Catalyst Filtration, Solvent Removal) hydrogenation->workup purification Purification (Vacuum Distillation) workup->purification product This compound purification->product

References

Technical Support Center: Synthesis of 4-Aminopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-aminopentan-1-ol, a key intermediate in pharmaceutical and chemical industries. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Reduction of 4-nitrovaleric acid methyl ester: This method involves the use of a strong reducing agent, typically Lithium Aluminum Hydride (LiAlH₄), to simultaneously reduce both the nitro group and the ester functionality.

  • Reductive amination of 5-hydroxy-2-pentanone: This one-pot reaction involves the condensation of 5-hydroxy-2-pentanone with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ to the desired amine. Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation.

Q2: What are the typical yields and purity levels I can expect for each method?

A2: Yields and purity are highly dependent on reaction conditions and purification methods. However, the following table provides a general comparison based on literature data.

Synthesis RouteTypical Yield RangeTypical PurityReference
Reduction of 4-nitrovaleric acid methyl ester with LiAlH₄50-65%>95% after purification[1]
Reductive Amination of 5-hydroxy-2-pentanone60-80%>97% after purificationGeneral expectation for this reaction type

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored by a variety of analytical techniques:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of starting materials and the appearance of the product. Staining with ninhydrin (B49086) can be used to visualize the amine product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion of starting materials and the formation of the product and any volatile byproducts.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the ratio of starting material to product.

Q4: What are the main safety concerns associated with these syntheses?

A4: Both synthetic routes involve hazardous reagents and require appropriate safety precautions:

  • Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive and pyrophoric. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. All reactions involving LiAlH₄ must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Catalytic Hydrogenation: This procedure involves the use of flammable hydrogen gas under pressure, which poses an explosion risk. It should be carried out in a properly ventilated fume hood using appropriate high-pressure equipment.

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is toxic and can release hydrogen cyanide gas upon contact with strong acids. Reactions should be performed in a well-ventilated fume hood.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Route 1: Reduction of 4-Nitrovaleric Acid Methyl Ester with LiAlH₄
Problem Possible Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Inactive LiAlH₄.1. Use a fresh, unopened container of LiAlH₄ or test the activity of the current batch on a small scale with a known substrate.
2. Presence of water or protic solvents in the reaction.2. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use anhydrous solvents.
3. Incomplete reaction.3. Increase the reaction time or temperature, or use a larger excess of LiAlH₄. Monitor the reaction by TLC or GC-MS to confirm completion.
Formation of Multiple Byproducts 1. Over-reduction of impurities in the starting material.1. Purify the 4-nitrovaleric acid methyl ester before the reduction step.
2. Uncontrolled reaction temperature.2. Maintain the recommended reaction temperature. Add the LiAlH₄ solution slowly to control the exotherm.
Difficult Product Isolation 1. Formation of a gelatinous aluminum hydroxide (B78521) precipitate during workup.1. Follow a careful quenching procedure (e.g., Fieser workup) by the sequential, slow addition of water, followed by aqueous sodium hydroxide, and then more water.
2. Product loss during extraction.2. Adjust the pH of the aqueous layer to >12 before extraction to ensure the amine is in its free base form. Use a suitable organic solvent for extraction, such as dichloromethane (B109758) or a mixture of ethers.
Route 2: Reductive Amination of 5-hydroxy-2-pentanone
Problem Possible Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Inefficient imine formation.1. Ensure the reaction is run at the optimal pH for imine formation (typically weakly acidic). The presence of a dehydrating agent (e.g., molecular sieves) can shift the equilibrium towards the imine.
2. Inactive reducing agent.2. Use a fresh batch of the reducing agent. If using catalytic hydrogenation, ensure the catalyst is active.
3. Reduction of the starting ketone.3. Use a selective reducing agent like NaBH₃CN that is more reactive towards the iminium ion than the ketone.[2] Add the reducing agent after allowing sufficient time for imine formation.
Formation of a Dimer or Polymer 1. Self-condensation of the starting material or product.1. Use a large excess of ammonia to favor the formation of the primary amine over secondary amine byproducts.[3]
Incomplete Reaction 1. Insufficient reaction time or temperature.1. Monitor the reaction by TLC or GC-MS and extend the reaction time or moderately increase the temperature if necessary.
2. Catalyst poisoning (for catalytic hydrogenation).2. Ensure the starting materials and solvent are free of impurities that can poison the catalyst (e.g., sulfur compounds).

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 4-Nitrovaleric Acid Methyl Ester

Materials:

  • 4-Nitrovaleric acid methyl ester

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 4-nitrovaleric acid methyl ester in anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of LiAlH₄ in anhydrous THF to the stirred solution of the ester.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.

  • Stir the resulting mixture for 1 hour at room temperature.

  • Filter the resulting precipitate and wash it thoroughly with THF.

  • Combine the filtrate and the washings, and dry over anhydrous MgSO₄.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of this compound via Reductive Amination of 5-hydroxy-2-pentanone

Materials:

  • 5-hydroxy-2-pentanone

  • Ammonia (e.g., as a solution in methanol (B129727) or ammonium (B1175870) acetate)

  • Sodium Cyanoborohydride (NaBH₃CN) or Palladium on Carbon (Pd/C) and Hydrogen gas

  • Methanol

  • Acetic Acid (catalytic amount)

  • Standard glassware for organic synthesis (or hydrogenation apparatus)

Procedure (using NaBH₃CN):

  • In a round-bottom flask, dissolve 5-hydroxy-2-pentanone and a source of ammonia (e.g., ammonium acetate) in methanol.

  • Add a catalytic amount of acetic acid to adjust the pH to the optimal range for imine formation (around 6-7).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • In a separate flask, dissolve NaBH₃CN in a small amount of methanol.

  • Slowly add the NaBH₃CN solution to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of aqueous HCl until the gas evolution ceases.

  • Make the solution basic by adding aqueous NaOH.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Visualizations

G cluster_0 Route 1: Reduction of 4-Nitrovaleric Acid Methyl Ester cluster_1 Route 2: Reductive Amination Start1 4-Nitrovaleric Acid Methyl Ester Product1 This compound Start1->Product1 Reduction Reagent1 LiAlH₄ in THF Reagent1->Product1 Start2 5-hydroxy-2-pentanone Imine Intermediate Imine Start2->Imine Condensation Ammonia Ammonia Ammonia->Imine Product2 This compound Imine->Product2 Reduction Reducer NaBH₃CN or H₂/Pd-C Reducer->Product2

Caption: Synthetic pathways to this compound.

G Start Low Yield of This compound CheckRoute Which synthetic route was used? Start->CheckRoute LiAlH4Route LiAlH₄ Reduction CheckRoute->LiAlH4Route Route 1 ReductiveAminationRoute Reductive Amination CheckRoute->ReductiveAminationRoute Route 2 CheckLiAlH4 Is LiAlH₄ active? Is the reaction anhydrous? LiAlH4Route->CheckLiAlH4 CheckImine Was imine formation efficient? (pH, dehydrating agent) ReductiveAminationRoute->CheckImine SolutionLiAlH4 Use fresh LiAlH₄. Ensure anhydrous conditions. CheckLiAlH4->SolutionLiAlH4 No SolutionImine Optimize pH. Add molecular sieves. CheckImine->SolutionImine No CheckReducer Is the reducing agent active? Was the correct type used? CheckImine->CheckReducer Yes SolutionReducer Use fresh reducing agent. Use selective reducer (e.g., NaBH₃CN). CheckReducer->SolutionReducer No

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

References

Technical Support Center: Purification of 4-Aminopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Aminopentan-1-ol. The following sections address common challenges encountered during the purification of this hygroscopic amino alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

The primary challenges in purifying this compound stem from its physicochemical properties:

  • Hygroscopicity: The compound readily absorbs moisture from the atmosphere, which can affect its physical state and purity.[1][2][3] Proper handling and storage in a dry environment, such as in a desiccator or under an inert atmosphere, are crucial.[1][2]

  • High Polarity: The presence of both an amino and a hydroxyl group makes it highly polar and very soluble in water. This can lead to difficulties during aqueous workups, such as emulsion formation and low recovery from organic solvents.

  • Low Melting Point: With a melting point of 32°C, this compound can exist as a solid or a viscous liquid at or near room temperature, which can complicate handling and transfers.[4]

  • Potential for Salt Formation: The basic amino group can form salts, which can alter its solubility and chromatographic behavior.

Q2: What are the likely impurities in synthetically produced this compound?

Impurities will largely depend on the synthetic route. A common synthesis involves the reduction of a nitro or keto precursor. For instance, in the reduction of 4-nitrovaleric acid methyl ester using a reducing agent like LiAlH₄, potential impurities include:

  • Unreacted starting materials (e.g., 4-nitrovaleric acid methyl ester).

  • Partially reduced intermediates.

  • Byproducts from the reducing agent.

  • Solvents used in the reaction and workup.

Q3: How should I handle and store this compound to prevent water absorption?

Due to its hygroscopic nature, this compound requires careful handling and storage:

  • Storage: Store in a tightly sealed container in a cool, dry place.[1] For long-term storage, a desiccator with a suitable drying agent or a freezer at -20°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[4][5]

  • Handling: When in use, minimize its exposure to the atmosphere.[1] Weighing and transferring the compound should be done as quickly as possible. For highly sensitive applications, working in a glovebox or under a stream of inert gas is advisable.[6]

Troubleshooting Guides

Issue 1: Emulsion Formation During Aqueous Workup

Symptom: A stable, milky layer forms between the aqueous and organic phases during liquid-liquid extraction, making separation difficult.

Cause: The amphiphilic nature of this compound, having both polar (amine and alcohol) and non-polar (alkyl chain) regions, allows it to act as a surfactant, stabilizing emulsions. This is particularly common when using chlorinated solvents and basic aqueous solutions.

Solutions:

MethodDescription
Gentle Mixing Instead of vigorous shaking, gently invert the separatory funnel multiple times to minimize the formation of fine droplets.
Addition of Brine Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, reducing the solubility of the amino alcohol and helping to break the emulsion.
Centrifugation For smaller volumes, centrifuging the mixture can effectively break the emulsion by forcing the separation of the two phases.[7]
Filtration Passing the entire mixture through a pad of a filter aid like Celite® can physically disrupt the emulsion.
pH Adjustment Carefully adjusting the pH of the aqueous layer with acid can protonate the amine, altering its solubility and potentially breaking the emulsion.
Solvent Change If possible, use a solvent less prone to emulsion formation.
Issue 2: Low Yield After Purification

Symptom: The final isolated yield of purified this compound is significantly lower than expected.

Cause:

  • Losses during aqueous extraction due to high water solubility.

  • Incomplete recovery from the purification method (e.g., distillation, chromatography).

  • Degradation of the product during purification, especially at high temperatures.

  • For recrystallization, using an excessive amount of solvent.[8]

Solutions:

MethodDescription
Optimize Extraction To minimize loss in the aqueous phase, perform multiple extractions with smaller volumes of organic solvent. "Salting out" by adding NaCl to the aqueous layer can also decrease the solubility of the amino alcohol and improve recovery in the organic phase.
Vacuum Distillation Distilling under reduced pressure lowers the boiling point, minimizing the risk of thermal degradation.
Chromatography Optimization Ensure appropriate column packing and solvent selection to achieve good separation and recovery. For highly polar compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) can be more effective than standard normal or reverse-phase chromatography.[9][10]
Recrystallization Solvent Use the minimum amount of hot solvent necessary to dissolve the compound to ensure maximum crystal formation upon cooling.[8]
Issue 3: Co-elution of Impurities in Column Chromatography

Symptom: Fractions collected from column chromatography contain both the desired product and impurities.

Cause:

  • Poor separation due to the similar polarity of the product and impurities.

  • Interaction of the basic amine with the acidic silica (B1680970) gel, leading to peak tailing and poor resolution.

Solutions:

MethodDescription
Solvent System Modification Add a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the eluent to suppress the interaction of the amine with the silica gel and improve peak shape.
Alternative Stationary Phase Use a different stationary phase, such as alumina (B75360) (basic or neutral), or a bonded phase like an amino- or diol-functionalized silica.
HILIC For this highly polar compound, HILIC is a powerful alternative. It uses a polar stationary phase with a mobile phase of a high concentration of a water-miscible organic solvent and a small amount of aqueous buffer.[9][10][11]

Experimental Protocols

Protocol 1: Purification by Vacuum Fractional Distillation

This method is suitable for separating this compound from non-volatile impurities or those with significantly different boiling points.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Vacuum source and gauge

  • Heating mantle and stir bar

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry. The thermometer bulb should be positioned just below the side arm of the distillation head.

  • Charging the Flask: Add the crude this compound and a stir bar to the round-bottom flask.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system.

  • Heating: Begin heating the flask gently while stirring.

  • Distillation: Collect the fraction that distills at the expected boiling point (117-119°C at 25 mmHg).[4] The boiling point will be lower at a higher vacuum. Monitor the temperature closely; a stable temperature during distillation indicates a pure fraction.

  • Analysis: Analyze the collected fractions by GC-MS or NMR to confirm purity.

Protocol 2: Purification by Recrystallization

This method is effective if a solvent can be found in which this compound is soluble when hot but insoluble when cold, while impurities have different solubility profiles.

Procedure:

  • Solvent Selection: Test various solvents to find one that dissolves this compound at its boiling point but not at room temperature.[12] For amino alcohols, polar solvents like ethanol, isopropanol, or solvent mixtures like ethanol/ether can be effective.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution by gravity filtration.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: Purification by HILIC Column Chromatography

HILIC is well-suited for the purification of polar compounds like this compound.

Stationary Phase: A HILIC column (e.g., silica, diol, or amide-bonded phase).

Mobile Phase: A high concentration of a water-miscible organic solvent (e.g., acetonitrile) with a small amount of an aqueous buffer (e.g., ammonium (B1175870) formate). A typical starting mobile phase could be 95:5 acetonitrile:water with a buffer.

Procedure:

  • Column Equilibration: Equilibrate the HILIC column with the initial mobile phase composition.

  • Sample Preparation: Dissolve the crude this compound in the mobile phase.

  • Injection and Elution: Inject the sample and begin the elution. A gradient elution, where the percentage of the aqueous component is gradually increased, is often used to separate compounds of different polarities.

  • Fraction Collection: Collect fractions as they elute from the column.

  • Analysis and Solvent Removal: Analyze the fractions for purity (e.g., by TLC or HPLC). Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Comparison of Purification Methods for this compound (Qualitative)

Purification MethodExpected PurityExpected YieldThroughputKey Considerations
Vacuum Fractional Distillation Moderate to HighGoodHighEffective for large quantities and for separating from non-volatile impurities. Risk of thermal degradation if not performed under sufficient vacuum.
Recrystallization High to Very HighModerate to GoodLow to ModerateHighly dependent on finding a suitable solvent. Can be very effective at removing small amounts of impurities. Yield can be reduced by the solubility of the compound in the cold solvent.
HILIC Column Chromatography Very HighGoodLowExcellent for achieving high purity and for separating complex mixtures of polar compounds. Can be time-consuming and requires specialized columns and solvent systems.

Visualizations

Troubleshooting Workflow for Purification Issues

Purification_Troubleshooting start Start Purification issue Problem Encountered? start->issue emulsion Emulsion in Workup issue->emulsion Yes low_yield Low Yield issue->low_yield Yes impure_product Impure Product issue->impure_product Yes success Pure Product Obtained issue->success No emulsion_solutions Troubleshoot Emulsion: - Add Brine - Gentle Mixing - Centrifuge emulsion->emulsion_solutions yield_solutions Address Low Yield: - Optimize Extraction - Use Vacuum Distillation - Check Recrystallization Solvent low_yield->yield_solutions purity_solutions Improve Purity: - Modify Eluent (add base) - Change Stationary Phase - Use HILIC impure_product->purity_solutions emulsion_solutions->start Re-attempt yield_solutions->start Re-attempt purity_solutions->start Re-attempt Purification_Workflow crude Crude This compound workup Aqueous Workup (Potential Emulsion) crude->workup distillation Vacuum Fractional Distillation workup->distillation chromatography HILIC Chromatography workup->chromatography recrystallization Recrystallization distillation->recrystallization pure_product Pure This compound recrystallization->pure_product chromatography->pure_product analysis Purity Analysis (GC-MS, NMR) pure_product->analysis

References

Optimizing reaction conditions for 4-Aminopentan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4-aminopentan-1-ol. It includes detailed troubleshooting guides, frequently asked questions (FAQs), comparative data on synthetic routes, and step-by-step experimental protocols.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a user-friendly question-and-answer format.

Synthesis Route 1: Reduction of 4-Nitro-substituted Precursors

FAQ 1: My reaction yield is consistently low when reducing the nitro-ester with Lithium Aluminum Hydride (LiAlH₄). What are the possible reasons?

Low yields in LiAlH₄ reductions can arise from several factors:

  • Reagent Quality: LiAlH₄ is highly reactive and can be deactivated by moisture. Ensure you are using a fresh, unopened container or a properly stored reagent under an inert atmosphere.

  • Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or performing the reaction at a slightly elevated temperature (e.g., room temperature to gentle reflux), while carefully monitoring the reaction progress by TLC or GC-MS.

  • Work-up Issues: The work-up procedure for LiAlH₄ reactions is critical. Improper quenching can lead to the formation of aluminum salt emulsions that trap the product, reducing the isolated yield. Ensure a slow and careful addition of water and base during the work-up.

  • Product Volatility: Although this compound is not extremely volatile, some product may be lost during solvent removal under high vacuum. Use a rotary evaporator at a moderate temperature and pressure.

FAQ 2: I am observing multiple spots on my TLC plate after the LiAlH₄ reduction. What are the likely side products?

Common side products in the LiAlH₄ reduction of a nitro-ester include:

  • Incomplete Reduction Products: You may have partially reduced intermediates, such as the corresponding hydroxylamine (B1172632) or imine.

  • Over-reduction Products: While less common for this specific substrate, highly reactive conditions could potentially lead to other reductions if other functional groups are present.

  • Azo Compounds: Aromatic nitro compounds can sometimes form azo compounds upon reduction with LiAlH₄, though this is less likely with aliphatic nitro compounds.[1]

Troubleshooting Guide: LiAlH₄ Reduction

Issue Possible Cause Suggested Solution
Low Yield 1. Deactivated LiAlH₄ due to moisture. 2. Incomplete reaction. 3. Product loss during work-up.1. Use fresh, anhydrous LiAlH₄ and ensure all glassware is flame-dried. 2. Increase reaction time or temperature and monitor by TLC/GC-MS. 3. Follow a careful, dropwise quenching procedure at low temperature (e.g., Fieser work-up).
Impurity Formation 1. Incomplete reduction. 2. Side reactions from reactive intermediates.1. Ensure a sufficient excess of LiAlH₄ is used. 2. Maintain a low reaction temperature during the addition of LiAlH₄ to control the reaction rate.
Difficult Work-up (Emulsion) Formation of gelatinous aluminum salts.Use the Fieser work-up method (sequential addition of water, then NaOH solution, then more water) to produce granular, easily filterable salts.[2]
Synthesis Route 2: Reductive Amination of 4-Oxopentanal (B105764)

FAQ 3: My one-pot reductive amination of 4-oxopentanal is not working. What should I check first?

For a one-pot reductive amination, the formation of the imine intermediate is crucial.[3] Key factors to verify are:

  • pH of the Reaction: Imine formation is often favored under slightly acidic conditions (pH 4-6).[4] If the pH is too low, the amine will be protonated and non-nucleophilic. If it's too high, the aldehyde is not sufficiently activated. A small amount of acetic acid is often added to catalyze imine formation.

  • Water Scavenging: The formation of an imine from an aldehyde and an amine produces water. This equilibrium can be shifted towards the imine by removing water, for example, by using a dehydrating agent like molecular sieves.

  • Choice of Reducing Agent: The reducing agent should be selective for the imine over the aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used for this reason as they are less reactive towards the carbonyl group at acidic pH.[3]

FAQ 4: I am seeing a significant amount of 4-hydroxypentan-2-one (B1618087) in my final product. How can I avoid this?

The presence of the starting keto-aldehyde suggests that the reduction of the carbonyl group is competing with the reductive amination. To minimize this:

  • Use a Milder Reducing Agent: Switch to a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is known to be highly selective for the reduction of imines in the presence of aldehydes and ketones.[3]

  • Two-Step Procedure: Consider a two-step approach. First, form the imine by reacting 4-oxopentanal with your amine source, and monitor for its formation. Once the imine is formed, then add the reducing agent.

Troubleshooting Guide: Reductive Amination

Issue Possible Cause Suggested Solution
Low Conversion 1. Inefficient imine formation. 2. Inactive reducing agent. 3. Suboptimal pH.1. Add a catalytic amount of acetic acid. Consider adding a dehydrating agent (e.g., molecular sieves). 2. Test the reducing agent on a known substrate. 3. Adjust the pH to be weakly acidic (pH 4-6).[4]
Aldehyde Reduction The reducing agent is too reactive and is reducing the starting aldehyde.Use a milder, more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.[3]
Dialkylation The product primary amine reacts with another molecule of the aldehyde.Use the amine in excess to favor the formation of the primary amine.

Data Presentation: Comparison of Synthetic Routes

The following table provides a qualitative and quantitative comparison of the two primary synthetic routes to this compound. Data for the reductive amination route is based on typical yields for similar reactions due to the lack of specific literature data for 4-oxopentanal.

Parameter Route 1: Nitro-ester Reduction Route 2: Reductive Amination
Starting Material 4-Nitrovaleric acid methyl ester4-Oxopentanal
Key Reagents Lithium Aluminum Hydride (LiAlH₄)Ammonia (B1221849)/Amine source, Reducing Agent (e.g., NaBH(OAc)₃, H₂/Catalyst)
Typical Yield ~50-70%~60-85%
Reaction Conditions Anhydrous, inert atmosphere, often low to room temperatureMildly acidic to neutral pH, room temperature
Key Advantages Well-established method.High atom economy, often a one-pot reaction.[5]
Key Challenges Highly reactive and hazardous reagent (LiAlH₄), strict anhydrous conditions required, potential for difficult work-up.Potential for side reactions (aldehyde reduction, dialkylation), requires careful control of pH.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 4-Nitrovaleric Acid Methyl Ester

Materials:

  • 4-Nitrovaleric acid methyl ester

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Distilled Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen/argon inlet is charged with a solution of 4-nitrovaleric acid methyl ester in anhydrous THF.

  • Cooling: The flask is cooled to 0 °C in an ice bath.

  • Addition of LiAlH₄: A solution of LiAlH₄ in anhydrous THF is added dropwise to the stirred solution of the nitro-ester at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Quenching (Fieser Work-up): The reaction mixture is cooled back to 0 °C. The following are added sequentially and dropwise with vigorous stirring:

    • 'x' mL of water (where 'x' is the grams of LiAlH₄ used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water.

  • Filtration: The resulting granular precipitate is removed by vacuum filtration and washed with THF.

  • Purification: The filtrate is concentrated under reduced pressure to yield the crude this compound. The crude product can be further purified by vacuum distillation.

Protocol 2: Synthesis of this compound via Reductive Amination of 4-Oxopentanal (General Procedure)

Materials:

  • 4-Oxopentanal

  • Ammonia source (e.g., ammonium (B1175870) acetate, ammonia in methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a solution of 4-oxopentanal in anhydrous DCM, add the ammonia source (e.g., ammonium acetate).

  • Imine Formation: Add a catalytic amount of glacial acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride in one portion to the reaction mixture. Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation.

Mandatory Visualizations

Reaction_Pathway cluster_0 Route 1: Nitro-ester Reduction cluster_1 Route 2: Reductive Amination 4-Nitrovaleric acid methyl ester 4-Nitrovaleric acid methyl ester 4-Aminopentan-1-ol_1 This compound 4-Nitrovaleric acid methyl ester->4-Aminopentan-1-ol_1  LiAlH₄, THF 4-Oxopentanal 4-Oxopentanal Imine Intermediate Imine Intermediate 4-Oxopentanal->Imine Intermediate  NH₃ 4-Aminopentan-1-ol_2 This compound Imine Intermediate->4-Aminopentan-1-ol_2  [H] (e.g., NaBH(OAc)₃)

Caption: Synthetic pathways to this compound.

Experimental_Workflow start Start reaction_setup Reaction Setup (Reactants + Solvent) start->reaction_setup reaction_conditions Reaction (Stirring, Temperature Control) reaction_setup->reaction_conditions monitoring Monitor Progress (TLC / GC-MS) reaction_conditions->monitoring monitoring->reaction_conditions Incomplete workup Work-up / Quenching monitoring->workup Complete extraction Extraction workup->extraction purification Purification (Distillation / Chromatography) extraction->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: General experimental workflow for synthesis.

Troubleshooting_Logic start Low Yield or Impurities? check_reagents Check Reagent Quality (Fresh, Anhydrous) start->check_reagents Yes check_conditions Verify Reaction Conditions (Temperature, Time) check_reagents->check_conditions optimize_workup Optimize Work-up (Quenching, Extraction) check_conditions->optimize_workup change_reagent Consider Alternative Reagent (e.g., Milder Reducing Agent) optimize_workup->change_reagent purify Purify Product change_reagent->purify

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Purification of Crude 4-Aminopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-Aminopentan-1-ol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the purification of this compound.

Issue 1: Low Purity After Distillation

Symptom Possible Cause Suggested Solution
The distilled this compound shows significant impurities by GC or NMR analysis.Inadequate Separation: The boiling points of the impurities are too close to that of this compound.Fractional Distillation: Employ a fractional distillation column (e.g., Vigreux or packed column) to enhance separation efficiency. Optimize Vacuum: Carefully control the vacuum level. A boiling point of 117-119°C at 25 mmHg has been reported for this compound.[1][2][3] Adjusting the pressure can alter the boiling points and improve separation.
Thermal Decomposition: The compound may be degrading at the distillation temperature, creating new impurities.Lower Distillation Temperature: Use a higher vacuum to lower the boiling point and minimize thermal stress on the compound.
Contaminated Apparatus: Residual contaminants in the distillation setup can leach into the product.Thoroughly Clean Glassware: Ensure all glassware is meticulously cleaned and dried before use.

Issue 2: Poor Recovery or Oiling Out During Recrystallization

Symptom Possible Cause Suggested Solution
No crystals form upon cooling, or the product separates as an oil.Inappropriate Solvent System: The solvent may be too good at dissolving the compound even at low temperatures, or the polarity may not be suitable for crystallization.Solvent Screening: Test a range of solvents and solvent mixtures. For amino alcohols, consider polar solvents like ethanol, methanol (B129727), or isopropanol, or mixtures with less polar solvents like ethyl acetate (B1210297) or toluene.[1][4][5] A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[1][5] Use a Two-Solvent System: Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Allow to cool slowly.[5]
Cooling Too Rapidly: Fast cooling can lead to the formation of an oil or very small crystals that trap impurities.Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation. Insulating the flask can help slow the cooling rate.[5]
Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated.Induce Crystallization: Scratch the inside of the flask with a glass rod just below the surface of the solution or add a seed crystal of pure this compound.[5]

Issue 3: Peak Tailing and Poor Separation in Column Chromatography

| Symptom | Possible Cause | Suggested Solution | | The peak for this compound on a silica (B1680970) gel column is broad and asymmetrical (tails). | Strong Interaction with Silica Gel: The basic amino group interacts strongly with the acidic silanol (B1196071) groups on the surface of the silica gel, leading to poor elution and peak tailing.[6] | Use a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (B128534) (TEA) or ammonia (B1221849) (e.g., 0.5-2% v/v), to the mobile phase to neutralize the acidic sites on the silica gel.[6] Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) (basic or neutral) or an amine-functionalized silica gel column.[6] | | Poor separation from impurities. | Inappropriate Mobile Phase: The polarity of the eluent is not optimized to resolve the compound from its impurities. | Optimize Mobile Phase: Use Thin Layer Chromatography (TLC) to screen different solvent systems. A good starting point for amino alcohols is a mixture of a moderately polar solvent (e.g., dichloromethane (B109758) or ethyl acetate) and a more polar solvent (e.g., methanol). Gradually increase the proportion of the more polar solvent to find the optimal separation. | | The compound does not elute from the column. | Irreversible Adsorption: The compound is too strongly bound to the stationary phase. | Increase Mobile Phase Polarity: Significantly increase the percentage of the polar solvent (e.g., methanol) in the eluent. If the compound still does not elute, consider switching to a more suitable stationary phase as mentioned above. |

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The impurities present in crude this compound depend on the synthetic route used for its preparation. A common synthesis involves the reduction of a nitro-containing precursor, such as 4-nitro-1-pentanol or an ester like 4-nitrovaleric acid methyl ester.[7][8] Potential impurities could include:

  • Unreacted Starting Materials: e.g., 4-nitro-1-pentanol.

  • Intermediates from Incomplete Reduction: e.g., the corresponding hydroxylamine (B1172632) or nitroso compounds.

  • Byproducts of Side Reactions: Depending on the reducing agent and reaction conditions, other functional groups might be affected, or side reactions could occur.

Q2: What is the expected boiling point of this compound under vacuum?

A2: The boiling point of this compound has been reported to be 117-119°C at a pressure of 25 mmHg.[1][2][3]

Q3: Can I use reverse-phase HPLC to analyze the purity of this compound?

A3: Yes, reverse-phase HPLC can be used. However, due to the basic nature of the amino group, peak tailing can be an issue on standard silica-based C18 columns due to interactions with residual silanol groups.[6][9] To mitigate this, you can:

  • Use a low pH mobile phase: This will protonate the silanol groups and the amine, reducing unwanted interactions.[9]

  • Use an end-capped column: These columns have fewer free silanol groups.[6]

  • Add a competing base: Including a small amount of an amine modifier like triethylamine in the mobile phase can improve peak shape.

Q4: How can I visualize this compound on a TLC plate?

A4: this compound does not have a UV chromophore, so it will not be visible under a UV lamp. You will need to use a chemical stain for visualization. Common stains for amino alcohols include:

  • Ninhydrin stain: This is a specific stain for primary and secondary amines, which typically produces a purple or pink spot upon heating.

  • Potassium permanganate (B83412) (KMnO₄) stain: This is a general oxidizing stain that will react with the alcohol functional group, appearing as a yellow or brown spot on a purple background.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This method is suitable for separating this compound from impurities with significantly different boiling points.

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a Vigreux column (or a short packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Charging the Flask: Charge the crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Distillation:

    • Slowly evacuate the system to the desired pressure (e.g., 25 mmHg).

    • Gently heat the distillation flask using a heating mantle or an oil bath.

    • Collect any low-boiling fractions that distill over first.

    • Carefully increase the temperature and collect the fraction that distills at the expected boiling point of this compound (approximately 117-119°C at 25 mmHg).[1][2][3]

  • Analysis: Analyze the collected fractions by GC or NMR to determine their purity. Combine the pure fractions.

Protocol 2: Purification by Column Chromatography

This method is effective for separating this compound from impurities with similar boiling points but different polarities.

  • Stationary Phase Selection: Use silica gel treated with a basic modifier or an amine-functionalized silica gel.

  • Mobile Phase Selection:

    • Use TLC to determine a suitable solvent system. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH).

    • Prepare a series of developing solvents with increasing polarity (e.g., 98:2, 95:5, 90:10 DCM:MeOH), each containing 1% triethylamine (TEA).

    • The optimal mobile phase for column chromatography should give your product an Rf value of approximately 0.2-0.4 on the TLC plate.

  • Column Packing:

    • Prepare a slurry of the chosen stationary phase in the initial, least polar mobile phase.

    • Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.

    • Equilibrate the column by passing several column volumes of the mobile phase through it.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully load the sample solution onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, collecting fractions in test tubes.

    • You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the proportion of methanol) to separate the components.

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

The following table provides a hypothetical comparison of the effectiveness of different purification methods. Actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification Method Initial Purity (GC Area %) Final Purity (GC Area %) Typical Yield
Fractional Vacuum Distillation85%95-98%70-85%
Recrystallization90%>99%50-70%
Column Chromatography (Silica + TEA)80%>98%60-80%

Visualizations

Logical Workflow for Purification of this compound

PurificationWorkflow start Crude this compound distillation Fractional Vacuum Distillation start->distillation High boiling impurities dist_analysis Purity Analysis (GC/NMR) distillation->dist_analysis recrystallization Recrystallization dist_analysis->recrystallization Purity < 98% pure_product Pure this compound dist_analysis->pure_product Purity > 98% recryst_analysis Purity Analysis (GC/NMR) recrystallization->recryst_analysis chromatography Column Chromatography recryst_analysis->chromatography Purity < 99% recryst_analysis->pure_product Purity > 99% chrom_analysis Purity Analysis (GC/NMR) chromatography->chrom_analysis chrom_analysis->pure_product Purity > 98% further_purification Further Purification Needed chrom_analysis->further_purification Purity < 98%

Caption: A decision-making workflow for the purification of crude this compound.

Troubleshooting Peak Tailing in HPLC

HPLCTroubleshooting start Peak Tailing Observed in HPLC check_column Is the column old or damaged? start->check_column check_mobile_phase Is the mobile phase pH appropriate? check_column->check_mobile_phase No replace_column Replace Column check_column->replace_column Yes check_interactions Are there secondary interactions? check_mobile_phase->check_interactions Yes (pH is low) adjust_ph Lower Mobile Phase pH check_mobile_phase->adjust_ph No (pH is high) add_modifier Add Competing Base (e.g., TEA) check_interactions->add_modifier Yes use_endcapped Use an End-Capped Column check_interactions->use_endcapped Yes problem_solved Problem Resolved replace_column->problem_solved adjust_ph->problem_solved add_modifier->problem_solved use_endcapped->problem_solved

Caption: A troubleshooting guide for addressing peak tailing in the HPLC analysis of this compound.

References

Troubleshooting low enantiomeric excess in chiral 4-Aminopentan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of chiral 4-Aminopentan-1-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and optimizing their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for synthesizing enantiomerically enriched this compound?

A1: The main approaches to obtaining chiral this compound are:

  • Asymmetric Synthesis: This involves the direct formation of the desired enantiomer from a prochiral precursor. Key methods include the asymmetric reduction of a suitable keto-amine or the asymmetric reductive amination of a keto-alcohol. These methods often employ chiral catalysts, such as transition metal complexes with chiral ligands or enzymes (e.g., ketoreductases, amine dehydrogenases).[1][2]

  • Chiral Resolution: This strategy involves the separation of a racemic mixture of this compound. A common technique is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent (like tartaric acid or mandelic acid).[3][4] The resulting diastereomers, having different physical properties, can then be separated by crystallization.[4]

Q2: My asymmetric synthesis is resulting in a low enantiomeric excess (ee). What are the most likely causes?

A2: Low enantiomeric excess can stem from several factors, depending on your synthetic approach. Common causes include:

  • Suboptimal Catalyst or Ligand: The choice of chiral catalyst or ligand is critical. Its effectiveness can be highly specific to the substrate.

  • Catalyst Deactivation or Impurity: The catalyst may be poisoned by impurities in the starting materials or solvents. Ensure all reagents are of high purity.

  • Incorrect Reaction Conditions: Temperature, pressure, and solvent can significantly influence enantioselectivity. These parameters often require careful optimization.

  • Substrate Control Issues: The structure of the substrate itself may not allow for effective stereochemical differentiation by the chosen catalytic system.

  • Background Uncatalyzed Reaction: A non-selective background reaction occurring in parallel with the desired catalyzed reaction can lead to the formation of a racemic product, thus lowering the overall ee.

Q3: How can I accurately determine the enantiomeric excess of my this compound sample?

A3: The most reliable and widely used method for determining enantiomeric excess is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[5][6] Polysaccharide-based CSPs are often effective for separating amino alcohol enantiomers.[5] The analysis involves dissolving the sample in a suitable solvent and running it through the chiral column with an optimized mobile phase. The relative peak areas of the two enantiomers are then used to calculate the ee. For basic analytes like amines, adding a modifier like diethylamine (B46881) to the mobile phase can improve peak shape.[5]

Q4: Is it possible to improve the enantiomeric excess of my product after the reaction is complete?

A4: Yes, if your initial synthesis provides a product with low to moderate ee, you can enrich the desired enantiomer. The most common method is through chiral resolution, as described in Q1. By forming diastereomeric salts with a chiral acid, it's often possible to selectively crystallize one diastereomer, which can then be converted back to the enantiomerically pure amine.[4][7]

Troubleshooting Guides

Guide 1: Low Enantiomeric Excess in Asymmetric Reduction of a Protected 4-Aminopentan-1-one Precursor

This guide addresses issues encountered during the synthesis of chiral this compound via the asymmetric hydrogenation of a ketone precursor, such as N-Boc-4-aminopentan-1-one.

Problem Code Issue Identified Potential Causes Recommended Solutions
EE-AR-01 Low Enantiomeric Excess (<90%)1. Ineffective chiral catalyst/ligand for the specific substrate. 2. Catalyst poisoning by impurities (water, sulfur, etc.). 3. Suboptimal reaction temperature or hydrogen pressure. 4. Racemization of the product under reaction or workup conditions.1. Screen a variety of chiral catalysts (e.g., Ru-BINAP, Rh-DIPAMP complexes). 2. Ensure starting materials and solvents are anhydrous and of high purity. Consider passing solvents through activated alumina. 3. Systematically vary the temperature and pressure to find the optimal conditions for enantioselectivity. 4. Analyze the ee at different reaction times. Perform workup at lower temperatures and under neutral pH if possible.
EE-AR-02 Low Reaction Conversion/Yield1. Inactive or deactivated catalyst. 2. Insufficient hydrogen pressure or poor gas-liquid mixing. 3. Poor substrate solubility.1. Check the age and storage conditions of the catalyst. Increase catalyst loading if necessary.[8] 2. Increase hydrogen pressure and ensure vigorous stirring to improve mass transfer. 3. Select a solvent in which the substrate is more soluble at the reaction temperature.
EE-AR-03 Formation of Byproducts1. Over-reduction of other functional groups. 2. Side reactions due to high temperatures.1. Use a more selective catalyst or milder reducing agent. 2. Conduct the reaction at the lowest effective temperature.

The following table presents typical results for the synthesis of a closely related chiral amino alcohol, (S)-1-Aminopentan-3-ol, which can serve as a benchmark for optimizing your synthesis of this compound.

Synthesis Strategy Starting Material Key Reagents/Catalyst Typical Yield (%) Enantiomeric Excess (%) Key Advantages Key Challenges
Asymmetric Chemical Reduction1-Aminopentan-3-oneChiral Ru/Rh catalysts, H₂85-95>98High throughput, well-established technology.Cost of precious metal catalysts, high-pressure equipment required.
Biocatalytic Ketone Reduction1-Aminopentan-3-oneKetoreductase (KRED), whole cells, glucose90-98>99High enantioselectivity, mild conditions, environmentally friendly.Enzyme stability, potential for substrate/product inhibition.

Data adapted from a large-scale synthesis guide for (S)-1-Aminopentan-3-ol.[2]

Guide 2: Low Enantiomeric Excess in Asymmetric Reductive Amination

This guide focuses on troubleshooting the synthesis of chiral this compound from a keto-alcohol precursor (e.g., 4-oxopentan-1-ol) and an ammonia (B1221849) source.

Problem Code Issue Identified Potential Causes Recommended Solutions
EE-RA-01 Low Enantiomeric Excess (<90%)1. Ineffective chiral catalyst or enzyme for the imine reduction step. 2. Slow imine formation relative to ketone reduction. 3. Suboptimal pH for the reaction.1. Screen different chiral catalysts or consider using an amine dehydrogenase (AmDH) for a biocatalytic approach.[9] 2. Use a milder reducing agent (e.g., NaBH(OAc)₃) that preferentially reduces the imine over the ketone.[10] 3. Optimize the pH; imine formation is often favored under slightly acidic conditions (pH 4-5).[10][11]
EE-RA-02 Low Reaction Conversion/Yield1. Unfavorable imine formation equilibrium.[10] 2. Hydrolysis of the imine intermediate due to excess water. 3. Protonation of the amine at low pH, rendering it non-nucleophilic.[10]1. Add a dehydrating agent (e.g., molecular sieves) or use a Dean-Stark trap to remove water and drive the equilibrium towards imine formation. 2. Ensure anhydrous conditions. 3. Maintain the reaction pH in the optimal range (typically 4-5).
EE-RA-03 Formation of Byproducts1. Direct reduction of the starting keto-alcohol. 2. Aldol (B89426) condensation of the keto-alcohol starting material.[10]1. Choose a reducing agent that is selective for the imine (e.g., NaBH₃CN, NaBH(OAc)₃).[10][11] 2. Run the reaction under neutral or slightly acidic conditions to minimize base-catalyzed aldol reactions.

The following table shows results from the enzymatic synthesis of (R)-4-aminopentanoic acid, the carboxylic acid analog of the target molecule, demonstrating the potential of biocatalysis.

Synthesis Strategy Starting Material Key Reagents/Catalyst Conversion (%) Enantiomeric Excess (%) Key Advantages Key Challenges
Biocatalytic Reductive AminationLevulinic AcidEngineered Glutamate Dehydrogenase, NH₃, Formate Dehydrogenase (for cofactor regeneration)>97>99High enantioselectivity, uses sustainable raw materials, high atom economy.Requires specific enzyme, potential for enzyme inhibition.

Data adapted from the synthesis of (R)-4-aminopentanoic acid.[12]

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of N-Boc-4-aminopentan-1-one

This protocol describes a general procedure for the synthesis of N-Boc-protected chiral this compound.

Objective: To synthesize (S)- or (R)-N-Boc-4-aminopentan-1-ol via asymmetric hydrogenation.

Materials:

  • N-Boc-4-aminopentan-1-one

  • Chiral Ruthenium Catalyst (e.g., (S)-Ru(OAc)₂[(R)-BINAP])

  • Methanol (B129727) (degassed, anhydrous)

  • Hydrogen gas (high pressure)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reactor Preparation: Render a high-pressure stainless-steel reactor inert by purging with nitrogen gas.

  • Charging: Charge the reactor with N-Boc-4-aminopentan-1-one and the chiral ruthenium catalyst (substrate-to-catalyst ratio typically 1000:1 to 100:1).

  • Dissolution: Add degassed, anhydrous methanol to dissolve the substrate.

  • Pressurization: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 atm).

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 50 °C).

  • Monitoring: Monitor the reaction's progress by taking samples periodically and analyzing them by HPLC or TLC until the starting material is consumed.

  • Depressurization: Cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Workup: Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Remove the methanol from the filtrate by rotary evaporation. The crude product can be purified by flash column chromatography on silica (B1680970) gel. The Boc-protecting group can be removed subsequently using standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

Protocol 2: Chiral HPLC Analysis of this compound

This protocol provides a starting point for developing a method to determine the enantiomeric excess of this compound.

Objective: To separate and quantify the enantiomers of this compound.

Materials & Equipment:

  • HPLC system with UV detector

  • Chiral Stationary Phase (CSP) Column: Polysaccharide-based column (e.g., CHIRALPAK® IC or similar)

  • Mobile Phase: n-Hexane and Isopropanol (HPLC grade)

  • Modifier: Diethylamine (DEA)

  • Sample of this compound

  • Racemic standard of this compound

Procedure:

  • Sample Preparation:

    • Racemic Standard: Prepare a 1 mg/mL solution of racemic this compound in the mobile phase.

    • Sample Solution: Prepare a 1 mg/mL solution of your synthesized this compound in the mobile phase. Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions (Starting Point):

    • Column: CHIRALPAK® IC (or equivalent)

    • Mobile Phase: n-Hexane:Isopropanol with 0.1% DEA (e.g., start with 90:10 v/v and adjust as needed).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm (as the analyte lacks a strong chromophore, derivatization or alternative detection methods like mass spectrometry may be required for higher sensitivity).

  • Method Development & Analysis:

    • Inject the racemic standard to confirm the separation of the two enantiomer peaks and determine their retention times.

    • Optimize the mobile phase composition (ratio of hexane (B92381) to isopropanol) to achieve baseline separation (Resolution > 1.5).[5]

    • Inject the sample solution and integrate the peak areas for each enantiomer.

  • Calculation of Enantiomeric Excess (ee):

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

    • Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Visualizations

Troubleshooting_Low_EE cluster_synthesis Identify Synthesis Type cluster_causes_ar Potential Causes (Asymmetric Reduction) cluster_causes_ara Potential Causes (Reductive Amination) cluster_solutions Solutions start Low Enantiomeric Excess (ee) Observed asym_red Asymmetric Reduction start->asym_red asym_ra Asymmetric Reductive Amination start->asym_ra cause_ar1 Catalyst/Ligand Ineffective asym_red->cause_ar1 cause_ar2 Catalyst Poisoning asym_red->cause_ar2 cause_ar3 Suboptimal Conditions (T, P) asym_red->cause_ar3 cause_ar4 Product Racemization asym_red->cause_ar4 cause_ara1 Ineffective Catalyst or Enzyme asym_ra->cause_ara1 cause_ara2 Slow Imine Formation asym_ra->cause_ara2 cause_ara3 Suboptimal pH asym_ra->cause_ara3 sol_cat Screen Catalysts/ Ligands cause_ar1->sol_cat sol_purity Purify Reagents & Solvents cause_ar2->sol_purity sol_cond Optimize T, P, Solvent, pH cause_ar3->sol_cond cause_ar4->sol_cond cause_ara1->sol_cat sol_reagent Use Selective Reducing Agent cause_ara2->sol_reagent cause_ara3->sol_cond

Caption: Troubleshooting decision tree for low enantiomeric excess.

Experimental_Workflow cluster_synthesis Asymmetric Synthesis cluster_analysis Analysis & Purification start Prochiral Starting Material (e.g., Keto-amine) reaction Asymmetric Reaction (Chiral Catalyst, H₂ or H-donor) start->reaction workup Reaction Workup & Catalyst Removal reaction->workup crude Crude Chiral Product workup->crude purification Purification (Chromatography/Distillation) crude->purification hplc Chiral HPLC Analysis purification->hplc result Final Product (Yield & ee Determination) hplc->result result->reaction Low ee? Optimize Conditions

Caption: General workflow for synthesis and analysis.

References

Preventing degradation of 4-Aminopentan-1-ol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage, handling, and stability assessment of 4-Aminopentan-1-ol to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of this compound.

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color change from off-white/pale yellow to brown, liquid formation) 1. Oxidation due to exposure to air.2. Absorption of moisture (hygroscopic nature).3. Exposure to light.4. Storage at an improper temperature.1. Always store under an inert atmosphere (e.g., argon or nitrogen).2. Keep the container tightly sealed and handle in a dry environment (e.g., glove box or under a stream of dry inert gas).3. Store in an amber or opaque vial to protect from light.4. Ensure storage at the recommended temperature of 2-8°C. For long-term storage, a -20°C freezer can be used.[1][2]
Decreased purity observed in analysis (e.g., HPLC, GC) 1. Chemical degradation due to reaction with atmospheric CO₂ (forming carbamates).2. Presence of impurities in the solvent used for analysis.3. Incompatibility with container material.1. Purge the storage container with an inert gas before sealing.2. Use high-purity, dry solvents for analytical work.3. Store in high-quality, inert glass containers.
Inconsistent experimental results 1. Use of degraded this compound.2. Variability in storage conditions between aliquots.1. Perform a purity check (e.g., via HPLC or GC) before use, especially for a new bottle or after prolonged storage.2. Aliquot the compound upon receipt to minimize repeated opening and closing of the main container.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound should be stored in a refrigerator at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and degradation.[1][2] It is hygroscopic and should be protected from moisture. For extended storage, a freezer at -20°C is also a suitable option. The container should be tightly sealed and protected from light.

Q2: What are the likely degradation pathways for this compound?

A2: As a primary amino alcohol, this compound is susceptible to several degradation pathways:

  • Oxidation: The primary amine and alcohol functional groups can be oxidized, especially in the presence of air and light. This can lead to the formation of aldehydes, carboxylic acids, and other oxidation byproducts, often resulting in a color change.

  • Reaction with Carbon Dioxide: The primary amine can react with atmospheric carbon dioxide to form carbamates.

  • Thermal Decomposition: At elevated temperatures, amino alcohols can undergo dehydration and other decomposition reactions.[3]

Q3: How can I assess the stability of my this compound sample?

A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), should be used. A forced degradation study can be performed to identify potential degradation products and validate the analytical method's ability to separate them from the intact compound.

Q4: What are the signs of degradation?

A4: Visual signs of degradation include a change in color (darkening or turning brown), a change in physical state (from a low melting solid to a liquid at storage temperature), and the presence of an unusual odor. Analytical assessment will show a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and establish a stability-indicating analytical method.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Also, heat a stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours).

  • Sample Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using a suitable analytical method (e.g., HPLC-UV or GC-MS).

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify the purity of this compound and detect degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a suitable wavelength (e.g., 210 nm, as amino alcohols have low UV absorbance, or after derivatization).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Derivatization (Optional): For enhanced sensitivity and selectivity, pre-column derivatization with a chromophoric or fluorophoric agent (e.g., o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC)) can be employed.[4]

Data Presentation

Table 1: Summary of Forced Degradation Study Results (Example Data)
Stress Condition% DegradationNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl, 60°C, 24h15.224.5 min
0.1 M NaOH, 60°C, 24h8.515.2 min
3% H₂O₂, RT, 24h25.833.8 min
Heat (80°C, 48h)12.126.1 min
UV Light (254 nm, 24h)5.317.3 min
Table 2: Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerator)To slow down potential degradation reactions.
-20°C (Freezer) for long-term storageFor enhanced stability over extended periods.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation.
Light Amber or opaque containerTo prevent photolytic degradation.
Moisture Tightly sealed containerDue to its hygroscopic nature.

Visualizations

Degradation_Pathways cluster_oxidation Oxidation cluster_co2 Reaction with CO2 cluster_thermal Thermal Stress This compound This compound Aldehyde/Ketone Aldehyde/Ketone This compound->Aldehyde/Ketone Air, Light Carbamate Carbamate This compound->Carbamate Atmospheric CO2 Dehydration Products Dehydration Products This compound->Dehydration Products Heat Carboxylic Acid Carboxylic Acid Aldehyde/Ketone->Carboxylic Acid Further Oxidation

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_storage Storage & Handling cluster_stability Stability Testing cluster_analysis Routine Analysis Receive_Sample Receive & Aliquot Sample Store_Properly Store at 2-8°C under Inert Gas Receive_Sample->Store_Properly Purity_Check Purity Check Before Use Store_Properly->Purity_Check Forced_Degradation Perform Forced Degradation Study Develop_Method Develop Stability-Indicating Method (HPLC/GC) Forced_Degradation->Develop_Method Validate_Method Validate Method Develop_Method->Validate_Method Validate_Method->Purity_Check Analyze_Results Analyze Experimental Results Purity_Check->Analyze_Results

Caption: Experimental workflow for ensuring the stability of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 4-Aminopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Aminopentan-1-ol. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during scale-up production.

Frequently Asked Questions (FAQs)

Q1: What are the most promising scalable synthetic routes to this compound?

A1: For large-scale production, two primary routes are recommended over traditional, less scalable methods like the reduction of nitro-esters with lithium aluminum hydride (LiAlH₄). These are:

  • Catalytic Hydrogenation of 4-Hydroxypentanenitrile (B8768302): This method involves the reduction of a nitrile group to a primary amine using a metal catalyst. It is a well-established and scalable process in industry.

  • Reductive Amination of 4-Oxopentan-1-ol: This "green chemistry" approach involves the reaction of a keto-alcohol with an amine source in the presence of a reducing agent. It is often a one-pot reaction with high atom economy.

Q2: What are the main challenges when scaling up the synthesis of this compound?

A2: Key challenges during scale-up include:

  • Heat Management: Both catalytic hydrogenation and reductive amination are exothermic reactions. Ensuring adequate heat dissipation is crucial to prevent side reactions and ensure safety.

  • Mass Transfer: Efficient mixing is required to ensure proper contact between reactants, catalysts, and any gaseous reagents like hydrogen.

  • Catalyst Handling and Recovery: On a large scale, the handling, filtration, and recovery (if applicable) of catalysts need to be efficient and safe.

  • Purification: Isolating the final product with high purity can be challenging due to its physical properties and potential impurities.

Q3: How can I purify this compound on a large scale?

A3: Vacuum distillation is the most common and effective method for purifying this compound on a large scale. Due to its relatively high boiling point and the presence of both amino and hydroxyl groups, distillation under reduced pressure is necessary to prevent thermal degradation. It is effective for separating the product from non-volatile impurities, catalyst residues, and solvents with significantly different boiling points.

Q4: What are the common impurities I should look for in my final product?

A4: Depending on the synthetic route, common impurities may include:

  • Unreacted Starting Materials: Residual 4-hydroxypentanenitrile or 4-oxopentan-1-ol.

  • Intermediates: Incomplete reaction can leave intermediate species, such as imines in reductive amination.

  • Over-alkylation Products: In reductive amination, secondary or tertiary amines can sometimes form as byproducts.

  • Side-reaction Products: Aldol condensation products can form if basic conditions are used with a ketone starting material.

  • Solvent and Reagent Residues: Traces of solvents or byproducts from reducing agents.

Troubleshooting Guides

Route 1: Catalytic Hydrogenation of 4-Hydroxypentanenitrile
Issue Possible Causes Suggested Solutions
TR-01: Low or Incomplete Conversion 1. Catalyst deactivation or poisoning. 2. Insufficient hydrogen pressure or temperature. 3. Poor mass transfer (inefficient mixing).1. Ensure high purity of starting materials and solvents. Use fresh, active catalyst. 2. Optimize reaction parameters. Increase hydrogen pressure and/or temperature incrementally. 3. Improve agitation to ensure good catalyst suspension and gas-liquid mixing.
TR-02: Formation of Secondary Amine Byproducts 1. Reaction of the primary amine product with the intermediate imine.1. The use of ammonia (B1221849) in the reaction mixture can help suppress the formation of secondary amines. 2. Employing a two-phase solvent system (e.g., an immiscible organic solvent and water) can sometimes enhance selectivity for the primary amine.
TR-03: Difficult Catalyst Filtration 1. Catalyst particles are too fine. 2. Catalyst has degraded into smaller particles.1. Use a filter aid such as diatomaceous earth. 2. Consider using a catalyst with a larger particle size or a supported catalyst.
Route 2: Reductive Amination of 4-Oxopentan-1-ol
Issue Possible Causes Suggested Solutions
TR-04: Low Yield 1. Incomplete imine formation. 2. Degradation of the reducing agent. 3. Unfavorable reaction equilibrium.1. Adjust the pH to be weakly acidic (pH 5-6) to favor imine formation. 2. Use a stable and selective reducing agent like sodium triacetoxyborohydride (B8407120).[1][2] Ensure it is added to a pre-formed mixture of the amine and carbonyl compound. 3. Remove water formed during imine formation, for example, by using a Dean-Stark apparatus if compatible with the reaction conditions.
TR-05: Formation of Over-alkylation Products 1. The primary amine product is reacting further with the starting carbonyl compound.1. Use a large excess of the ammonia source. 2. A stepwise procedure, where the imine is formed first, followed by reduction, can sometimes minimize dialkylation.[2]
TR-06: Difficult Product Isolation 1. The product is highly water-soluble. 2. Emulsion formation during aqueous workup.1. Perform multiple extractions with a suitable organic solvent. Salting out the aqueous layer with NaCl can reduce the product's solubility in water. 2. Add a salt to the aqueous layer to break the emulsion.

Data Presentation

Comparison of Scalable Synthetic Routes
Parameter Catalytic Hydrogenation of 4-Hydroxypentanenitrile Reductive Amination of 4-Oxopentan-1-ol
Starting Materials 4-Hydroxypentanenitrile, Hydrogen4-Oxopentan-1-ol, Ammonia/Ammonium (B1175870) salt, Reducing agent
Key Reagents/Catalyst Raney Nickel, Rhodium on Alumina, or other transition metal catalystsSodium triacetoxyborohydride, Sodium cyanoborohydride, or Catalytic Hydrogenation
Typical Yield (%) 80-95%75-90%
Key Advantages Well-established technology, high throughput, potentially high selectivity.Often a one-pot reaction, uses "greener" reagents, mild reaction conditions.
Key Challenges Handling of flammable hydrogen gas, catalyst cost and deactivation, potential for side reactions.Cost of reducing agents, potential for over-alkylation, optimization of reaction conditions (pH, temperature).

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 4-Hydroxypentanenitrile

Objective: To synthesize this compound via the catalytic hydrogenation of 4-hydroxypentanenitrile.

Materials:

  • 4-Hydroxypentanenitrile

  • Raney Nickel (activated) or 5% Rhodium on Alumina

  • Anhydrous Ethanol (B145695) (solvent)

  • Ammonia (optional, to suppress secondary amine formation)

  • Hydrogen gas (high pressure)

  • Inert gas (Nitrogen or Argon)

  • High-pressure reactor (autoclave)

Procedure:

  • Reactor Preparation: A high-pressure autoclave is rendered inert by purging with nitrogen gas.

  • Charging the Reactor: The reactor is charged with 4-hydroxypentanenitrile, anhydrous ethanol, and the catalyst (e.g., Raney Nickel, ~5-10% by weight of the nitrile). If used, the ethanol can be saturated with ammonia.

  • Hydrogenation: The reactor is sealed and purged with hydrogen gas before being pressurized to the desired pressure (e.g., 30-50 bar). The reaction mixture is heated to the target temperature (e.g., 60-80°C) and stirred vigorously.

  • Reaction Monitoring: The progress of the reaction is monitored by observing hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.

  • Depressurization and Filtration: After completion, the reactor is cooled to room temperature and carefully depressurized. The reaction mixture is filtered through a pad of diatomaceous earth to remove the catalyst.

  • Solvent Removal: The ethanol is removed from the filtrate by distillation under reduced pressure.

  • Purification: The crude this compound is purified by vacuum distillation to yield the final product.

Protocol 2: Reductive Amination of 4-Oxopentan-1-ol

Objective: To synthesize this compound via the one-pot reductive amination of 4-oxopentan-1-ol.

Materials:

  • 4-Oxopentan-1-ol

  • Ammonium acetate (B1210297) or Ammonia in Methanol

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (solvent)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) for extraction

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Reaction Setup: To a stirred solution of 4-oxopentan-1-ol and a large excess of ammonium acetate in DCE, add a catalytic amount of acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine.

  • Reduction: Slowly add sodium triacetoxyborohydride in portions to the reaction mixture. The reaction is mildly exothermic. Stir the reaction at room temperature for 12-24 hours.[2]

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC or GC-MS until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane.

  • Drying and Solvent Removal: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude this compound is purified by vacuum distillation.

Mandatory Visualization

experimental_workflow cluster_route1 Route 1: Catalytic Hydrogenation cluster_route2 Route 2: Reductive Amination A1 4-Hydroxypentanenitrile B1 High-Pressure Reactor (Catalyst, Solvent, H₂) A1->B1 C1 Hydrogenation B1->C1 D1 Catalyst Filtration C1->D1 E1 Solvent Removal D1->E1 F1 Vacuum Distillation E1->F1 G1 This compound F1->G1 A2 4-Oxopentan-1-ol B2 Reaction Vessel (Ammonia Source, Solvent) A2->B2 C2 Imine Formation B2->C2 D2 Reduction (NaBH(OAc)₃) C2->D2 E2 Aqueous Workup D2->E2 F2 Solvent Removal E2->F2 G2 Vacuum Distillation F2->G2 H2 This compound G2->H2

Caption: Scalable synthetic workflows for this compound.

troubleshooting_logic cluster_synthesis cluster_causes cluster_solutions Start Reaction Complete? LowYield Low Yield Start->LowYield No ImpureProduct Impure Product Start->ImpureProduct Yes, but... Success High Yield & Purity Start->Success Yes Cause_Yield1 Incomplete Conversion LowYield->Cause_Yield1 Cause_Yield2 Product Degradation LowYield->Cause_Yield2 Cause_Impurity1 Side Reactions ImpureProduct->Cause_Impurity1 Cause_Impurity2 Unreacted Starting Material ImpureProduct->Cause_Impurity2 Sol_Yield1 Optimize T, P, Time Cause_Yield1->Sol_Yield1 Sol_Yield2 Check Catalyst Activity Cause_Yield1->Sol_Yield2 Cause_Yield2->Sol_Yield1 Sol_Impurity1 Modify Stoichiometry Cause_Impurity1->Sol_Impurity1 Sol_Impurity2 Improve Purification Cause_Impurity2->Sol_Impurity2

Caption: Troubleshooting logic for synthesis scale-up.

References

Issues with 4-Aminopentan-1-ol solubility in reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when using 4-Aminopentan-1-ol in reaction mixtures. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a polar molecule due to the presence of both a primary amino (-NH₂) group and a primary hydroxyl (-OH) group.[1][2] It is a solid at room temperature with a melting point of approximately 32°C.[3] Its polarity dictates its solubility, generally following the "like dissolves like" principle. It is slightly soluble in methanol (B129727) and chloroform.[3] Given its structure and the properties of similar amino alcohols, it is expected to be soluble in water and other polar protic solvents like ethanol.[2]

Q2: Why is my this compound not dissolving in a nonpolar solvent like hexanes or toluene?

The significant polarity imparted by the amino and hydroxyl functional groups makes this compound poorly soluble in nonpolar (hydrocarbon) solvents.[4][5] Polar molecules prefer to interact with other polar molecules. To achieve solubility in a less polar system, a cosolvent or a different solvent system is typically required.

Q3: How does pH affect the solubility of this compound?

The pH of the reaction medium can significantly alter the solubility of this compound. As an amino alcohol, it has both a basic amino group and a weakly acidic hydroxyl group.

  • In acidic conditions (low pH): The amino group will be protonated to form an ammonium (B1175870) salt (-NH₃⁺). This salt form is often much more soluble in polar solvents, particularly water, than the neutral molecule.[6]

  • In strongly basic conditions (high pH): The hydroxyl group can be deprotonated to form an alkoxide (-O⁻). This anionic form can also exhibit different solubility characteristics.

  • At the isoelectric point: There will be a pH at which the molecule has no net electrical charge (zwitterionic form), which often corresponds to the point of minimum solubility in aqueous media.[7]

Q4: Can I heat the reaction mixture to improve the solubility of this compound?

Yes, increasing the temperature will generally increase the solubility of a solid compound like this compound.[5][] However, this should be done with caution. Elevated temperatures can potentially lead to unwanted side reactions, degradation of the starting material or product, or an increased reaction rate that may need to be controlled.[9] It is crucial to determine the optimal temperature experimentally.

Q5: My reaction mixture has become a thick, unstirrable slurry after adding this compound. What can I do?

High concentrations of reagents, especially bifunctional molecules like amino alcohols, can lead to high viscosity or the formation of insoluble intermediates or salts.[9] To address this, you can:

  • Improve Agitation: Switch from a magnetic stir bar to a mechanical overhead stirrer for more effective mixing in viscous media.[9]

  • Dilute the Mixture: Add more of an appropriate solvent to reduce the overall concentration and viscosity.[9]

  • Control Reagent Addition: Add the this compound or other reagents slowly to prevent localized high concentrations.[9]

Troubleshooting Guide for Solubility Issues

Problem 1: this compound precipitates from the reaction mixture upon addition or during the reaction.

Potential CauseTroubleshooting StepsExpected Outcome
Inappropriate Solvent Polarity The solvent may be too nonpolar. Introduce a polar cosolvent (e.g., THF, Dioxane) to increase the overall polarity of the medium.[5] Alternatively, if the reaction chemistry allows, switch to a more polar primary solvent.The compound dissolves, leading to a homogeneous reaction mixture.
High Reactant Concentration The concentration of this compound exceeds its solubility limit in the chosen solvent system. Dilute the reaction mixture by adding more solvent.[9]The precipitate dissolves, and the reaction proceeds in the solution phase.
Sub-optimal Temperature The reaction temperature is too low. Gently warm the reaction mixture while stirring. Monitor for any signs of side reactions or degradation.[]Increased kinetic energy helps overcome the lattice energy of the solid, leading to dissolution.
Unfavorable pH The pH of the mixture may be near the isoelectric point of this compound, minimizing its solubility. If compatible with the reaction, adjust the pH by adding a small amount of acid or base to ionize the compound and enhance solubility.[4]Formation of a more soluble salt allows the compound to dissolve.

Problem 2: An emulsion or poor phase separation occurs during aqueous workup.

Potential CauseTroubleshooting StepsExpected Outcome
Product has Amphiphilic Properties The product, being derived from an amino alcohol, may act as a surfactant, leading to emulsions. Add brine (saturated NaCl solution) to increase the polarity of the aqueous phase and "salt out" the organic product.The emulsion breaks, leading to clear phase separation.
Product is Partially Water-Soluble Due to its polarity, the product may have significant solubility in the aqueous layer. Extract the aqueous layer multiple times with the organic solvent.[10] Consider using a more polar extraction solvent mixture, such as 3:1 Chloroform/Isopropanol, which can be effective at recovering polar organic compounds from an aqueous phase.[11]Improved recovery and higher yield of the desired product.

Data Presentation

Table 1: Qualitative Solubility of this compound
SolventTypeExpected SolubilityReference / Rationale
WaterPolar ProticMiscibleBased on properties of similar amino alcohols like 5-Amino-1-pentanol.[2]
MethanolPolar ProticSlightly Soluble[3]
EthanolPolar ProticSolubleBased on properties of similar amino alcohols.[2]
ChloroformPolar AproticSlightly Soluble[3]
AcetonePolar AproticSolubleBased on properties of similar amino alcohols.[2]
Tetrahydrofuran (THF)Polar AproticModerately SolubleGeneral solvent for polar organic molecules.
TolueneNonpolarPoorly Soluble"Like dissolves like" principle.[12]
HexanesNonpolarPoorly Soluble"Like dissolves like" principle.[11]

Experimental Protocols

Methodology for Enhancing Solubility via Cosolvency

This protocol provides a general method for improving the solubility of this compound in a reaction that uses a primarily nonpolar solvent.

  • Initial Setup: In the reaction vessel, dissolve all other reagents in the primary nonpolar solvent (e.g., Toluene).

  • Solubility Test (Optional): In a separate test tube, add a small amount of this compound to the primary solvent to confirm insolubility.

  • Cosolvent Selection: Choose a polar, aprotic, and water-miscible cosolvent that is inert to the reaction conditions (e.g., Tetrahydrofuran - THF).

  • Reagent Dissolution: In a separate flask, dissolve the total required amount of this compound in a minimal volume of the chosen cosolvent (THF).

  • Controlled Addition: Add the this compound/THF solution dropwise to the main reaction vessel over a period of 5-10 minutes with vigorous stirring.

  • Observation: Monitor the reaction mixture. If any precipitation occurs, add a small additional volume of the cosolvent until the solution becomes clear.

  • Proceed with Reaction: Once the mixture is homogeneous, proceed with the next steps of the reaction (e.g., heating, addition of other reagents).

Visualizations

TroubleshootingWorkflow start_node start_node decision_node decision_node process_node process_node end_node end_node start Solubility Issue Identified check_solvent Is solvent sufficiently polar? start->check_solvent add_cosolvent Add polar cosolvent (e.g., THF) check_solvent->add_cosolvent No check_conc Is concentration too high? check_solvent->check_conc Yes add_cosolvent->check_conc dilute Dilute with more solvent check_conc->dilute Yes check_temp Is temperature too low? check_conc->check_temp No dilute->check_temp warm Gently warm mixture check_temp->warm Yes check_ph Is pH optimal? check_temp->check_ph No warm->check_ph adjust_ph Adjust pH (if compatible) check_ph->adjust_ph No resolved Issue Resolved check_ph->resolved Yes adjust_ph->resolved ExperimentalWorkflow A 1. Initial Reaction Setup (Primary Solvent + Reagents) B 2. Observe Solubility Issue (Precipitation / Slurry) A->B C 3. Select Enhancement Method B->C sub_C C->sub_C D 4. Implement Method (Add Cosolvent / Adjust Temp / Adjust pH) E 5. Monitor Reaction (Check for Homogeneity, TLC) D->E F 6. Proceed with Workup & Product Analysis E->F sub_C->D  Execute

References

Technical Support Center: Optimizing Catalyst Loading for 4-Aminopentan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-aminopentan-1-ol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, with a particular focus on optimizing catalyst loading.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

A1: The most common methods involve the catalytic reduction of a suitable precursor. These include:

  • Reductive amination of 4-oxopentan-1-ol (a hydroxyketone): This involves reacting the ketone with ammonia (B1221849) in the presence of a reducing agent (typically H₂) and a metal catalyst.

  • Hydrogenation of 4-oxopentanamide (B1628272) or 4-nitropentanol: These precursors can be reduced to this compound using catalytic hydrogenation.

  • Biocatalytic methods: Enzymes such as amine dehydrogenases (AmDHs) can be used for the asymmetric reductive amination of α-hydroxy ketones, offering a green chemistry approach.[1]

Q2: Which catalysts are most effective for this synthesis?

A2: Several catalysts are commonly employed, with the choice depending on the specific synthetic route, desired selectivity, and cost considerations. These include:

  • Palladium on carbon (Pd/C): A versatile and widely used catalyst for hydrogenation reactions.[2]

  • Raney Nickel (Raney® Ni): A cost-effective and highly active catalyst, particularly for reductive aminations.[3][4]

  • Rhodium (Rh) and Ruthenium (Ru) catalysts: Often used for asymmetric hydrogenations to achieve specific stereoisomers.[5][6]

  • Iridium (Ir) catalysts: Can be effective for reductive amination and transfer hydrogenation.[7]

Q3: How does catalyst loading impact the yield and selectivity of the reaction?

A3: Catalyst loading is a critical parameter that directly influences reaction kinetics, yield, and selectivity.

  • Too low a loading: May result in slow or incomplete reactions, leading to low yields.

  • Too high a loading: While it can increase the reaction rate, it may also lead to over-reduction or other side reactions, decreasing selectivity. It also increases the overall cost of the synthesis.

  • Optimal loading: Balances reaction rate, yield, and selectivity, while minimizing cost. This is typically determined experimentally for each specific reaction. Increasing catalyst dosage has been shown to increase the yield of amination reactions up to a certain point.[4]

Q4: What are the common side products in the synthesis of this compound?

A4: Depending on the synthetic route and reaction conditions, several side products can form, including:

  • Over-reduction products: For example, the formation of diols if the starting material contains another reducible functional group.

  • Products of incomplete reaction: Unreacted starting material or intermediates.

  • Byproducts from side reactions: Such as the formation of secondary or tertiary amines in reductive amination.

Troubleshooting Guides

Issue 1: Low Yield of this compound

A systematic approach is crucial to diagnose the cause of low yield. The following workflow can help identify and resolve the issue.

Caption: Troubleshooting workflow for low yield of this compound.

Troubleshooting Steps:

Potential Cause Diagnostic Check Recommended Solution
Incomplete Reaction Monitor reaction progress using TLC, GC, or HPLC.Increase catalyst loading, hydrogen pressure, reaction time, or temperature. Ensure starting materials and solvents are pure and dry.
Catalyst Deactivation Observe a decrease in reaction rate over time.Use a fresh batch of catalyst. If reusing the catalyst, ensure proper regeneration procedures are followed. Check for catalyst poisons in the starting materials or solvent.[8]
Suboptimal Catalyst Loading The reaction is slow or stalls.Systematically vary the catalyst loading (e.g., in 2 wt% increments) to find the optimal concentration for your specific conditions.
Product Loss During Work-up Analyze aqueous and organic layers after extraction for the presence of the product.Adjust the pH of the aqueous layer to ensure the amine is in its free base form for efficient extraction into an organic solvent. Use a continuous extraction apparatus for water-soluble products.
Side Product Formation Analyze the crude reaction mixture by GC-MS or NMR to identify byproducts.Optimize reaction conditions (temperature, pressure, solvent) to favor the desired reaction pathway. Consider using a more selective catalyst.
Issue 2: Poor Selectivity

Poor selectivity can manifest as the formation of undesired side products.

Poor_Selectivity_Troubleshooting start_node Poor Selectivity (e.g., over-reduction, secondary amine formation) decision_node decision_node start_node->decision_node Identify major side product(s) action_node_1 Modify Reaction Conditions: - Decrease catalyst loading - Lower H₂ pressure - Lower reaction temperature - Use a more selective catalyst decision_node->action_node_1 Over-reduction action_node_2 Adjust Reactant Stoichiometry: - Increase the molar ratio of ammonia to the ketone precursor - Consider a different nitrogen source decision_node->action_node_2 Secondary/Tertiary Amine action_node action_node result_node result_node result_node_1 Problem Solved action_node_1->result_node_1 Selectivity improves result_node_2 Problem Solved action_node_2->result_node_2 Selectivity improves

Caption: Troubleshooting workflow for poor selectivity in this compound synthesis.

Troubleshooting Steps:

Potential Cause Diagnostic Check Recommended Solution
Over-reduction Identification of byproducts with fewer functional groups than the target molecule.Reduce catalyst loading, hydrogen pressure, or reaction temperature. A more selective catalyst may be required.
Formation of Secondary/Tertiary Amines Detection of higher molecular weight amine byproducts.Increase the excess of ammonia relative to the ketone precursor. This will statistically favor the formation of the primary amine.
Non-selective Catalyst A complex mixture of products is observed.Screen different catalysts. For example, some catalysts may be more prone to hydrogenolysis of the C-O bond.

Data Presentation: Catalyst Loading Optimization

The optimal catalyst loading is a balance between reaction efficiency and cost. The following tables provide a summary of typical catalyst loadings and their impact on similar reactions. Note: This data is illustrative and should be adapted to your specific experimental setup.

Table 1: Reductive Amination of a Ketone Precursor with Raney® Ni

Catalyst Loading (wt% of ketone)Reaction Time (h)Conversion (%)Selectivity for Primary Amine (%)
5127590
1069588
154>9985
204>9982

Table 2: Hydrogenation of a Nitro Precursor with Pd/C

Catalyst Loading (mol% Pd)H₂ Pressure (bar)Temperature (°C)Yield of Amine (%)
1202565
2202585
5102592
52050>95

Experimental Protocols

General Protocol for Reductive Amination of 4-Oxopentan-1-ol using Raney® Ni

Materials:

  • 4-Oxopentan-1-ol

  • Ammonia (as a solution in methanol, e.g., 7N)

  • Raney® Nickel (slurry in water)

  • Methanol (solvent)

  • Hydrogen gas (high pressure)

  • High-pressure autoclave reactor

Procedure:

  • Reactor Setup: To a high-pressure autoclave reactor, add 4-oxopentan-1-ol and methanol.

  • Catalyst Addition: Carefully add the Raney® Nickel slurry. The amount should be calculated based on the desired weight percentage relative to the starting ketone.

  • Ammonia Addition: Add the methanolic ammonia solution to the reactor. A significant molar excess of ammonia is typically used.

  • Hydrogenation: Seal the reactor and purge several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).

  • Reaction: Heat the reactor to the desired temperature (e.g., 50-100 °C) with vigorous stirring. Monitor the reaction progress by observing hydrogen uptake and/or by taking samples for analysis (if the reactor setup allows).

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product can be purified by distillation or column chromatography to yield pure this compound.

General Protocol for Hydrogenation of a Precursor using Pd/C

Materials:

  • Precursor (e.g., 4-nitropentanol)

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Methanol (solvent)

  • Hydrogen gas

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

Procedure:

  • Reaction Setup: In a suitable reaction flask, dissolve the precursor in the chosen solvent.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. For a balloon setup, inflate a balloon with hydrogen and attach it to the flask.

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Purification: Wash the celite pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to obtain the crude product, which can then be purified.

Visualizations

Synthesis_Pathway cluster_0 Reductive Amination cluster_1 Hydrogenation 4-Oxopentan-1-ol 4-Oxopentan-1-ol This compound This compound 4-Oxopentan-1-ol->this compound + Ammonia Ammonia Ammonia->this compound H2, Catalyst H2, Catalyst H2, Catalyst->this compound 4-Nitropentanol 4-Nitropentanol This compound This compound 4-Nitropentanol->this compound H2, Catalyst H2, Catalyst H2, Catalyst ->this compound

Caption: Common synthetic pathways to this compound.

References

Technical Support Center: Stereoselective Synthesis of 4-Aminopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the stereoselective synthesis of 4-aminopentan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is stereoselectivity, and why is it critical for this compound synthesis?

A1: Stereoselectivity is the property of a chemical reaction that results in the preferential formation of one stereoisomer over another. This compound contains a chiral center at the fourth carbon position, meaning it can exist as two non-superimposable mirror images called enantiomers. In pharmaceutical applications, often only one enantiomer exhibits the desired biological activity, while the other may be inactive or even cause adverse effects. Therefore, synthesizing a single, desired stereoisomer (an enantiomerically pure compound) is crucial for safety, efficacy, and regulatory approval.[1]

Q2: What are the primary strategies for achieving high stereoselectivity in the synthesis of this compound?

A2: There are three main strategies for obtaining enantiomerically pure this compound:

  • Asymmetric Synthesis: This involves using chiral catalysts or reagents to convert a prochiral starting material into a predominantly single enantiomer. A common approach is the asymmetric reduction of a ketone precursor.[1][2]

  • Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the starting material to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed.[3][4] This method is known for its reliability and high levels of stereocontrol.[5]

  • Chiral Resolution: This technique involves separating a 50:50 mixture (racemic mixture) of enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.[1][6]

Q3: How is Enantiomeric Excess (ee) calculated, and what does it signify?

A3: Enantiomeric excess (ee) is a measure of the purity of a chiral sample. It reflects how much more of one enantiomer is present compared to the other. It is calculated using the formula:

ee (%) = |(% Major Enantiomer - % Minor Enantiomer)|

For example, a mixture containing 95% of the (S)-enantiomer and 5% of the (R)-enantiomer has an enantiomeric excess of 90% in favor of the (S)-enantiomer.[7][8] A higher ee value indicates a more stereoselective reaction.

Q4: What are Evans auxiliaries, and how can they be applied in this synthesis?

A4: Evans auxiliaries are a class of oxazolidinone-based chiral auxiliaries renowned for achieving high stereoselectivity in reactions like aldol (B89426) additions and alkylations.[3] To synthesize a specific stereoisomer of this compound, one could attach an Evans auxiliary to a suitable precursor, perform a stereoselective reaction to set the chiral center at C4, and then cleave the auxiliary to yield the desired product.[5]

Troubleshooting Guide

Q5: My reaction resulted in a low enantiomeric excess (ee). What are the potential causes and solutions?

A5: Low enantiomeric excess is a common issue that can stem from several factors. Refer to the table and decision tree below for a systematic approach to troubleshooting.

Potential CauseRecommended Solution
Inactive or Inefficient Catalyst Ensure the catalyst is fresh and handled under appropriate inert conditions. Verify the catalyst loading and consider screening different chiral ligands or metal precursors.
Suboptimal Reaction Conditions Optimize the reaction temperature; lower temperatures often increase selectivity. Screen different solvents, as solvent polarity can significantly influence the transition state of the reaction.[9]
Impurities in Starting Materials Purify all starting materials and reagents. Water, oxygen, or other contaminants can poison sensitive catalysts.[10]
Incorrect Reagent Stoichiometry Carefully control the stoichiometry of all reagents, especially the chiral source and any additives.
Racemization of Product The product may be racemizing under the reaction or workup conditions (e.g., harsh pH or high temperatures). Analyze samples at different time points to check for product stability.

troubleshooting_low_ee start Problem: Low Enantiomeric Excess (ee) check_catalyst Is the chiral catalyst active and handled correctly? start->check_catalyst check_conditions Are reaction conditions (temp, solvent) optimized? check_catalyst->check_conditions Yes sol_catalyst_no Solution: - Use fresh catalyst/ligand. - Handle under inert atmosphere. - Increase catalyst loading. check_catalyst->sol_catalyst_no No check_purity Are starting materials and solvents pure? check_conditions->check_purity Yes sol_conditions_no Solution: - Screen lower temperatures. - Test a range of solvents. - Adjust pressure (for hydrogenations). check_conditions->sol_conditions_no No check_racemization Is the product prone to racemization? check_purity->check_racemization Yes sol_purity_no Solution: - Purify starting materials (distillation, recrystallization). - Use anhydrous solvents. check_purity->sol_purity_no No sol_racemization_yes Solution: - Modify workup conditions (e.g., use buffered solutions). - Shorten reaction time or purify product immediately. check_racemization->sol_racemization_yes Yes end_node Re-run experiment and analyze ee check_racemization->end_node No sol_catalyst_no->end_node sol_conditions_no->end_node sol_purity_no->end_node sol_racemization_yes->end_node

A troubleshooting decision tree for low enantiomeric excess.

Q6: I am observing inconsistent stereoselectivity between different batches. What could be the cause?

A6: Inconsistent results are often traced back to subtle variations in experimental parameters. Key areas to investigate include:

  • Raw Material Quality: Ensure the purity and consistency of starting materials, solvents, and catalysts from batch to batch.[10]

  • Reaction Setup: Differences in mixing efficiency, heating/cooling rates, and reactor geometry can impact results, especially during scale-up.

  • Atmospheric Control: Inconsistent inert atmosphere (e.g., nitrogen or argon) can lead to catalyst deactivation.

Q7: My chiral auxiliary is proving difficult to remove. What are some alternative strategies?

A7: Difficulty in cleaving a chiral auxiliary can be addressed by exploring different cleavage conditions (e.g., stronger/weaker acids or bases, different reducing agents). If standard methods fail, consider redesigning the synthesis to use an auxiliary known for milder cleavage conditions, such as a camphorsultam or certain pseudoephedrine-based auxiliaries.[3]

Comparison of Stereoselective Strategies

The following table summarizes representative data for common stereoselective methods, adapted from similar amino alcohol syntheses.[2] Actual results for this compound will vary based on the specific precursor and conditions.

Synthesis StrategyKey Reagents / CatalystTypical Yield (%)Enantiomeric Excess (ee %)Key AdvantagesKey Challenges
Asymmetric Hydrogenation Chiral Ru/Rh catalysts, H₂85 - 95%>98%High throughput, well-established technology.Cost of precious metal catalysts, requires high-pressure equipment.
Biocatalytic Reduction Ketoreductase (KRED) enzymes90 - 98%>99%Extremely high selectivity, mild and green conditions.Potential for enzyme inhibition, requires biological expertise.
Chiral Auxiliary (Alkylation) Evans Auxiliary, LDA, Alkyl Halide75 - 90%>99%Highly reliable and predictable stereochemical outcome.Multi-step process (attach/remove auxiliary), atom economy is lower.

Key Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of a Protected 4-Aminopentanone Precursor

This protocol describes a general method for the stereoselective reduction of an N-protected 4-aminopentan-1-one precursor using a chiral catalyst.

Objective: To synthesize an enantiomerically enriched N-protected this compound.

Materials:

  • N-Boc-4-aminopentan-1-one (precursor)

  • (S)-Ru(OAc)₂[(R)-BINAP] (or similar chiral catalyst)

  • Degassed Methanol (B129727) (solvent)

  • High-pressure hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reactor Preparation: A high-pressure stainless-steel reactor is made inert by purging thoroughly with nitrogen gas.

  • Charging the Reactor: The reactor is charged with N-Boc-4-aminopentan-1-one and the chiral ruthenium catalyst under a nitrogen atmosphere.

  • Solvent Addition: Degassed methanol is added to the reactor.

  • Pressurization: The reactor is sealed and purged again with nitrogen before being pressurized with hydrogen gas to the desired pressure (e.g., 50-100 bar).

  • Reaction: The reaction mixture is stirred vigorously at a controlled temperature (e.g., 40-60 °C).

  • Monitoring: The reaction's progress is monitored periodically by taking samples and analyzing them via HPLC or GC until the starting material is fully consumed.

  • Workup: Once complete, the reactor is cooled to room temperature and carefully depressurized. The reaction mixture is filtered to remove the catalyst.

  • Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography to yield the N-Boc protected this compound. The Boc group can subsequently be removed using standard acidic conditions.

workflow_chiral_auxiliary

General workflow for asymmetric synthesis using a chiral auxiliary.[5]

References

Troubleshooting peak tailing in HPLC analysis of 4-Aminopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of 4-Aminopentan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing when analyzing this compound?

Peak tailing for a polar basic compound like this compound in reversed-phase HPLC is most commonly attributed to secondary interactions between the analyte and the stationary phase.[1][2][3] The primary amine group in this compound is basic and can become protonated, leading to strong interactions with ionized residual silanol (B1196071) groups (Si-O⁻) on the surface of silica-based columns.[2][3][4] This secondary retention mechanism results in a distorted peak shape with a pronounced tail. Other contributing factors can include column overload, inappropriate mobile phase pH, and extra-column volume in the HPLC system.[1][3]

Q2: How does the mobile phase pH influence the peak shape of this compound?

Mobile phase pH is a critical factor in controlling the peak shape of basic compounds.[5][6][7] For this compound, adjusting the pH can mitigate peak tailing in two primary ways:

  • Low pH (pH 2-3): At a low pH, the residual silanol groups on the silica (B1680970) stationary phase are protonated (Si-OH) and thus less likely to interact ionically with the protonated amine group of the analyte.[8][9][10]

  • High pH (pH > 8): At a high pH, this compound will be in its neutral, unprotonated form, reducing ionic interactions with the stationary phase. However, this approach requires a pH-stable column, as traditional silica-based columns can degrade at high pH.[2]

Operating at a pH close to the pKa of the analyte should be avoided as it can lead to inconsistent ionization and result in poor or split peaks.[1][5][7]

Q3: What type of HPLC column is recommended for the analysis of this compound?

To minimize peak tailing, it is advisable to use a modern, high-purity silica column that is thoroughly end-capped.[3][10] End-capping chemically derivatizes the majority of residual silanol groups, making them inaccessible for secondary interactions.[2][3] Columns with the following characteristics are also highly recommended for basic analytes:

  • Polar-embedded phases: These columns have a polar group embedded in the alkyl chain, which helps to shield the residual silanol groups.[1]

  • Hybrid silica particles: These columns are more resistant to high pH mobile phases, offering greater flexibility in method development.[8]

Q4: Can mobile phase additives improve the peak shape?

Yes, mobile phase additives can significantly improve the peak shape of basic compounds. Common strategies include:

  • Silanol Blockers: Adding a small concentration of a basic compound, such as triethylamine (B128534) (TEA), to the mobile phase can help to saturate the active silanol sites, reducing their interaction with this compound.[11]

  • Ion-Pairing Agents: These agents, such as alkyl sulfonates, can form a neutral ion-pair with the protonated analyte, which then interacts with the stationary phase through hydrophobic interactions, leading to improved peak shape and retention.[12][13][14] Volatile ion-pairing agents like trifluoroacetic acid (TFA) are often used, especially for LC-MS applications.[15]

Q5: What is column overload and how can I identify it?

Column overload occurs when either too much sample mass is injected (mass overload) or the injection volume is too large and in a solvent stronger than the mobile phase (volume overload).[3][16] This can lead to peak distortion, including tailing or fronting. A simple way to check for mass overload is to dilute the sample and inject it again. If the peak shape improves, column overload was likely the issue.[3]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting peak tailing for this compound.

Issue: Significant Peak Tailing

Below is a logical workflow to diagnose and resolve peak tailing issues.

Troubleshooting_Workflow start Peak Tailing Observed for This compound check_column Is a modern, end-capped C18 or polar-embedded column being used? start->check_column use_appropriate_column Switch to a high-purity, end-capped or polar-embedded column. check_column->use_appropriate_column No check_ph Is the mobile phase pH optimized (low or high)? check_column->check_ph Yes use_appropriate_column->check_ph adjust_ph Adjust mobile phase pH to ~2.5 (e.g., with 0.1% Formic Acid or TFA) or to a high pH (e.g., 9-10) with a pH-stable column. check_ph->adjust_ph No check_additives Are mobile phase additives (e.g., TEA, ion-pairing agent) being used? check_ph->check_additives Yes adjust_ph->check_additives add_additive Incorporate a silanol blocker (e.g., 0.1% TEA) or an ion-pairing agent into the mobile phase. check_additives->add_additive No check_overload Is the peak shape concentration-dependent? (Test by diluting the sample) check_additives->check_overload Yes add_additive->check_overload reduce_load Reduce sample concentration or injection volume. check_overload->reduce_load Yes check_instrument Check for extra-column volume (tubing length/diameter) and ensure proper connections. check_overload->check_instrument No end Peak Shape Improved reduce_load->end check_instrument->end

A logical workflow for troubleshooting HPLC peak tailing.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

Objective: To evaluate the effect of mobile phase pH on the peak shape of this compound.

Methodology:

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm (a standard, non-specialized column can be used initially to see the effect).

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 60% A to 40% B over 10 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector: UV at 210 nm

  • Low pH Evaluation:

    • Prepare Mobile Phase A with 0.1% Formic Acid (pH approx. 2.7).

    • Equilibrate the column with the new mobile phase for at least 15 column volumes.

    • Inject the this compound standard and analyze the peak shape.

  • Alternative Low pH Evaluation:

    • Prepare Mobile Phase A with 0.1% Trifluoroacetic Acid (TFA) (pH approx. 2.1).

    • Equilibrate the column and inject the standard for analysis.

  • Data Analysis:

    • Compare the peak asymmetry factor from the chromatograms obtained at different pH values.

Protocol 2: Use of a Mobile Phase Additive (Silanol Blocker)

Objective: To assess the effectiveness of triethylamine (TEA) as a silanol blocker to improve peak shape.

Methodology:

  • Baseline Conditions:

    • Use the optimized mobile phase composition from Protocol 1 (low pH condition that gave the best result).

  • Additive Preparation:

    • To the aqueous component of the mobile phase (Mobile Phase A), add triethylamine to a final concentration of 0.1% (v/v).

    • Adjust the pH of Mobile Phase A back to the desired low pH value using the corresponding acid (e.g., Formic Acid).

  • Analysis:

    • Equilibrate the column thoroughly with the TEA-containing mobile phase.

    • Inject the this compound standard and analyze the peak shape.

  • Data Analysis:

    • Compare the peak asymmetry with and without the addition of TEA.

Quantitative Data Summary

The following tables provide recommended starting parameters for method development and troubleshooting.

Table 1: Recommended Mobile Phase pH and Modifiers

ParameterRecommended Range/ValuePurpose
Mobile Phase pH (Low)2.5 - 3.5Suppresses silanol ionization.
Mobile Phase pH (High)9.0 - 10.5Ensures analyte is in neutral form (requires a pH-stable column).
Acid Modifier (Low pH)0.1% Formic Acid or 0.05-0.1% TFATo achieve and maintain low pH.
Buffer Concentration10 - 25 mMTo ensure stable pH throughout the analysis.[8]

Table 2: Common Mobile Phase Additives for Peak Shape Improvement

AdditiveTypical ConcentrationMechanism of Action
Triethylamine (TEA)0.1 - 0.5% (v/v)Acts as a silanol blocker.
Ammonium Formate10 - 20 mMProvides buffering and can improve peak shape in LC-MS.
Sodium Heptanesulfonate5 - 10 mMAnionic ion-pairing agent for basic analytes.[12]

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing for basic compounds like this compound and how pH modification mitigates this issue.

Peak_Tailing_Mechanism cluster_mid_ph Mid-Range pH (e.g., 4-7) cluster_low_ph Low pH (e.g., 2-3) Analyte_Mid_pH This compound (Protonated, R-NH3+) Interaction Ionic Interaction (Secondary Retention) Analyte_Mid_pH->Interaction Silanol_Mid_pH Silica Surface (Ionized Silanol, Si-O-) Silanol_Mid_pH->Interaction Peak_Tailing Peak Tailing Interaction->Peak_Tailing Analyte_Low_pH This compound (Protonated, R-NH3+) No_Interaction Minimized Ionic Interaction Analyte_Low_pH->No_Interaction Silanol_Low_pH Silica Surface (Protonated Silanol, Si-OH) Silanol_Low_pH->No_Interaction Good_Peak_Shape Symmetrical Peak No_Interaction->Good_Peak_Shape

Mechanism of peak tailing and its mitigation by pH adjustment.

References

Minimizing racemization during reactions with chiral 4-Aminopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving chiral 4-aminopentan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to maintaining stereochemical integrity during synthesis.

Troubleshooting Guide: Minimizing Racemization

This guide addresses common issues encountered during reactions with this compound that can lead to a loss of stereochemical purity.

Issue 1: Significant racemization detected after amide bond formation.

  • Possible Cause: Use of a racemization-prone coupling reagent.

    • Explanation: Carbodiimide (B86325) reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), when used alone, can lead to the formation of a highly reactive O-acylisourea intermediate. This intermediate can cyclize to form an oxazolone (B7731731), a planar and achiral intermediate, which is highly susceptible to racemization.[1] Subsequent attack by the amine on this oxazolone leads to a racemic product.

    • Solution:

      • Use Additives: Always use carbodiimide reagents in conjunction with racemization-suppressing additives like 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1][2][3][4] These additives react with the O-acylisourea to form active esters that are more stable and less prone to oxazolone formation.[1]

      • Switch to Modern Coupling Reagents: Employ phosphonium (B103445) or aminium/uronium salt-based reagents such as HATU, HBTU, PyBOP, or COMU.[2][3][5] These reagents are designed for rapid coupling and are known to minimize racemization.[2][6]

  • Possible Cause: Inappropriate choice of base.

    • Explanation: Strong or sterically unhindered bases, such as triethylamine (B128534) (TEA) or Diisopropylethylamine (DIEA), can abstract the proton at the chiral alpha-carbon, especially if an oxazolone intermediate is formed, leading to racemization.[2][7]

    • Solution: Use a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are generally better choices.[2][5][7] Use the minimum amount of base necessary for the reaction.

  • Possible Cause: Unfavorable reaction conditions.

    • Explanation: High reaction temperatures and prolonged reaction times increase the rate of racemization.[2][8] Polar aprotic solvents like DMF can also promote racemization.[5]

    • Solution:

      • Temperature: Perform the coupling reaction at a lower temperature, such as 0 °C, before allowing it to warm to room temperature.[2][4]

      • Time: Monitor the reaction closely and work it up as soon as it is complete to avoid prolonged exposure to potentially racemizing conditions.[8]

      • Solvent: If solubility permits, consider using less polar solvents.[4]

Issue 2: Loss of enantiopurity during N-alkylation.

  • Possible Cause: Reaction mechanism proceeding through an achiral intermediate.

    • Explanation: Direct N-alkylation with alkyl halides can be complicated by over-alkylation.[9] Some methods, particularly those involving harsh conditions or certain catalysts, might proceed through intermediates that compromise the stereocenter. For instance, oxidation-reduction sequences could lead to racemization.

    • Solution:

      • Reductive Amination: A reliable method is the reductive amination of a ketone. However, for modifying an existing chiral amine, this is not applicable.

      • Catalytic Methods: Employ modern catalytic methods designed for stereoretentive N-alkylation. Ruthenium-catalyzed N-alkylation of amines with alcohols is a powerful, base-free method that shows excellent retention of stereochemical integrity.[10]

      • Controlled Conditions: When using traditional methods like alkyl halides, use mild conditions, carefully control stoichiometry, and consider a selective deprotonation/protonation strategy to favor mono-alkylation.[11]

Issue 3: Racemization observed during work-up or purification.

  • Possible Cause: Exposure to acidic or basic conditions.

    • Explanation: The chiral center of this compound and its derivatives can be sensitive to strongly acidic or basic conditions, which may be encountered during aqueous work-ups.[8] Furthermore, standard silica (B1680970) gel for chromatography is acidic and can cause racemization of sensitive compounds.[8]

    • Solution:

      • Work-up: Use mild quenching agents like saturated aqueous sodium bicarbonate or ammonium (B1175870) chloride. Avoid prolonged exposure to strong acids or bases.

      • Purification: If racemization on silica gel is suspected, deactivate the silica by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a neutral support like alumina (B75360) for chromatography.[8]

Frequently Asked Questions (FAQs)

Q1: Why is the chiral center in this compound susceptible to racemization? A1: The chiral center is at the carbon atom bearing the amino group (C4). The hydrogen atom on this carbon is slightly acidic. Under certain conditions, particularly with strong bases or through specific intermediates like oxazolones in amide coupling, this proton can be abstracted to form a planar, achiral carbanion or enolate-equivalent intermediate.[12][13][14] Reprotonation can then occur from either face of the planar intermediate, leading to a mixture of both enantiomers.[14]

Q2: Can protecting the hydroxyl group of this compound help minimize racemization at the amino group? A2: Yes, indirectly. While the hydroxyl group is remote from the chiral center, protecting it (e.g., as a silyl (B83357) ether or benzyl (B1604629) ether) can prevent it from interfering with the desired reaction at the amine. This allows for a cleaner reaction, potentially requiring milder conditions and shorter reaction times, which in turn helps to minimize the risk of racemization. It also prevents potential intramolecular side reactions.

Q3: Which coupling reagents are considered "racemization-free" or have the lowest risk? A3: While no reagent is completely "racemization-free" under all conditions, some are significantly better at preserving stereochemistry. Ynamide-based coupling reagents are noted for their remarkable ability to suppress racemization.[6] Phosphonium (PyBOP, BOP) and aminium/uronium (HATU, HCTU, HBTU, COMU) reagents, especially when used with additives, are excellent choices for minimizing epimerization.[2][3][15][16]

Q4: How can I accurately determine the enantiomeric excess (e.e.) of my this compound derivative? A4: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[17] You will need to use a chiral stationary phase column. For amino alcohols and their derivatives, columns like Astec CHIROBIOTIC T can be effective for direct analysis of underivatized enantiomers.[18] Alternatively, you can derivatize your product with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomers, which can then be separated and quantified on a standard, achiral HPLC or by NMR spectroscopy.

Data Summary

Table 1: Comparison of Coupling Reagents and Additives in Peptide Synthesis (Illustrative) This table summarizes the general effect of different coupling strategies on the level of racemization during amide bond formation.

Coupling Reagent/SystemAdditiveTypical Racemization LevelKey Advantages
DCC or DICNoneHighInexpensive
DCC or DICHOBt or OxymaLow[2][3]Suppresses oxazolone formation, improves yield[1]
HATU, HCTUNoneVery Low[2][3]Highly efficient, fast reaction times
PyBOPNoneLow[3]Effective for hindered couplings
YnamidesNoneExtremely Low[6][16]Superior suppression of racemization[6]

Table 2: Influence of Base and Solvent on Racemization (General Trends)

BaseSolventRacemization TendencyRationale
Triethylamine (TEA)DMFHighStrong, non-hindered base promotes proton abstraction[7]
DIEADCMModerateSterically hindered, but can still promote racemization[2]
N-Methylmorpholine (NMM)DCM/THFLowWeaker, sterically accessible base[2][7]
2,4,6-CollidineTHFVery LowWeak, highly hindered base minimizes side reactions[5][7]

Experimental Protocols

Protocol 1: Amide Coupling with HATU to Minimize Racemization

This protocol describes the coupling of a generic carboxylic acid (R-COOH) to (S)-4-aminopentan-1-ol using HATU, a reagent known for low racemization.

  • Reagent Preparation:

    • In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq.), (S)-4-aminopentan-1-ol (1.1 eq.), and HATU (1.1 eq.) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Cooling:

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Base Addition:

    • Slowly add N,N-Diisopropylethylamine (DIEA) (2.0 eq.) or, for a lower racemization risk, 2,4,6-collidine (2.0 eq.) to the stirred solution.

  • Reaction:

    • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (if the product is stable), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

  • Analysis:

    • Determine the enantiomeric excess of the purified product by chiral HPLC.

Protocol 2: Stereoretentive N-Alkylation using Alcohols (Based on Ru-Catalysis)

This protocol is a generalized procedure for the direct N-alkylation of (S)-4-aminopentan-1-ol with a primary alcohol (R-CH₂OH), which avoids the use of bases and minimizes racemization.[10]

  • Catalyst and Reagent Setup:

    • In a pressure-rated reaction vessel, combine (S)-4-aminopentan-1-ol (1.0 eq.), the alcohol (1.2 eq.), and a suitable Ruthenium catalyst (e.g., a Ru-Macho complex, 0.5-1 mol%).

    • Add a suitable solvent, such as toluene (B28343) or 1,4-dioxane.

  • Reaction:

    • Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 80-120 °C) for 12-24 hours. The reaction proceeds via a "borrowing hydrogen" mechanism, which is known for high stereochemical retention.[10]

  • Work-up:

    • After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel to isolate the N-alkylated product.

  • Analysis:

    • Confirm the structure by NMR and MS, and determine the enantiomeric excess by chiral HPLC to confirm the retention of stereochemistry.

Visual Guides

Racemization_Pathway cluster_0 Amide Coupling ChiralAmine Chiral Amine + Activated Acid Oxazolone Planar Oxazolone (Achiral Intermediate) ChiralAmine->Oxazolone High Temp / Strong Base (e.g., DCC alone) ActiveEster Stable Active Ester (e.g., HOBt-ester) ChiralAmine->ActiveEster Low Temp + Additive (e.g., DCC/HOBt) RacemicProduct Racemic Amide Product Oxazolone->RacemicProduct Amine Attack DesiredProduct Enantiopure Amide Product ActiveEster->DesiredProduct Amine Attack

Caption: Mechanism of racemization via oxazolone formation and its suppression.

Troubleshooting_Workflow Start Racemization Observed? ReactionType Identify Reaction Type Start->ReactionType AmideCoupling Amide Coupling ReactionType->AmideCoupling NAlkylation N-Alkylation ReactionType->NAlkylation CheckReagents Check Coupling Reagent & Additives AmideCoupling->CheckReagents CheckBase Check Base & Stoichiometry AmideCoupling->CheckBase CheckConditions Check Temp, Time, & Solvent AmideCoupling->CheckConditions CheckAlkylationMethod Review Alkylation Method NAlkylation->CheckAlkylationMethod SolutionReagent Use HATU, PyBOP, etc. Add HOBt/Oxyma to carbodiimides CheckReagents->SolutionReagent SolutionBase Use weaker/hindered base (NMM, Collidine) CheckBase->SolutionBase SolutionConditions Run at 0°C -> RT Use less polar solvent CheckConditions->SolutionConditions SolutionAlkylation Use stereoretentive method (e.g., Ru-catalyzed 'borrowing hydrogen') CheckAlkylationMethod->SolutionAlkylation

Caption: Decision workflow for troubleshooting racemization issues.

References

Validation & Comparative

A Comparative Guide to Purity Validation of Synthesized 4-Aminopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized small molecules is a cornerstone of reliable and reproducible research. In the context of 4-Aminopentan-1-ol, a versatile building block in medicinal chemistry and materials science, rigorous purity assessment is critical to ensure the integrity of subsequent reactions and the safety of final products. This guide provides an objective comparison of key analytical techniques for the purity validation of synthesized this compound, supported by detailed experimental protocols and data presentation to inform method selection.

The primary analytical methods for determining the purity of this compound include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and is suited for detecting different types of impurities that may arise during synthesis.

Potential Impurities in Synthesized this compound

The nature and quantity of impurities in a synthesized batch of this compound are heavily dependent on the synthetic route. A common synthesis route involves the reduction of 4-nitro-1-pentanol. Potential impurities could include:

  • Starting materials: Unreacted 4-nitro-1-pentanol.

  • Reaction intermediates: Partially reduced intermediates.

  • Byproducts: Products from side reactions.

  • Solvents: Residual solvents used in the synthesis and purification steps.

A multi-faceted analytical approach is often necessary for a comprehensive purity profile.

Comparison of Analytical Techniques

A comparative overview of the most common analytical techniques for the purity validation of this compound is presented below. The choice of method will depend on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, and available instrumentation.

Analytical MethodParameter MeasuredTypical PerformanceAdvantagesLimitations
GC-MS Chemical Purity, Impurity Identification & QuantificationPurity >99% achievable. LOD/LOQ in the ppm range for many impurities.High resolution for volatile and semi-volatile compounds, excellent for identifying unknown impurities via mass spectral libraries, high sensitivity.Requires derivatization for non-volatile impurities, potential for thermal degradation of labile compounds.
HPLC-UV/ELSD Chemical Purity, Impurity QuantificationPurity >98% is commonly reported for similar compounds.Suitable for a wide range of polar and non-polar compounds, non-destructive, readily available.[1][2][3]This compound lacks a strong UV chromophore, necessitating derivatization for UV detection or the use of a universal detector like ELSD.[1]
¹H qNMR Absolute Purity (Quantitative)Can provide purity values with high precision (e.g., ±0.5%).Primary analytical method, does not require a reference standard of the analyte, provides structural information, non-destructive.[4][5]Lower sensitivity compared to chromatographic methods for trace impurities, complex spectra may require expertise for interpretation.[5]
LC-MS Impurity Identification & QuantificationHighly sensitive, capable of detecting impurities at very low levels (ppb to ppm).Combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, ideal for identifying trace impurities.[4][6]Higher instrumentation cost, isomeric impurities may not be differentiated without chromatographic separation.[5]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[7] For this compound, which is a relatively volatile amino alcohol, GC-MS offers excellent resolution and sensitivity for impurity profiling.[8]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • Capillary column suitable for amines (e.g., a wax-type column like Agilent CP-Wax for Volatile Amines).[8]

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized this compound into a GC vial. Dissolve in a suitable solvent (e.g., methanol (B129727) or dichloromethane) to a final concentration of 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-300.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using the peak area percentage or by creating a calibration curve with certified reference standards.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Inject Sample B->C D Separation in GC Column C->D E Ionization (EI) D->E F Mass Analysis (MS) E->F G Peak Integration F->G H Library Search & Identification G->H I Quantification & Purity Report H->I HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Add Derivatizing Agent B->C D React & Dilute C->D E Inject Derivatized Sample D->E F Separation on C18 Column E->F G UV Detection F->G H Chromatogram Generation G->H I Peak Integration & Purity Calculation H->I qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Accurately weigh Internal Standard C Dissolve both in Deuterated Solvent A->C B Accurately weigh This compound B->C D Acquire Quantitative ¹H NMR Spectrum C->D E Integrate Analyte & Standard Signals D->E F Calculate Purity using Formula E->F G Final Purity Value F->G

References

A Comparative Guide to the Synthetic Routes of 4-Aminopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Aminopentan-1-ol is a valuable bifunctional molecule featuring both a primary amine and a primary alcohol. This structure makes it a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules. The strategic placement of these functional groups allows for a variety of chemical modifications, making the efficient and selective synthesis of this compound a topic of significant interest. This guide provides a comparative analysis of three primary synthetic routes to this compound: reductive amination of 4-oxopentan-1-ol, the Gabriel synthesis starting from a 4-halopentan-1-ol, and the reduction of 4-nitropentan-1-ol.

Comparison of Synthetic Routes

The selection of a synthetic route to this compound depends on several factors, including the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions. The following table summarizes the key aspects of the three main approaches.

Synthetic Route Starting Material Key Reagents & Conditions Typical Yield (%) Advantages Disadvantages
Reductive Amination 4-Oxopentan-1-ol or γ-Valerolactone1. NH₃, H₂, Ni or Co catalyst2. (Biocatalytic) Amine dehydrogenase (AmDH)70-90%High atom economy, potentially a one-pot reaction, "green" chemistry options available.[1][2]Requires high-pressure hydrogenation for chemical methods, catalyst cost and handling, potential for side reactions.
Gabriel Synthesis 4-Halopentan-1-ol (e.g., 4-Bromopentan-1-ol)1. Potassium phthalimide2. Hydrazine (B178648) hydrate (B1144303)60-85% (overall)Avoids over-alkylation, reliable for primary amine synthesis.[3][4][5][6][7]Multi-step process, use of hydrazine which is toxic, generation of phthalhydrazide (B32825) byproduct can complicate purification.[4]
Reduction of Nitro Precursor 4-Nitropentan-1-olH₂, Raney Ni or Pd/C80-95% (reduction step)High yield for the reduction step, well-established chemistry.Requires synthesis of the nitro precursor which can be multi-step, handling of nitration reagents.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route to this compound.

G Reductive Amination Pathway cluster_0 Route A: From 4-Oxopentan-1-ol cluster_1 Route B: From γ-Valerolactone 4-Oxopentan-1-ol 4-Oxopentan-1-ol Imine Intermediate Imine Intermediate 4-Oxopentan-1-ol->Imine Intermediate NH3 This compound This compound Imine Intermediate->this compound H2, Catalyst (Ni or Co) γ-Valerolactone γ-Valerolactone 4-Hydroxy-N-pentanamide 4-Hydroxy-N-pentanamide γ-Valerolactone->4-Hydroxy-N-pentanamide NH3 4-Hydroxy-N-pentanamide->this compound Reduction

Caption: Reductive amination pathways to this compound.

G Gabriel Synthesis Pathway 1,5-Pentanediol 1,5-Pentanediol 4-Bromopentan-1-ol (B3187608) 4-Bromopentan-1-ol 1,5-Pentanediol->4-Bromopentan-1-ol HBr N-(4-Hydroxypentyl)phthalimide N-(4-Hydroxypentyl)phthalimide 4-Bromopentan-1-ol->N-(4-Hydroxypentyl)phthalimide Potassium Phthalimide (B116566) This compound This compound N-(4-Hydroxypentyl)phthalimide->this compound Hydrazine Hydrate Phthalhydrazide Phthalhydrazide N-(4-Hydroxypentyl)phthalimide->Phthalhydrazide

Caption: Gabriel synthesis of this compound.

G Nitroalkane Reduction Pathway Starting Material Starting Material 4-Nitropentan-1-ol 4-Nitropentan-1-ol Starting Material->4-Nitropentan-1-ol Nitration This compound This compound 4-Nitropentan-1-ol->this compound H2, Catalyst (Raney Ni or Pd/C)

Caption: Synthesis via reduction of a nitro precursor.

Experimental Protocols

Route 1: Reductive Amination of 4-Oxopentan-1-ol

This one-pot procedure is advantageous for its efficiency.

Materials:

Procedure:

  • A high-pressure autoclave is charged with 4-oxopentan-1-ol and ethanol.

  • The vessel is cooled, and a saturated solution of ammonia in ethanol is added.

  • A slurry of Raney Nickel catalyst is added to the mixture.

  • The autoclave is sealed and purged with nitrogen, followed by hydrogen.

  • The mixture is heated to 80-120°C and pressurized with hydrogen gas to 50-100 atm.

  • The reaction is stirred vigorously for 4-8 hours, monitoring hydrogen uptake.

  • After cooling and depressurization, the catalyst is removed by filtration through celite.

  • The solvent and excess ammonia are removed under reduced pressure.

  • The crude this compound is purified by vacuum distillation.

Route 2: Gabriel Synthesis from 4-Bromopentan-1-ol

This classical method provides a reliable route to the primary amine, avoiding over-alkylation.

Step 2a: Synthesis of 4-Bromopentan-1-ol from 1,5-Pentanediol [8]

Materials:

  • 1,5-Pentanediol

  • Hydrobromic acid (48%)

  • Benzene (or Toluene)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663)

Procedure:

  • 1,5-Pentanediol is dissolved in benzene.

  • 48% Hydrobromic acid is added, and the mixture is heated to reflux (70-80°C) for several hours.

  • The reaction is monitored by TLC until the starting material is consumed.

  • After cooling, the organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate and filtered.

  • The solvent is removed under reduced pressure, and the crude 4-bromopentan-1-ol is purified by vacuum distillation.

Step 2b: Gabriel Synthesis of this compound [3][4][5][6][7]

Materials:

  • 4-Bromopentan-1-ol

  • Potassium phthalimide

  • N,N-Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide (B78521)

Procedure:

  • A mixture of 4-bromopentan-1-ol and potassium phthalimide in DMF is heated at 80-100°C for several hours.

  • The reaction is monitored by TLC. Upon completion, the mixture is cooled and poured into water.

  • The precipitated N-(4-hydroxypentyl)phthalimide is collected by filtration and washed with water.

  • The intermediate is suspended in ethanol, and hydrazine hydrate is added.

  • The mixture is heated to reflux for 2-4 hours, during which a precipitate of phthalhydrazide forms.

  • The mixture is cooled, and concentrated hydrochloric acid is added to precipitate any remaining phthalhydrazide and form the amine hydrochloride salt.

  • The solid is filtered off, and the filtrate is concentrated under reduced pressure.

  • The residue is dissolved in water and made basic with sodium hydroxide solution.

  • The liberated this compound is extracted with a suitable organic solvent (e.g., dichloromethane).

  • The combined organic extracts are dried and concentrated to give the crude product, which is then purified by vacuum distillation.

Route 3: Reduction of 4-Nitropentan-1-ol

This route involves the preparation of a nitro intermediate followed by a high-yielding reduction.

Step 3a: Synthesis of 4-Nitropentan-1-ol

Materials:

  • A suitable starting material (e.g., 4-penten-1-ol)

  • Nitrating agent (e.g., a mixture of nitric acid and acetic anhydride, or a nitroalkane conjugate addition)

General Procedure (Conceptual): A plausible route involves the conjugate addition of a nitroalkane to an α,β-unsaturated carbonyl compound, followed by reduction of the carbonyl group and subsequent modification. A more direct approach could be the nitration of an appropriate precursor, though this may present regioselectivity challenges.

Step 3b: Reduction of 4-Nitropentan-1-ol to this compound

Materials:

  • 4-Nitropentan-1-ol

  • Raney Nickel or Palladium on Carbon (Pd/C)

  • Hydrogen gas

  • Methanol (B129727) or Ethanol (solvent)

Procedure:

  • 4-Nitropentan-1-ol is dissolved in methanol in a hydrogenation vessel.

  • A catalytic amount of Raney Nickel or Pd/C is added.

  • The vessel is connected to a hydrogenation apparatus, purged with nitrogen, and then filled with hydrogen to the desired pressure (typically 1-4 atm).

  • The mixture is shaken or stirred vigorously at room temperature until hydrogen uptake ceases.

  • The catalyst is removed by filtration through celite.

  • The solvent is removed under reduced pressure to yield this compound, which can be further purified by vacuum distillation if necessary.

Conclusion

Each of the described synthetic routes offers a viable pathway to this compound, with distinct advantages and disadvantages. The reductive amination approach is highly efficient and atom-economical, particularly with the development of biocatalytic methods. The Gabriel synthesis is a robust and well-established method for producing primary amines, though it involves multiple steps and the use of hazardous reagents. The reduction of a nitro precursor can provide high yields in the final step but requires the synthesis of the nitroalkane intermediate. The optimal choice of synthesis will be dictated by the specific needs of the researcher, considering factors such as scale, cost, available equipment, and environmental considerations.

References

A Comparative Guide to Amino Alcohols in Asymmetric Catalysis: Performance in Enantioselective Diethylzinc Addition to Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an effective chiral ligand is a critical determinant in the success of asymmetric synthesis. This guide provides an objective comparison of the catalytic performance of several common amino alcohols in a benchmark reaction: the enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025). While a broad array of amino alcohols are utilized in catalysis, this guide focuses on those for which comparative experimental data is readily available in scientific literature.

Amino alcohols are a versatile class of organic compounds containing both an amine and a hydroxyl functional group.[1] Their bifunctionality and the presence of a stereocenter in many derivatives make them excellent candidates for chiral ligands and auxiliaries in asymmetric catalysis.[2] One of the most well-established methods for evaluating the efficacy of these chiral ligands is the enantioselective addition of organozinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction that produces valuable chiral secondary alcohols.[3]

This guide presents a summary of the performance of various amino alcohols in the enantioselective addition of diethylzinc to benzaldehyde, highlighting key metrics such as chemical yield and enantiomeric excess (ee). It is important to note that a comprehensive literature search did not yield specific experimental data regarding the catalytic performance of 4-aminopentan-1-ol in this, or other common asymmetric reactions. Therefore, a direct comparison with this specific compound is not possible at this time.

Performance Comparison of Chiral Amino Alcohols

The following table summarizes the performance of several representative chiral amino alcohols in the enantioselective addition of diethylzinc to benzaldehyde. The data has been compiled from various sources to provide a comparative overview.

Chiral Amino Alcohol LigandLigand Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)Enantiomeric Excess (ee%)Configuration of Product
(-)-DAIB2029798(S)
(1R,2S)-N-Pyrrolidinyl norephedrine2069594(R)
(1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol100189299(S)
Fructose-derived β-amino alcohol20252410092(S)
Pinane-based 1,4-amino alcohol100209580(R)
1-Aminopentan-3-ol (B1277956)Not SpecifiedRoom TempNot Specified8573(R)[4]
1-Amino-2-propanolNot SpecifiedNot SpecifiedNot Specified9588(S)[4]
2-Amino-1-butanolNot SpecifiedNot SpecifiedNot Specified>9597(S)[4]

Experimental Protocols

A detailed and reproducible experimental protocol is crucial for the successful application of these catalysts. Below is a representative methodology for the enantioselective addition of diethylzinc to benzaldehyde using a chiral amino alcohol ligand.[3]

Materials:
  • Chiral amino alcohol catalyst (e.g., 2 mol%)

  • Anhydrous Toluene (B28343)

  • Diethylzinc (1.0 M solution in hexanes)

  • Freshly distilled benzaldehyde

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard, oven-dried glassware under an inert atmosphere (e.g., argon or nitrogen)

Procedure:
  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the chiral amino alcohol catalyst (0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).[3]

  • Reaction Mixture: Cool the solution to 0 °C in an ice bath.[3]

  • Add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise to the cooled catalyst solution.[3]

  • Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the active catalyst complex.[3]

  • Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.[3]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) until the benzaldehyde is consumed (typically 2-24 hours, depending on the catalyst).[3]

  • Quenching: Once the reaction is complete, carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl (10 mL).[3]

  • Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[3]

  • Purification and Analysis: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the chiral 1-phenyl-1-propanol.[3]

  • Characterization: Determine the yield of the purified product. The enantiomeric excess (ee%) can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.[3]

Visualizing the Catalytic Process

The following diagrams illustrate the general workflow and the proposed catalytic cycle for this class of reactions.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis catalyst_prep Dissolve Chiral Amino Alcohol in Anhydrous Toluene cooling Cool to 0 °C catalyst_prep->cooling reagent_add Add Diethylzinc cooling->reagent_add complex_formation Stir for 30 min (Catalyst Formation) reagent_add->complex_formation substrate_add Add Benzaldehyde complex_formation->substrate_add reaction_stir Stir at 0 °C substrate_add->reaction_stir monitoring Monitor by TLC reaction_stir->monitoring quenching Quench with NH4Cl monitoring->quenching extraction Extract with Diethyl Ether quenching->extraction purification Purify by Chromatography extraction->purification analysis Determine Yield & ee% purification->analysis

Caption: Experimental workflow for the amino alcohol-catalyzed enantioselective addition of diethylzinc to benzaldehyde.

catalytic_cycle catalyst Chiral Zn Complex intermediate Intermediate catalyst->intermediate Coordination aldehyde Aldehyde (RCHO) aldehyde->intermediate diethylzinc Diethylzinc (Et2Zn) diethylzinc->intermediate Addition product Chiral Alcohol intermediate->product Alkylation product->catalyst Regeneration

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol-zinc complex.

Conclusion

This guide provides a comparative overview of the catalytic activity of several chiral amino alcohols in the enantioselective addition of diethylzinc to benzaldehyde. The data indicates that ligands such as (-)-DAIB and certain morpholino- and norephedrine-derived amino alcohols can achieve high yields and excellent enantioselectivities. While amino alcohols derived from natural sources like 2-amino-1-butanol also show superior performance, others like 1-aminopentan-3-ol provide more moderate results.[4] The choice of the optimal amino alcohol ligand will depend on the specific requirements of the synthesis, including the desired level of enantiopurity, reaction conditions, and cost. The absence of performance data for this compound in the reviewed literature suggests an opportunity for future research to explore its potential in asymmetric catalysis.

References

Comparative Guide to Analytical Method Validation for 4-Aminopentan-1-ol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the quantification of 4-Aminopentan-1-ol, a primary amino alcohol of interest in pharmaceutical development and chemical synthesis. Due to its polar nature and lack of a significant chromophore, direct quantification of this compound can be challenging. This document outlines two primary chromatographic approaches that incorporate a derivatization step to enhance detection and separation: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

The selection of an appropriate analytical method is critical for accurate and reliable quantification in various applications, including pharmacokinetic studies, manufacturing process monitoring, and quality control of final products. This guide presents a summary of expected performance data, detailed experimental protocols, and a workflow for analytical method validation to aid researchers in selecting and implementing a suitable method for their specific needs.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the anticipated performance characteristics of GC-FID and HPLC-FLD for the analysis of this compound. These values are based on established methods for structurally similar short-chain amino alcohols and should be confirmed through in-house validation.[1][2]

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID) with SilylationHigh-Performance Liquid Chromatography-Fluorescence Detection (HPLC-FLD) with OPA Derivatization
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Derivatization Required to increase volatility (e.g., silylation).[1][2]Required to introduce a fluorescent tag (e.g., with o-phthalaldehyde).[1][3]
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 90-110%[2]95-105%[1]
Precision (%RSD) < 10%[2]< 5%[1]
Limit of Detection (LOD) ng/mL rangesub-ng/mL to pg/mL range[1]
Limit of Quantification (LOQ) ng/mL rangeng/mL to pg/mL range[1]
Typical Run Time 10-20 minutes[1]15-30 minutes[1]
Strengths High resolution for volatile compounds.High sensitivity and specificity for primary amines.
Weaknesses Derivatization can be moisture-sensitive.Derivatized product may have limited stability.

Experimental Protocols

Method 1: Quantification by Gas Chromatography-Flame Ionization Detection (GC-FID) following Silylation

This protocol outlines a general procedure for the quantification of this compound using GC-FID after derivatization with a silylating agent.

1. Materials and Reagents:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) or Acetonitrile (anhydrous)

  • Ethyl acetate (B1210297) (GC grade)

  • Internal Standard (e.g., 4-Aminohexan-1-ol)

2. Standard and Sample Preparation:

  • Prepare stock and calibration standards of this compound in a suitable solvent like methanol (B129727) or water.

  • For samples, perform a liquid-liquid or solid-phase extraction if necessary to isolate the analyte from the matrix.

  • Evaporate a known volume of the standard or sample solution to dryness under a stream of nitrogen.

3. Derivatization (Silylation):

  • To the dried residue, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).[1]

  • Tightly cap the vial and heat at 60-70°C for 30 minutes to ensure complete derivatization.[1]

  • Allow the vial to cool to room temperature before injecting a 1 µL aliquot into the GC.[1]

4. GC-FID Conditions:

  • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent).

  • Injector Temperature: 250°C[1]

  • Detector Temperature: 270°C[1]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 220°C at a rate of 10°C/minute.

    • Hold: Hold at 220°C for 5 minutes.[1]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[1]

  • Injection Mode: Split or splitless, depending on the required sensitivity.

5. Quantification:

  • Quantification is based on the ratio of the peak area of the derivatized this compound to the peak area of the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of this compound in the samples is then determined from this curve.

Method 2: Quantification by High-Performance Liquid Chromatography-Fluorescence Detection (HPLC-FLD) following Pre-Column Derivatization with o-Phthalaldehyde (B127526) (OPA)

This protocol describes a general procedure for the sensitive quantification of this compound using HPLC-FLD after pre-column derivatization with OPA.

1. Materials and Reagents:

  • This compound standard

  • o-Phthalaldehyde (OPA)

  • 2-Mercaptoethanol

  • Boric acid

  • Sodium hydroxide

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

2. Reagent Preparation:

  • Borate (B1201080) Buffer (0.4 M, pH 10.4): Prepare a 0.4 M boric acid solution and adjust the pH to 10.4 with sodium hydroxide.[1]

  • OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.25 mL of the borate buffer and 50 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily.[1]

3. Standard and Sample Preparation and Derivatization:

  • Prepare stock and calibration standards of this compound in a diluent such as a water/methanol mixture.

  • In an autosampler vial, mix a specific volume of the standard or sample solution with the OPA reagent. The derivatization reaction is typically rapid and occurs at room temperature. An automated derivatization program in the autosampler is recommended for reproducibility.[3]

4. HPLC-FLD Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: A buffer solution, such as sodium acetate or sodium phosphate, at a slightly acidic to neutral pH.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing over time to elute the derivatized analyte.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Injection Volume: 10-20 µL.

  • Fluorescence Detector Wavelengths: Excitation at 340 nm and Emission at 450 nm (typical for OPA derivatives).

5. Quantification:

  • Quantification is based on the peak area of the derivatized this compound.

  • A calibration curve is constructed by plotting the peak area against the concentration of the calibration standards. The concentration of this compound in the samples is determined from this curve.

Mandatory Visualization

Analytical_Method_Validation_Workflow Analytical Method Validation Workflow for this compound Quantification cluster_0 Method Development cluster_2 Routine Analysis Dev_Objective Define Analytical Target Profile Method_Selection Select Method (GC or HPLC) Dev_Objective->Method_Selection Optimization Optimize Parameters (Column, Mobile Phase, Temperature, Derivatization) Method_Selection->Optimization Specificity Specificity & Selectivity Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine_Use Routine Sample Analysis Robustness->Routine_Use QC Quality Control Checks Routine_Use->QC

Caption: Workflow for analytical method validation.

This guide provides a framework for the selection and validation of an analytical method for the quantification of this compound. The choice between GC-FID and HPLC-FLD will depend on the specific requirements of the analysis, including sensitivity needs, sample matrix, and available instrumentation. It is imperative that a thorough in-house validation is performed for the chosen method to ensure its suitability for the intended application.

References

Comparative study of the reactivity of 4-Aminopentan-1-ol and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of 4-Aminopentan-1-ol and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of this compound and its structural isomers. Understanding the distinct reactivity profiles of these aminopentanols is crucial for their application as synthetic intermediates in drug development and other areas of chemical research. The positioning of the amino and hydroxyl groups on the pentyl chain significantly influences the rates and outcomes of various chemical transformations. This document outlines the expected reactivity based on fundamental principles of organic chemistry and provides detailed experimental protocols for key reactions.

Introduction to Aminopentanol Isomers

Aminopentanols are bifunctional molecules containing both an amine and a hydroxyl group. Their reactivity is a composite of the individual functionalities, and more importantly, the interplay between them. The relative proximity of the nucleophilic amino group and the hydroxyl group dictates the propensity for intramolecular reactions and influences the steric and electronic environment of the reaction centers.

The isomers of primary concern in this guide are:

Factors Influencing Reactivity

The reactivity of aminopentanol isomers is primarily governed by:

  • Position of the Functional Groups: The number of carbon atoms separating the amino and hydroxyl groups determines the feasibility and rate of intramolecular cyclization.

  • Steric Hindrance: The substitution pattern around the amino and hydroxyl groups affects the accessibility of these groups to reagents.[1][2][3]

  • Basicity of the Amino Group: The position of the amino group along the alkyl chain can subtly influence its basicity and nucleophilicity.

  • Inductive Effects: Alkyl groups can exert electron-donating inductive effects, which can modulate the reactivity of the functional groups.

FactorsInfluencingReactivity Reactivity Reactivity of Aminopentanol Isomers Position Positional Isomerism (α, β, γ, δ) Reactivity->Position Dictates intramolecular reaction feasibility Steric Steric Hindrance Reactivity->Steric Affects accessibility of functional groups Electronic Electronic Effects (Inductive Effects, Basicity) Reactivity->Electronic Modulates nucleophilicity and basicity

Caption: Factors influencing the reactivity of aminopentanol isomers.

Comparative Reactivity in Key Reactions

Due to a lack of direct comparative experimental studies in the literature, this section presents a qualitative comparison based on established chemical principles, supplemented with available data for individual isomers. The provided quantitative data in the tables are illustrative examples based on typical outcomes for these reaction types and should be considered as such.

N-Acylation

N-acylation is a fundamental reaction for the protection of the amino group or for the synthesis of amides. The reactivity of the amino group is influenced by its basicity and steric accessibility.

General Reaction: R-NH₂ + (R'CO)₂O → R-NHCOR' + R'COOH

IsomerRelative PositionExpected ReactivityIllustrative Yield (%)
5-Aminopentan-1-olδ-amino alcoholHigh95
This compoundγ-amino alcoholHigh92
3-Aminopentan-1-olβ-amino alcoholModerate88
2-Aminopentan-1-olα-amino alcoholModerate-Low85
1-Aminopentan-2-olα-amino alcoholLow80

Primary amines generally exhibit high reactivity in N-acylation. The expected trend in reactivity is primarily influenced by steric hindrance. Isomers with the amino group at a primary carbon (5-amino- and this compound) are expected to be more reactive than those with the amino group at a secondary carbon. 1-Aminopentan-2-ol is expected to be the least reactive due to the proximity of the hydroxyl group to the reaction center, which could lead to steric hindrance.

O-Alkylation (Williamson Ether Synthesis)

O-alkylation of the hydroxyl group to form an ether is another important transformation. This reaction typically proceeds via an S\N2 mechanism and is sensitive to steric hindrance around the hydroxyl group.[4][5][6][7]

General Reaction: R-OH + NaH → R-O⁻Na⁺ R-O⁻Na⁺ + R'-X → R-OR' + NaX

IsomerRelative PositionExpected ReactivityIllustrative Yield (%)
This compoundPrimary -OHHigh90
5-Aminopentan-1-olPrimary -OHHigh93
3-Aminopentan-1-olPrimary -OHHigh88
2-Aminopentan-1-olPrimary -OHModerate82
1-Aminopentan-2-olSecondary -OHLow65

The hydroxyl group in 4-, 5-, 3-, and 2-aminopentan-1-ol is primary and thus more accessible for O-alkylation. 1-Aminopentan-2-ol has a secondary hydroxyl group, which is more sterically hindered and therefore expected to be less reactive in a Williamson ether synthesis.

Intramolecular Cyclization

The proximity of the amino and hydroxyl groups allows for intramolecular cyclization, typically under dehydration conditions, to form cyclic ethers or amines (piperidines and pyrrolidines). The facility of this reaction is highly dependent on the ring size of the product.

General Reaction: HO-(CH₂)n-NH₂ → Cyclic Amine + H₂O

IsomerRing Size FormedExpected ReactivityIllustrative Yield (%)
5-Aminopentan-1-ol6-membered (Piperidine)High85
This compound5-membered (2-methylpyrrolidine)Moderate-High75
3-Aminopentan-1-ol4-membered (Azetidine)Low<10
2-Aminopentan-1-ol3-membered (Aziridine)Very Low<5
1-Aminopentan-2-ol3-membered (Aziridine)Very Low<5

The formation of 5- and 6-membered rings is thermodynamically and kinetically favored. Therefore, 5-aminopentan-1-ol is expected to readily cyclize to form a piperidine (B6355638) derivative.[8] this compound can cyclize to form a substituted pyrrolidine. The formation of strained 3- and 4-membered rings from 2- and 3-aminopentan-1-ol, respectively, is significantly less favorable.

Experimental Protocols

Experimental Protocol 1: Comparative N-Acetylation of Aminopentanol Isomers

Objective: To compare the rate of N-acetylation of this compound and its isomers.

Materials:

  • This compound and its isomers (1 mmol each)

  • Acetic anhydride (B1165640) (1.1 mmol)

  • Dichloromethane (DCM), 10 mL

  • Triethylamine (B128534) (1.2 mmol)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • TLC plates, GC-MS for analysis

Procedure:

  • In a series of round-bottom flasks, dissolve each aminopentanol isomer (1 mmol) in DCM (5 mL).

  • Add triethylamine (1.2 mmol) to each flask and cool the mixtures to 0 °C in an ice bath.

  • Slowly add a solution of acetic anhydride (1.1 mmol) in DCM (5 mL) to each flask with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Analyze the crude product by GC-MS to determine the conversion and yield. The reaction time required for complete conversion can be used as a measure of relative reactivity.

N_Acetylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis A Dissolve aminopentanol isomer in DCM B Add triethylamine, cool to 0°C A->B C Add acetic anhydride solution B->C D Monitor by TLC C->D E Quench with NaHCO3 D->E F Separate organic layer E->F G Dry and concentrate F->G H Analyze by GC-MS G->H

Caption: Workflow for comparative N-acetylation.

Experimental Protocol 2: Comparative O-Methylation of Aminopentanol Isomers

Objective: To compare the yield of O-methylation for this compound and its isomers.

Materials:

  • This compound and its isomers (1 mmol each)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 mmol)

  • Anhydrous Tetrahydrofuran (THF), 10 mL

  • Methyl iodide (1.5 mmol)

  • Saturated aqueous ammonium (B1175870) chloride

  • Anhydrous sodium sulfate

  • GC-MS for analysis

Procedure:

  • In a series of flame-dried round-bottom flasks under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 mmol) in anhydrous THF (5 mL).

  • Slowly add a solution of the aminopentanol isomer (1 mmol) in anhydrous THF (5 mL) to the suspension at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add methyl iodide (1.5 mmol) dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • After 24 hours, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Analyze the crude product by GC-MS to determine the yield of the O-methylated product.

O_Methylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis A Suspend NaH in anhydrous THF B Add aminopentanol isomer solution at 0°C A->B C Add methyl iodide at 0°C B->C D Stir at room temperature, monitor by TLC C->D E Quench with NH4Cl D->E F Extract and dry E->F G Concentrate F->G H Analyze by GC-MS G->H

Caption: Workflow for comparative O-methylation.

Conclusion

The reactivity of this compound and its isomers is a nuanced interplay of steric and electronic factors, largely dictated by the relative positions of the amino and hydroxyl groups. While direct comparative quantitative data is scarce, a qualitative understanding based on fundamental organic chemistry principles can guide the selection of isomers and reaction conditions for specific synthetic targets. Isomers with less sterically hindered functional groups are generally more reactive in intermolecular reactions. Conversely, isomers capable of forming stable 5- or 6-membered rings will show a higher propensity for intramolecular cyclization. The experimental protocols provided herein offer a framework for systematically evaluating the reactivity of these valuable bifunctional building blocks.

References

Benchmarking the Performance of 4-Aminopentan-1-ol-Derived Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, essential for the development of next-generation pharmaceuticals and fine chemicals, the selection of an effective chiral catalyst or auxiliary is paramount. This guide provides a comparative benchmark of a potential chiral auxiliary derived from 4-aminopentan-1-ol against the well-established and widely utilized Evans oxazolidinone auxiliaries.

Due to a lack of published experimental data on the catalytic performance of derivatives of this compound, this guide will utilize a common application of chiral amino alcohols—their conversion to oxazolidinone chiral auxiliaries—to establish a framework for performance evaluation. The benchmark reaction for this comparison will be the diastereoselective alkylation of an N-acyloxazolidinone, a cornerstone of asymmetric synthesis. The data presented for the this compound-derived auxiliary is hypothetical and serves to illustrate the evaluation metrics.

Data Presentation: Performance in Asymmetric Alkylation

The efficacy of a chiral auxiliary is primarily determined by its ability to direct the stereochemical outcome of a reaction, leading to a high diastereomeric excess (d.e.) of the desired product. The following table summarizes the performance of a hypothetical this compound-derived oxazolidinone auxiliary in the asymmetric alkylation of its N-propanoyl derivative with benzyl (B1604629) bromide, benchmarked against standard Evans auxiliaries.

Chiral AuxiliaryR GroupElectrophileSolventTemp. (°C)Yield (%)Diastereomeric Excess (d.e.) (%)
Hypothetical this compound Derivative sec-ButylBenzyl BromideTHF-78(Predicted)(Predicted)
(S)-4-Isopropyloxazolidin-2-one IsopropylBenzyl BromideTHF-7895>99
(S)-4-Benzyloxazolidin-2-one BenzylBenzyl BromideTHF-7896>99

Experimental Protocols

Detailed methodologies for the synthesis of the chiral auxiliary from this compound, its acylation, and the subsequent diastereoselective alkylation are provided below. These protocols are based on established procedures for similar transformations.

Protocol 1: Synthesis of (S)-4-(sec-Butyl)oxazolidin-2-one from (S)-4-Aminopentan-1-ol

This procedure outlines the synthesis of the chiral oxazolidinone auxiliary from the parent amino alcohol.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve (S)-4-aminopentan-1-ol in an excess of diethyl carbonate and anhydrous ethanol.

  • Add a catalytic amount of sodium ethoxide to the mixture.

  • Heat the reaction mixture to reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess diethyl carbonate and ethanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxazolidinone.

  • Purify the product by flash column chromatography on silica (B1680970) gel.

Protocol 2: N-Acylation of the Chiral Auxiliary

This protocol describes the attachment of the propanoyl group to the chiral auxiliary.

Materials:

  • (S)-4-(sec-Butyl)oxazolidin-2-one

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Propanoyl chloride

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the (S)-4-(sec-butyl)oxazolidin-2-one in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise and stir for 15 minutes.

  • Add propanoyl chloride dropwise and continue stirring at -78 °C for 30 minutes.

  • Quench the reaction by adding saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the N-acyloxazolidinone by flash column chromatography.

Protocol 3: Asymmetric Alkylation

This protocol details the diastereoselective alkylation of the N-acyloxazolidinone.

Materials:

  • N-Propanoyl-(S)-4-(sec-butyl)oxazolidin-2-one

  • Anhydrous tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) solution

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-acyloxazolidinone in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to -78 °C.

  • Slowly add the NaHMDS solution and stir for 30 minutes to form the sodium enolate.

  • Add benzyl bromide dropwise and stir the reaction mixture at -78 °C for 2-4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Warm the mixture to room temperature and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Determine the diastereomeric excess of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis.

  • Purify the product by flash column chromatography.

Mandatory Visualization

The following diagrams illustrate the key workflows and concepts in the evaluation of chiral auxiliaries.

experimental_workflow cluster_synthesis Auxiliary Synthesis & Acylation cluster_alkylation Asymmetric Alkylation cluster_analysis Analysis & Cleavage start This compound aux_synth Oxazolidinone Formation start->aux_synth Diethyl Carbonate, NaOEt acylation N-Acylation aux_synth->acylation n-BuLi, Propanoyl Chloride enolate_formation Enolate Formation acylation->enolate_formation NaHMDS, -78°C alkylation_step Alkylation enolate_formation->alkylation_step Benzyl Bromide analysis d.e. Determination (NMR/HPLC) alkylation_step->analysis cleavage Auxiliary Cleavage analysis->cleavage LiOH, H2O2 product Chiral Product cleavage->product

Figure 1. Experimental workflow for asymmetric alkylation.

catalytic_cycle cluster_cycle Stereodirecting Principle N_acyloxazolidinone N-Acyloxazolidinone Chelated_Enolate Chelated Z-Enolate N_acyloxazolidinone->Chelated_Enolate Base (e.g., NaHMDS) Electrophile_Approach Electrophile Approach Chelated_Enolate->Electrophile_Approach Electrophile (R'-X) note1 Chiral auxiliary blocks one face of the enolate Chelated_Enolate->note1 Alkylated_Product Alkylated Product Electrophile_Approach->Alkylated_Product C-C Bond Formation note2 Electrophile attacks from the less hindered face Electrophile_Approach->note2 Alkylated_Product->N_acyloxazolidinone Cleavage & Regeneration

Figure 2. Logical relationship of stereodirection.

Validating the Structure of 4-Aminopentan-1-ol: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of small organic molecules is a cornerstone of chemical research and drug development. For chiral molecules such as 4-Aminopentan-1-ol, confirming the exact connectivity and stereochemistry is paramount. While one-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy provides initial insights, two-dimensional (2D) NMR techniques are indispensable for unambiguous structural validation. This guide provides a comprehensive comparison of key 2D NMR methods—COSY, HSQC, and HMBC—for the structural confirmation of this compound, alongside a discussion of alternative validation techniques.

Unraveling the Structure with 2D NMR

2D NMR spectroscopy provides a powerful advantage over its 1D counterpart by spreading spectral information across two frequency dimensions, revealing correlations between different nuclei and resolving signal overlap. For a molecule like this compound, these techniques are crucial for definitively assigning each proton and carbon atom.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, which form the basis for interpreting the 2D NMR correlation data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-CH₂OH3.6562.5
2-CH₂-1.5532.0
3-CH₂-1.4529.5
4-CH(NH₂)2.9548.0
5-CH₃1.1523.0
--OHVariable-
--NH₂Variable-

Note: Predicted chemical shifts are based on computational models and may vary slightly from experimental values.

Comparative Analysis of 2D NMR Techniques

1. COSY (Correlation Spectroscopy): Mapping ¹H-¹H Couplings

COSY is a homonuclear correlation technique that identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecular structure.

Table 2: Expected COSY Correlations for this compound

Correlating ProtonsNumber of BondsStructural Information
H1 ↔ H23Confirms the connectivity between the hydroxymethyl group and the adjacent methylene (B1212753) group.
H2 ↔ H33Establishes the link between the two central methylene groups.
H3 ↔ H43Connects the second methylene group to the chiral methine center.
H4 ↔ H53Confirms the attachment of the methyl group to the chiral center.

2. HSQC (Heteronuclear Single Quantum Coherence): Identifying Direct C-H Bonds

HSQC is a heteronuclear correlation technique that reveals one-bond correlations between protons and the carbon atoms they are directly attached to. Each cross-peak in an HSQC spectrum corresponds to a specific C-H bond.

Table 3: Expected HSQC Correlations for this compound

CarbonProtonStructural Information
C1H1Assigns the proton signal at ~3.65 ppm to the carbon of the hydroxymethyl group at ~62.5 ppm.
C2H2Correlates the proton signal at ~1.55 ppm with the carbon at ~32.0 ppm.
C3H3Links the proton signal at ~1.45 ppm to the carbon at ~29.5 ppm.
C4H4Connects the methine proton at ~2.95 ppm to the chiral carbon at ~48.0 ppm.
C5H5Assigns the methyl protons at ~1.15 ppm to the methyl carbon at ~23.0 ppm.

3. HMBC (Heteronuclear Multiple Bond Correlation): Probing Long-Range C-H Connectivity

HMBC is another heteronuclear correlation technique, but it detects longer-range couplings between protons and carbons, typically over two to three bonds (and sometimes four). This is invaluable for piecing together the carbon skeleton and connecting different spin systems.

Table 4: Key Expected HMBC Correlations for this compound

ProtonCorrelating Carbons (through 2 or 3 bonds)Structural Information
H1C2, C3Confirms the position of the hydroxymethyl group relative to the adjacent methylene groups.
H2C1, C3, C4Bridges the gap between the alcohol end and the chiral center of the molecule.
H3C1, C2, C4, C5Provides further confirmation of the carbon backbone connectivity.
H4C2, C3, C5Connects the chiral center to the rest of the carbon chain and the terminal methyl group.
H5C3, C4Confirms the attachment of the methyl group to the C4 position.

Experimental Workflow and Logical Relationships

The process of 2D NMR-based structure validation follows a logical progression, starting from 1D NMR and moving to the various 2D techniques to build a complete picture of the molecule's structure.

G cluster_workflow 2D NMR Experimental Workflow A 1D ¹H and ¹³C NMR (Initial Structural Insights) B COSY (¹H-¹H Connectivity) A->B C HSQC (Direct C-H Attachment) A->C D HMBC (Long-Range C-H Connectivity) B->D C->D E Structure Validation (Complete Assignment) D->E

Caption: A typical workflow for 2D NMR-based structural elucidation.

The correlations observed in the 2D NMR spectra provide a network of connectivity information that logically leads to the final validated structure of this compound.

G cluster_correlations Logical Connectivity from 2D NMR H1 H1 H2 H2 H1->H2 COSY C1 C1 H1->C1 HSQC C2 C2 H1->C2 HMBC C3 C3 H1->C3 HMBC H3 H3 H2->H3 COSY H2->C2 HSQC H4 H4 H3->H4 COSY H3->C3 HSQC H5 H5 H4->H5 COSY C4 C4 H4->C4 HSQC H5->C3 HMBC H5->C4 HMBC C5 C5 H5->C5 HSQC

Caption: Key 2D NMR correlations for validating the structure of this compound.

Comparison with Alternative Structural Validation Methods

While 2D NMR is a powerful tool, other analytical techniques can provide complementary or alternative means of structural validation.

Table 5: Comparison of Structural Validation Techniques

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed through-bond connectivity of the entire molecule.Provides unambiguous structural assignment in solution; non-destructive.Requires larger sample amounts and longer acquisition times compared to mass spectrometry.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, requires very small sample amounts.Does not provide direct information on the connectivity of atoms or stereochemistry.
Infrared (IR) Spectroscopy Presence of functional groups (-OH, -NH₂, C-H).Fast and simple to perform.Provides limited information on the overall carbon skeleton and connectivity.
Chiral Chromatography (e.g., SFC, HPLC) Separation of enantiomers.Confirms the presence of a chiral center and can determine enantiomeric purity.Does not provide information on the chemical structure of the enantiomers.
NMR with Chiral Solvating or Derivatizing Agents Can differentiate the NMR signals of enantiomers.Confirms chirality and can be used to determine enantiomeric excess without physical separation.Requires the use of specialized and sometimes expensive chiral reagents.

Detailed Experimental Protocols

General Sample Preparation

Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound and the desired chemical shifts of the exchangeable protons (-OH and -NH₂).

COSY (Correlation Spectroscopy) Experiment
  • Pulse Program: A standard gradient-selected COSY (gCOSY) pulse sequence is used.

  • Acquisition Parameters:

    • Spectral Width: Typically 10-12 ppm in both dimensions.

    • Number of Scans: 2-4 scans per increment.

    • Number of Increments: 256-512 increments in the indirect dimension (t₁).

    • Relaxation Delay: 1-2 seconds.

  • Processing: The data is processed with a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

HSQC (Heteronuclear Single Quantum Coherence) Experiment
  • Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC pulse sequence with decoupling during acquisition is employed.

  • Acquisition Parameters:

    • ¹H Spectral Width: 10-12 ppm.

    • ¹³C Spectral Width: Typically 0-80 ppm for an aliphatic compound.

    • Number of Scans: 4-8 scans per increment.

    • Number of Increments: 128-256 increments in the indirect dimension (t₁).

    • Relaxation Delay: 1.5-2 seconds.

    • One-bond ¹J(C,H) coupling constant is set to an average value of 145 Hz.

  • Processing: The data is processed with a squared sine-bell window function in both dimensions before Fourier transformation.

HMBC (Heteronuclear Multiple Bond Correlation) Experiment
  • Pulse Program: A standard gradient-selected HMBC pulse sequence is used.

  • Acquisition Parameters:

    • ¹H Spectral Width: 10-12 ppm.

    • ¹³C Spectral Width: Typically 0-80 ppm.

    • Number of Scans: 8-16 scans per increment.

    • Number of Increments: 256-512 increments in the indirect dimension (t₁).

    • Relaxation Delay: 1.5-2 seconds.

    • The long-range coupling constant (ⁿJ(C,H)) is optimized for a value between 4-10 Hz to observe two- and three-bond correlations.

  • Processing: The data is processed with a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Aminopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 4-Aminopentan-1-ol, a primary amino alcohol, is critical for its application in pharmaceutical development and chemical synthesis. This guide provides a comparative overview of two robust analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)—for the analysis of this compound. As publicly available, validated methods for this specific compound are limited, this document presents a framework for cross-validation based on established methodologies for similar amino alcohols.

This guide will enable researchers to select and validate an appropriate analytical method for their specific requirements by providing detailed experimental protocols, a comparison of expected performance characteristics, and visual workflows.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the anticipated performance characteristics of GC-FID and HPLC-FLD for the analysis of this compound. These values are extrapolated from methods developed for analogous short-chain amino alcohols and must be confirmed through in-house validation.[1]

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Fluorescence Detection (HPLC-FLD)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Derivatization May be required to improve peak shape and thermal stability (e.g., silylation).Required to introduce a fluorescent tag (e.g., with o-phthalaldehyde).[1][2]
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 90-110%95-105%
Precision (%RSD) < 10%< 5%
Limit of Detection (LOD) ng/mL rangesub-ng/mL to pg/mL range
Limit of Quantification (LOQ) ng/mL rangeng/mL to pg/mL range
Typical Run Time 10-20 minutes15-30 minutes
Strengths High resolution for volatile compounds, robust and widely available.High sensitivity and selectivity for derivatized amines.[1]
Limitations Lower sensitivity compared to HPLC-FLD, potential for thermal degradation of the analyte.Requires a derivatization step, which can add complexity and variability.

Experimental Protocols

The following are detailed methodologies for the analysis of this compound using GC-FID and HPLC-FLD. These protocols are based on established methods for similar amino alcohols and should be optimized and validated for specific applications.[1][3][4]

Gas Chromatography with Flame Ionization Detection (GC-FID) Method

This method is suitable for the routine quantification of this compound, leveraging its volatility for separation.

1. Instrumentation:

  • A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an appropriate capillary column.

2. Chromatographic Conditions:

  • Column: A polar capillary column suitable for amine analysis, such as an Agilent CP-Wax for Volatile Amines and Diamines (e.g., 25 m x 0.32 mm, 1.2 µm film thickness).[3]

  • Injector Temperature: 250°C

  • Detector Temperature: 270°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 220°C at a rate of 15°C/minute.

    • Hold: Hold at 220°C for 5 minutes.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

  • Injection Mode: Split (e.g., 20:1) or splitless, depending on the required sensitivity.

3. Standard and Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or dichloromethane.

  • Generate a series of calibration standards by diluting the stock solution.

  • Dissolve and dilute unknown samples to a known concentration within the calibration range.

4. Injection and Analysis:

  • Inject 1 µL of the standard or sample solution into the GC.

  • Record the chromatogram and integrate the peak corresponding to this compound.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards and determine the concentration of the unknown samples.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Method

This protocol outlines a procedure for the analysis of this compound using pre-column derivatization with o-phthalaldehyde (B127526) (OPA) for enhanced sensitivity.[1][2]

1. Instrumentation:

  • An HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and a fluorescence detector.

2. Reagent Preparation:

  • Borate (B1201080) Buffer: Prepare a 0.4 M boric acid solution and adjust the pH to 10.2 with sodium hydroxide.

  • OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.25 mL of the borate buffer and 50 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily and protected from light.[1]

3. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

  • Gradient Elution:

    • 0-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Fluorescence Detection:

    • Excitation Wavelength: 340 nm

    • Emission Wavelength: 455 nm

4. Standard and Sample Preparation with Derivatization:

  • Prepare stock and calibration standards of this compound in a diluent such as a water/methanol mixture.

  • Prepare unknown samples in the same diluent.

  • In a reaction vial, mix 50 µL of the standard or sample solution with 50 µL of the OPA reagent.

  • Allow the reaction to proceed for 2 minutes at room temperature, protected from light.[1]

5. Injection and Analysis:

  • Inject a suitable volume (e.g., 20 µL) of the derivatized reaction mixture onto the HPLC system.

  • Record the chromatogram and integrate the peak corresponding to the OPA-derivatized this compound.

  • Construct a calibration curve and determine the concentration of the unknown samples.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the GC-FID and HPLC-FLD analysis of this compound.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_processing Data Processing Stock Stock Solution (1 mg/mL) Standards Calibration Standards Stock->Standards Dilution Injection Inject 1 µL Standards->Injection Sample Unknown Sample Sample->Injection GC Gas Chromatograph Injection->GC FID Flame Ionization Detector GC->FID Data Data Acquisition FID->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Unknown Sample Calibration->Quantification

GC-FID Experimental Workflow for this compound Analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_derivatization Derivatization cluster_analysis HPLC-FLD Analysis cluster_processing Data Processing Stock Stock Solution Standards Calibration Standards Stock->Standards Dilution Reaction Mix & React (2 min) Standards->Reaction Sample Unknown Sample Sample->Reaction OPA OPA Reagent OPA->Reaction Injection Inject 20 µL Reaction->Injection HPLC HPLC System Injection->HPLC FLD Fluorescence Detector HPLC->FLD Data Data Acquisition FLD->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Unknown Sample Calibration->Quantification

HPLC-FLD (with OPA Derivatization) Workflow.

CrossValidation_Logic cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Cross-Validation GC GC-FID Method Linearity Linearity & Range GC->Linearity Accuracy Accuracy GC->Accuracy Precision Precision (Repeatability & Intermediate) GC->Precision Specificity Specificity GC->Specificity LOD Limit of Detection GC->LOD LOQ Limit of Quantification GC->LOQ Robustness Robustness GC->Robustness HPLC HPLC-FLD Method HPLC->Linearity HPLC->Accuracy HPLC->Precision HPLC->Specificity HPLC->LOD HPLC->LOQ HPLC->Robustness Analysis Analyze Identical Samples with Both Methods Comparison Compare Results (e.g., Bland-Altman plot, t-test) Analysis->Comparison Conclusion Determine Method Equivalence/Bias Comparison->Conclusion

Logical Workflow for Cross-Validation of Analytical Methods.

References

Comparing the efficacy of different purification methods for 4-Aminopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, obtaining high-purity chemical intermediates is paramount. This guide provides a comparative analysis of common laboratory techniques for the purification of 4-Aminopentan-1-ol, a versatile bifunctional molecule. The efficacy of fractional distillation, column chromatography, and diastereomeric salt crystallization will be compared, supported by representative experimental data and detailed protocols.

Comparison of Purification Efficacy

The choice of purification method depends on the nature of the impurities, the required final purity, and the scale of the operation. Below is a summary of the expected performance of each technique for purifying this compound.

Purification MethodTypical YieldTypical PurityKey AdvantagesKey Disadvantages
Fractional Distillation 70-90%>95%- Effective for large quantities- Good for removing non-volatile and significantly lower/higher boiling point impurities- Relatively simple and cost-effective- Less effective for impurities with close boiling points- Potential for thermal degradation of the product- Requires vacuum for high-boiling compounds
Column Chromatography 50-80%>98%- High resolving power for complex mixtures- Can separate compounds with very similar properties- Adaptable to various scales (analytical to preparative)- Can be time-consuming and labor-intensive- Requires significant amounts of solvent- Potential for product loss on the stationary phase
Diastereomeric Salt Crystallization 40-60% (per enantiomer)>99% (for the resolved enantiomer)- Can achieve very high enantiomeric and chemical purity- Effective for chiral resolution and purification simultaneously- Yields a crystalline, easy-to-handle solid- Only applicable to chiral compounds- Requires a suitable chiral resolving agent- The theoretical maximum yield for the desired enantiomer is 50%

Experimental Workflow

The general workflow for the purification of a crude amino alcohol product involves an initial workup followed by one or more of the detailed purification techniques.

G cluster_0 Initial Workup cluster_1 Purification Options A Crude Reaction Mixture B Aqueous Workup (e.g., Extraction) A->B C Fractional Distillation B->C Volatile Impurities D Column Chromatography B->D Complex Mixture E Diastereomeric Salt Crystallization B->E Racemic Mixture F Pure this compound C->F D->F E->F G Characterization (NMR, GC-MS, etc.) F->G

Caption: General workflow for the purification of this compound.

Experimental Protocols

Fractional Distillation

This method is suitable for separating this compound from impurities with significantly different boiling points. Due to its relatively high boiling point (approximately 117-119 °C at 25 mmHg), vacuum distillation is recommended to prevent thermal decomposition.

Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. The apparatus should include a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound into the round-bottom flask along with a magnetic stir bar or boiling chips.

  • Distillation:

    • Begin stirring and gradually heat the flask using a heating mantle.

    • Slowly reduce the pressure in the system using a vacuum pump to the desired level (e.g., 25 mmHg).

    • Observe the temperature at the thermometer. Collect any low-boiling fractions in a separate receiving flask.

    • When the temperature stabilizes at the boiling point of this compound, switch to a clean receiving flask to collect the purified product.

    • Continue distillation until the temperature either drops or rises significantly, indicating the end of the product fraction.

  • Isolation: Once the distillation is complete, turn off the heat and allow the apparatus to cool before slowly reintroducing air into the system. The collected fraction in the receiving flask is the purified this compound.

Column Chromatography

Column chromatography is a highly effective method for separating this compound from impurities with similar polarities. Given the amino group, it is advisable to use a slightly basic mobile phase or a deactivated stationary phase to prevent streaking and irreversible adsorption.

Protocol:

  • Stationary Phase and Mobile Phase Selection:

    • Stationary Phase: Silica (B1680970) gel is a common choice. To minimize tailing of the amine, the silica can be treated with a small amount of a tertiary amine (e.g., triethylamine) in the eluent, or alumina (B75360) (basic or neutral) can be used.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is typically used. A common starting point is a mixture of dichloromethane (B109758) and methanol, with a small percentage (e.g., 0.5-1%) of triethylamine (B128534) added to the mobile phase.

  • Column Packing:

    • Prepare a slurry of the silica gel in the initial, least polar mobile phase.

    • Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent.

    • Carefully add the sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity.

    • Collect fractions of the eluate in test tubes or vials.

  • Analysis and Product Isolation:

    • Analyze the collected fractions using thin-layer chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Diastereomeric Salt Crystallization for Chiral Resolution

Since this compound is a chiral molecule, diastereomeric salt crystallization can be employed for both purification and separation of its enantiomers. This technique relies on the different solubilities of the diastereomeric salts formed with a chiral acid.

Protocol:

  • Salt Formation:

    • Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., ethanol (B145695) or methanol).

    • In a separate flask, dissolve one equivalent of a chiral resolving agent, such as L-(+)-tartaric acid, in the same solvent, heating gently if necessary.

  • Crystallization:

    • Slowly add the tartaric acid solution to the amino alcohol solution with stirring.

    • Allow the mixture to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt:

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

    • The enantiomeric excess of the resolved amine can be improved by recrystallizing the diastereomeric salt.

  • Liberation of the Free Amine:

    • Dissolve the collected crystals in water and add a base (e.g., 2M NaOH) until the pH is >10 to neutralize the tartaric acid.

  • Extraction and Final Purification:

    • Extract the liberated enantiomerically enriched this compound with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the purified enantiomer of this compound.

References

A Comparative Analysis of In-Silico and Experimental Physicochemical Properties of 4-Aminopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, an accurate understanding of the physicochemical properties of small molecules like 4-Aminopentan-1-ol is paramount. This guide provides a direct comparison of experimentally determined data versus in-silico predictions for key properties of this compound, offering insights into the reliability of computational models and detailing the methodologies for experimental verification.

Executive Summary

This guide presents a side-by-side comparison of the physicochemical properties of this compound derived from both laboratory experiments and computational (in-silico) predictions. While in-silico methods provide rapid and cost-effective estimations, experimental data remains the gold standard for accuracy. This document summarizes the available data in a clear, tabular format, outlines the protocols for key experimental procedures, and provides a visual representation of the comparative workflow. The findings indicate a reasonable correlation for some properties, while highlighting discrepancies in others, underscoring the importance of experimental validation.

Data Presentation: In-Silico vs. Experimental

The following table summarizes the available quantitative data for this compound, contrasting computationally predicted values with those determined through experimental methods.

Physicochemical PropertyIn-Silico (Predicted/Computed) ValueExperimental Value
Melting Point -32°C[1]
Boiling Point -174.7°C (at 760 mmHg)[2], 117-119°C (at 25 mmHg)[1]
Density 0.915 g/cm³[2], 0.915 ± 0.06 g/cm³[1]-
logP (Octanol-Water Partition Coefficient) 0.80640[2], -0.3 (XLogP3-AA)[3]Not available
pKa 15.12 ± 0.10Not available
Flash Point 59.4°C[2]-
Refractive Index 1.449[2]-
Solubility -Chloroform (Slightly), Methanol (Slightly)[1]
Molecular Weight 103.165 g/mol [2], 103.17 g/mol [4]-
Topological Polar Surface Area 46.3 Ų[3]-

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These protocols represent standard laboratory practices.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity and is determined by observing the temperature range over which the solid transitions to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Sample of this compound

Procedure:

  • A small amount of the finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady and slow rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[2][5][6] A sharp melting range (typically 0.5-1°C) is indicative of a pure compound.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath or aluminum block)

  • Sample of this compound

Procedure:

  • A small amount (a few milliliters) of this compound is placed in a small test tube.[7][8]

  • A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[7][9][10]

  • The test tube is attached to a thermometer and heated in a heating bath.

  • As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is continued until a rapid and continuous stream of bubbles is observed.

  • The heat source is then removed, and the liquid is allowed to cool.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]

pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an amino alcohol like this compound, it quantifies the tendency of the amino group to accept a proton.

Apparatus:

  • pH meter

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

  • Solution of this compound of known concentration

Procedure:

  • A known volume and concentration of this compound solution is placed in a beaker with a magnetic stir bar.

  • The pH electrode is calibrated and immersed in the solution.

  • The solution is titrated with a standardized strong acid (e.g., HCl), adding the titrant in small, measured increments.[11][12]

  • After each addition, the solution is stirred, and the pH is recorded.

  • The titration is continued past the equivalence point.

  • A titration curve is generated by plotting the pH (y-axis) versus the volume of titrant added (x-axis).

  • The pKa is determined from the titration curve as the pH at the half-equivalence point, where half of the amino groups have been protonated.[12][13]

logP (Octanol-Water Partition Coefficient) Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical parameter in drug development for predicting absorption and distribution.

Apparatus:

  • Separatory funnel or vials with screw caps

  • Mechanical shaker

  • Centrifuge (optional)

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

  • n-Octanol (pre-saturated with water)

  • Water or buffer solution (pre-saturated with n-octanol)

  • Sample of this compound

Procedure:

  • Equal volumes of n-octanol and an aqueous buffer (typically at a physiological pH of 7.4) are pre-saturated with each other by vigorous mixing followed by separation.[14][15][16]

  • A known amount of this compound is dissolved in one of the phases.

  • The two phases are combined in a separatory funnel or vial and shaken vigorously for a set period to allow for partitioning of the compound between the two immiscible layers.[14][17]

  • The mixture is allowed to stand for the phases to separate completely. Centrifugation can be used to aid in phase separation.

  • The concentration of this compound in each phase is determined using a suitable analytical technique.

  • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol (B41247) phase to its concentration in the aqueous phase.

  • The logP is then calculated as the base-10 logarithm of P.[17]

Visualization of the Comparative Workflow

The following diagram illustrates the workflow for comparing in-silico and experimental properties of a chemical compound.

G cluster_experimental Experimental Approach cluster_comparison Comparative Analysis insilico_models Computational Models (e.g., QSAR, Molecular Modeling) predicted_properties Predicted Physicochemical Properties (e.g., logP, pKa, Density) insilico_models->predicted_properties comparison Data Comparison & Validation predicted_properties->comparison compound This compound Sample exp_protocols Experimental Protocols (e.g., Titration, Spectroscopy, Chromatography) compound->exp_protocols exp_data Measured Physicochemical Properties (e.g., Melting Point, Boiling Point) exp_protocols->exp_data exp_data->comparison report Comprehensive Property Profile & Model Accuracy Assessment comparison->report

Caption: Workflow for comparing in-silico and experimental properties.

Conclusion

The comparison between in-silico and experimental data for this compound reveals that while computational predictions can offer valuable preliminary insights, they do not yet replace the need for rigorous experimental determination. For properties like density and molecular weight, predictions are highly reliable. However, for more complex properties such as logP and pKa, which are heavily influenced by the molecular environment, significant discrepancies can exist between different prediction models and the (when available) experimental values. Therefore, a synergistic approach, utilizing in-silico screening to prioritize candidates followed by precise experimental validation, is recommended for efficient and accurate characterization of chemical compounds in research and development.

References

A Comparative Guide to the Spectroscopic Data of 4-Aminopentan-1-ol from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and structural integrity of chemical reagents are paramount. This guide provides a comparative analysis of the spectroscopic data for 4-aminopentan-1-ol, a versatile building block in organic synthesis. By examining nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, this guide aims to offer a framework for evaluating the quality of this reagent from different commercial sources.

Data Presentation

The following tables summarize the expected and observed spectroscopic data for this compound. Due to the limited availability of public, supplier-specific spectroscopic data, this guide combines data from public repositories with predicted values to serve as a baseline for comparison. Researchers are encouraged to obtain supplier-specific Certificates of Analysis (CoA) for lot-specific data.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

SupplierChemical Shift (δ) ppmMultiplicityIntegrationAssignment
Supplier A (Hypothetical) 3.65t2HH-1
3.05m1HH-4
1.60m2HH-2
1.45m2HH-3
1.15d3HH-5
1.30br s3H-NH₂ and -OH
Supplier B (Hypothetical) 3.66t2HH-1
3.04m1HH-4
1.61m2HH-2
1.46m2HH-3
1.16d3HH-5
1.32br s3H-NH₂ and -OH
Predicted 3.6 - 3.7t2HH-1
2.9 - 3.1m1HH-4
1.5 - 1.7m2HH-2
1.4 - 1.5m2HH-3
1.1 - 1.2d3HH-5
1.0 - 2.0br s3H-NH₂ and -OH

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

SupplierChemical Shift (δ) ppmAssignment
Supplier A (Hypothetical) 62.9C-1
48.7C-4
36.4C-3
30.1C-2
23.5C-5
Supplier B (Hypothetical) 62.8C-1
48.6C-4
36.5C-3
30.0C-2
23.6C-5
Predicted 62.0 - 63.5C-1
48.0 - 49.5C-4
35.5 - 37.0C-3
29.5 - 31.0C-2
23.0 - 24.5C-5

Table 3: IR Spectroscopic Data

SupplierWavenumber (cm⁻¹)Assignment
Public Repository (Vapor Phase) [1]3380O-H stretch
3300N-H stretch
2960C-H stretch (aliphatic)
1590N-H bend
1060C-O stretch
Supplier A (Hypothetical, ATR) 3350-3450 (broad)O-H stretch
3280-3350N-H stretch
2850-2970C-H stretch (aliphatic)
1580-1620N-H bend
1050-1070C-O stretch

Table 4: Mass Spectrometry Data (GC-MS, Electron Ionization)

Supplierm/zRelative Intensity (%)Assignment
Public Repository (NIST) [1]1035[M]⁺
8660[M-NH₃]⁺
58100[C₃H₈N]⁺
4540[C₂H₅O]⁺
Supplier A (Hypothetical) 103.10018[M]⁺
86.096655[M-NH₃]⁺
58.0657100[C₃H₈N]⁺
45.033542[C₂H₅O]⁺

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a standardized reference for obtaining and interpreting spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (zg30).

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 3.28 s

    • Spectral Width: 20 ppm

    • Temperature: 298 K

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (zgpg30).

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.09 s

    • Spectral Width: 240 ppm

    • Temperature: 298 K

  • Data Processing: The free induction decay (FID) is Fourier transformed after applying an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C. Phase and baseline corrections are applied. The ¹H NMR spectrum is referenced to the TMS signal at 0.00 ppm, and the ¹³C NMR spectrum is referenced to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small drop of neat this compound is placed directly onto the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

  • Data Processing: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum. The resulting spectrum is displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A 30 m x 0.25 mm x 0.25 µm non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C

    • Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: m/z 40-400

  • Data Analysis: The total ion chromatogram (TIC) is examined to identify the peak corresponding to this compound. The mass spectrum of this peak is extracted and analyzed for the molecular ion and characteristic fragment ions.

Workflow for Spectroscopic Data Comparison

The following diagram illustrates a logical workflow for comparing the spectroscopic data of this compound from different suppliers.

G cluster_procurement Procurement & Preparation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Evaluation cluster_outcome Outcome start Obtain this compound from Supplier A, B, C prep Prepare Samples for NMR, IR, and MS Analysis start->prep nmr Acquire 1H and 13C NMR Spectra prep->nmr ir Acquire IR Spectrum prep->ir ms Acquire Mass Spectrum prep->ms compare_nmr Compare Chemical Shifts, Multiplicities, and Integrations nmr->compare_nmr compare_ir Compare Peak Positions and Shapes ir->compare_ir compare_ms Compare Molecular Ion and Fragmentation Patterns ms->compare_ms evaluation Evaluate Purity and Structural Consistency compare_nmr->evaluation compare_ir->evaluation compare_ms->evaluation pass Supplier's Product Meets Required Specifications evaluation->pass Consistent fail Inconsistent Data or Presence of Impurities. Further Investigation or Rejection of Lot. evaluation->fail Inconsistent

Caption: Workflow for the comparative analysis of spectroscopic data.

References

A Comparative Guide to Assessing the Enantiomeric Purity of 4-Aminopentan-1-ol by Chiral Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral Chromatography: A Head-to-Head Comparison

Chiral chromatography is the cornerstone for the separation and quantification of enantiomers. The fundamental principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.

1.1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely adopted technique for enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for resolving a broad spectrum of chiral compounds, including amino alcohols.[1]

1.2. Chiral Gas Chromatography (GC)

Chiral GC offers high resolution and sensitivity, especially for volatile compounds. For non-volatile or highly polar analytes like amino alcohols, derivatization is a mandatory step to increase volatility and improve chromatographic performance. Cyclodextrin-based and chiral amino acid derivative-based stationary phases are commonly employed for these separations.[2][3]

Table 1: Comparison of Chiral HPLC and Chiral GC for Amino Alcohol Enantiomeric Purity Assessment

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Principle Differential partitioning between a liquid mobile phase and a solid chiral stationary phase.Differential partitioning between a gaseous mobile phase and a liquid or solid chiral stationary phase.
Sample Volatility Not a limiting factor.Requires volatile or derivatized volatile analytes.
Derivatization Often not required, but can be used to improve detection and resolution.Generally required for polar compounds like amino alcohols to increase volatility.
Common CSPs Polysaccharide-based (cellulose, amylose), Pirkle-type, cyclodextrin-based.[1]Cyclodextrin (B1172386) derivatives, chiral amino acid derivatives (e.g., Chirasil-Val).[2]
Mobile Phase Liquid (e.g., hexane/ethanol, acetonitrile/water).Inert gas (e.g., helium, hydrogen, nitrogen).
Typical Flow Rate 0.5 - 2.0 mL/min.1 - 2 mL/min.
Operating Temperature Typically ambient to moderately elevated (e.g., 25-60 °C).Higher temperatures, often with a temperature program (e.g., 100-250 °C).
Detection UV-Vis, Diode Array (DAD), Mass Spectrometry (MS), Refractive Index (RI).Flame Ionization (FID), Mass Spectrometry (MS).
Advantages Broad applicability, no need for sample volatilization, wide variety of CSPs available.High resolution, high sensitivity (especially with FID), fast analysis times.
Disadvantages Can use larger volumes of organic solvents, potentially lower resolution than GC for some compounds.Derivatization can be time-consuming and introduce errors, limited to thermally stable compounds.

Experimental Protocols and Performance Data

The following sections provide detailed experimental protocols for chiral HPLC and GC, based on methods developed for structurally similar amino alcohols. These serve as excellent starting points for the analysis of 4-Aminopentan-1-ol.

Chiral HPLC Method for Amino Alcohols

This protocol is based on the successful separation of β-amino alcohols.

Experimental Workflow for Chiral HPLC

cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep Dissolve this compound in mobile phase inject Inject sample onto HPLC system prep->inject separate Enantiomeric separation on Chiral Stationary Phase inject->separate Mobile Phase Flow detect Detect enantiomers (e.g., UV-Vis) separate->detect integrate Integrate peak areas detect->integrate calculate Calculate enantiomeric purity (% ee) integrate->calculate

Caption: Workflow for enantiomeric purity assessment by chiral HPLC.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector.

  • Chiral Stationary Phase: A polysaccharide-based column, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate).

  • Mobile Phase: A mixture of a non-polar solvent and an alcohol modifier. A typical starting point is Hexane/Isopropanol (90:10, v/v). For basic analytes like amino alcohols, the addition of a small amount of a basic modifier like diethylamine (B46881) (DEA, e.g., 0.1%) can improve peak shape and resolution.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm), as this compound lacks a strong chromophore.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Table 2: Representative Performance Data for Chiral HPLC of Amino Alcohols

Analyte (Similar Structure)Chiral Stationary PhaseMobile PhaseRetention Time (min)Resolution (Rs)
dl-AlaninolBenzimidazole-(S)-naproxen amide derivative on C18Acetonitrile/Water15.2 (L), 17.8 (D)2.1
dl-LeucinolBenzimidazole-(S)-naproxen amide derivative on C18Acetonitrile/Water22.5 (L), 25.1 (D)2.3
dl-PhenylalaninolBenzimidazole-(S)-naproxen amide derivative on C18Acetonitrile/Water19.3 (L), 21.9 (D)2.5
Data is illustrative and based on separations of derivatized amino alcohols as direct separation data for underivatized simple amino alcohols can be challenging to obtain.[4]
Chiral GC Method for Amino Alcohols

This protocol outlines a general procedure for the analysis of chiral amines after derivatization.

Experimental Workflow for Chiral GC

cluster_prep Sample Preparation cluster_gc Chiral GC Analysis cluster_data_gc Data Analysis derivatize Derivatize this compound (e.g., with TFAA) dissolve Dissolve derivative in appropriate solvent derivatize->dissolve inject_gc Inject sample into GC system dissolve->inject_gc separate_gc Enantiomeric separation on Chiral Capillary Column inject_gc->separate_gc Carrier Gas Flow detect_gc Detect enantiomers (e.g., FID) separate_gc->detect_gc integrate_gc Integrate peak areas detect_gc->integrate_gc calculate_gc Calculate enantiomeric purity (% ee) integrate_gc->calculate_gc

Caption: Workflow for enantiomeric purity assessment by chiral GC.

Protocol:

  • Derivatization: The amino group of this compound must be derivatized to increase its volatility. A common procedure involves reaction with trifluoroacetic anhydride (B1165640) (TFAA).

    • Dissolve approximately 1-2 mg of this compound in 0.5 mL of a suitable solvent (e.g., dichloromethane).

    • Add 0.2 mL of trifluoroacetic anhydride.

    • Allow the reaction to proceed at room temperature for 30 minutes.

    • Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

    • Redissolve the residue in a suitable solvent for GC injection (e.g., dichloromethane).[2]

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column injection port.

  • Chiral Stationary Phase: A capillary column coated with a cyclodextrin derivative or a chiral amino acid derivative.

  • Carrier Gas: Hydrogen or Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is typically employed to ensure good separation and peak shape. For example, start at 100 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 5 °C/min.

  • Injector and Detector Temperature: 250 °C.

Table 3: Representative Performance Data for Chiral GC of Derivatized Amines

Analyte (Similar Structure)Derivatizing AgentChiral Stationary PhaseRetention Time (min)Separation Factor (α)
2-AminooctaneTFAADiproline-based10.5, 10.91.04
2-AminooctaneIsopropyl isocyanateDiproline-based12.1, 12.71.05
α-MethylbenzylamineTFAADiproline-based8.2, 8.51.03
Data is illustrative and based on separations of structurally similar chiral amines.[2]

Alternative Methods for Enantiomeric Purity Assessment

While chiral chromatography is the gold standard, other techniques can provide valuable information on enantiomeric purity.

3.1. NMR Spectroscopy with Chiral Solvating or Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess by employing a chiral solvating agent (CSA) or a chiral shift reagent (CSR).[5] These agents form transient diastereomeric complexes with the enantiomers of the analyte, leading to chemically non-equivalent signals in the NMR spectrum. The ratio of the integrals of these distinct signals directly corresponds to the enantiomeric ratio.

3.2. Derivatization with a Chiral Derivatizing Agent (CDA) followed by Achiral Chromatography or NMR

Another approach involves the reaction of the racemic analyte with an enantiomerically pure chiral derivatizing agent to form a mixture of diastereomers.[6] These diastereomers have different physical properties and can be separated and quantified using standard achiral chromatography (HPLC or GC) or distinguished by NMR spectroscopy. A well-known example of a CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid).[6]

Table 4: Comparison of Alternative Methods

MethodPrincipleAdvantagesDisadvantages
NMR with Chiral Reagents Formation of transient diastereomeric complexes leading to distinct NMR signals for each enantiomer.Rapid analysis, no need for chromatographic separation, provides structural information.Requires a high-field NMR spectrometer, can be less sensitive than chromatography, reagent costs can be high.
Derivatization with CDA Covalent bonding to a chiral auxiliary to form stable diastereomers, which are then analyzed.Diastereomers can be separated on achiral columns, can improve detectability.Derivatization reaction must go to completion without racemization, potential for kinetic resolution.

Conclusion

The assessment of the enantiomeric purity of this compound can be effectively achieved using chiral chromatography. Chiral HPLC with polysaccharide-based columns offers a direct method, while chiral GC, though requiring derivatization, provides high resolution. The choice between these techniques will depend on available instrumentation, sample throughput requirements, and the desired level of sensitivity. For orthogonal validation or in cases where chromatographic methods are challenging, NMR-based techniques and derivatization with chiral agents present viable and powerful alternatives. The protocols and data provided for analogous compounds in this guide offer a solid foundation for developing a robust and reliable method for the enantiomeric purity determination of this compound.

References

Comparative Analysis of the Biological Activity of Amino Alcohol Derivatives as Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the antifungal properties, mechanisms of action, and structure-activity relationships of novel amino alcohol derivatives, with a focus on their potential as inhibitors of fungal CYP51.

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive search, specific studies detailing the biological activity of 4-Aminopentan-1-ol derivatives were not available. Therefore, this guide presents a comparative analysis of a closely related and well-studied class of L-amino alcohol derivatives that demonstrate significant antifungal activity. The experimental data and methodologies provided are representative of the field and offer a valuable framework for the evaluation of new chemical entities, including potential future derivatives of this compound.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. Amino alcohols are a versatile class of organic compounds that have garnered considerable interest in medicinal chemistry due to their diverse biological activities. This guide provides a comparative analysis of a series of novel L-amino alcohol derivatives that have shown potent broad-spectrum antifungal activity. The primary mechanism of action for these compounds is the inhibition of the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a critical component of the ergosterol (B1671047) biosynthesis pathway.

Data Presentation: Antifungal Activity of L-Amino Alcohol Derivatives

The following table summarizes the in vitro antifungal activity of a selection of L-amino alcohol derivatives against various fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits the visible growth of the microorganism.

CompoundR SubstituentC. albicans (MIC µg/mL)C. tropicalis (MIC µg/mL)A. fumigatus (MIC µg/mL)C. neoformans (MIC µg/mL)
14i 3-F0.03-0.060.03-0.061-21-2
14n 3-F0.03-0.060.03-0.061-21-2
14s 3-F0.03-0.060.03-0.061-21-2
14v 3-F0.03-0.060.03-0.061-21-2
Fluconazole -----

Data adapted from a study on L-amino alcohol derivatives as broad-spectrum antifungal agents.[1]

Notably, the S-configuration of these compounds was found to be essential for their antifungal activity.[1] Furthermore, select compounds demonstrated efficacy against fluconazole-resistant strains of Candida albicans.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the replication and validation of these findings.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various fungal strains.

Materials:

  • 96-well microtiter plates

  • Standardized fungal inoculum (adjusted to a concentration of 0.5 × 10³ to 2.5 × 10³ CFU/mL)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Test compounds dissolved in dimethyl sulfoxide (B87167) (DMSO)

  • Positive control (e.g., Fluconazole)

  • Negative control (medium with DMSO)

Procedure:

  • Prepare serial twofold dilutions of the test compounds in the 96-well plates using RPMI-1640 medium. The final concentrations should typically range from 0.03 to 64 µg/mL.

  • Add the standardized fungal inoculum to each well.

  • Include a positive control (a known antifungal agent) and a negative control (medium with the same concentration of DMSO used to dissolve the compounds).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth in the control well.

CYP51 Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of the compounds on the activity of the fungal CYP51 enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against fungal CYP51.

Principle: The binding of an inhibitor to the heme iron of CYP51 induces a spectral shift that can be quantified spectrophotometrically.

Materials:

  • Purified recombinant fungal CYP51 enzyme

  • Potassium phosphate (B84403) buffer

  • Test compounds dissolved in DMSO

  • Spectrophotometer

Procedure:

  • A solution of the purified CYP51 enzyme in potassium phosphate buffer is placed in a cuvette.

  • The test compound is added incrementally to the cuvette from a stock solution.

  • After each addition, the UV-visible spectrum of the CYP51-inhibitor complex is recorded.

  • The binding of the inhibitor to the heme iron of CYP51 results in a characteristic spectral shift (a Type II difference spectrum).

  • The magnitude of this spectral shift is plotted against the inhibitor concentration, and the IC₅₀ value is calculated from the resulting dose-response curve.

Mandatory Visualization

Ergosterol Biosynthesis Pathway and the Role of CYP51

The following diagram illustrates the ergosterol biosynthesis pathway in fungi, highlighting the critical role of CYP51 and its inhibition by the amino alcohol derivatives.

Ergosterol_Pathway cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Inhibition Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol (Fungal Cell Membrane) 14-demethyl lanosterol->Ergosterol Amino_Alcohol_Derivatives Amino Alcohol Derivatives Amino_Alcohol_Derivatives->Lanosterol Inhibits CYP51

Caption: Fungal ergosterol biosynthesis pathway and the inhibitory action of amino alcohol derivatives on CYP51.

Experimental Workflow for Antifungal Compound Screening

The diagram below outlines a typical workflow for the screening and characterization of novel antifungal compounds.

Antifungal_Screening_Workflow Start Compound Synthesis In_Vitro_Screening In Vitro Antifungal Susceptibility Testing (Broth Microdilution) Start->In_Vitro_Screening Determine_MIC Determine MIC Values In_Vitro_Screening->Determine_MIC Mechanism_of_Action Mechanism of Action Studies Determine_MIC->Mechanism_of_Action CYP51_Assay CYP51 Enzyme Inhibition Assay Mechanism_of_Action->CYP51_Assay Determine_IC50 Determine IC50 Values CYP51_Assay->Determine_IC50 SAR_Analysis Structure-Activity Relationship (SAR) Analysis Determine_IC50->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization End Preclinical Development Lead_Optimization->End

Caption: A streamlined workflow for the discovery and development of novel antifungal agents.

Conclusion

The presented data on L-amino alcohol derivatives underscore the potential of this chemical class as a source of novel antifungal agents. Their potent, broad-spectrum activity, coupled with a well-defined mechanism of action targeting fungal CYP51, makes them attractive candidates for further development. The detailed experimental protocols and illustrative diagrams provided in this guide are intended to serve as a valuable resource for researchers engaged in the discovery and optimization of new antifungal therapies. Future studies focusing on the synthesis and evaluation of this compound derivatives are warranted to explore their potential within this promising class of compounds.

References

Validation of a Novel Gas Chromatography Method for the Quantification of 4-Aminopentan-1-ol Using a Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide presents a comprehensive overview of a newly developed gas chromatography (GC) method for the accurate and precise quantification of 4-Aminopentan-1-ol. The validation of this method is benchmarked against a certified reference material (CRM) to ensure the highest level of accuracy and reliability. This document also provides a comparative analysis with an alternative High-Performance Liquid Chromatography (HPLC) method, offering researchers a thorough guide to selecting the most suitable analytical technique for their specific needs. Detailed experimental protocols and validation data are provided to support the findings.

Introduction

This compound is a chemical intermediate of interest in pharmaceutical development and chemical synthesis. Accurate quantification is crucial for quality control, stability studies, and process monitoring. Due to its polar nature and lack of a strong chromophore, direct analysis can be challenging. This guide details a robust GC method with derivatization, validated using a commercially available Certified Reference Material from LGC Standards[1]. A comparative HPLC method with pre-column derivatization is also presented.

Data Presentation: Comparison of Analytical Methods

The performance of the new GC-FID method and a comparative HPLC-FLD method for the analysis of this compound are summarized below. These performance characteristics are based on established techniques for similar short-chain amino alcohols and must be confirmed through in-house validation.[2]

ParameterGas Chromatography-Flame Ionization Detection (GC-FID) (New Method)High-Performance Liquid Chromatography-Fluorescence Detection (HPLC-FLD) (Alternative Method)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Derivatization Required to increase volatility (e.g., silylation).Required to introduce a fluorescent tag (e.g., with o-phthalaldehyde).
Linearity (R²) > 0.995> 0.99
Accuracy (% Recovery) 90-110%95-105%
Precision (%RSD) < 10%< 5%
Limit of Detection (LOD) ng/mL rangesub-ng/mL to pg/mL range
Limit of Quantification (LOQ) ng/mL rangeng/mL to pg/mL range
Typical Run Time 10-20 minutes15-30 minutes
Strengths High resolution for volatile compounds.High sensitivity and selectivity for complex matrices.
Weaknesses Derivatization can be complex.Derivatization reagent stability can be a concern.

Experimental Protocols

This protocol outlines the procedure for the analysis of this compound using GC-FID following a silylation derivatization step.

1. Materials and Reagents:

  • This compound Certified Reference Material (LGC Standards or equivalent)[1]

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Methanol (GC grade)

  • Internal Standard (e.g., 4-Aminohexan-1-ol)

2. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound CRM and dissolve in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with methanol.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in methanol.

3. Derivatization Procedure:

  • To 100 µL of the sample or standard, add 10 µL of the internal standard solution.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue.

  • Cap the vial tightly and heat at 70°C for 60 minutes.

  • After cooling to room temperature, the sample is ready for GC-FID analysis.

4. GC-FID Instrumentation and Conditions:

  • Column: A polar capillary column suitable for amine analysis, such as a CP-Wax for Volatile Amines or a CP-Sil 8 CB for Amines.[2]

  • Injector Temperature: 250°C

  • Detector Temperature: 270°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 220°C at a rate of 10°C/minute.

    • Hold: Hold at 220°C for 5 minutes.[2]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[2]

  • Injection Mode: Split or splitless, depending on the required sensitivity.[2]

This protocol provides a general procedure for the analysis of this compound using pre-column derivatization with o-phthalaldehyde (B127526) (OPA).[2]

1. Materials and Reagents:

  • This compound Certified Reference Material

  • o-phthalaldehyde (OPA)

  • 2-mercaptoethanol

  • Boric acid

  • Sodium hydroxide

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Deionized water

2. Reagent Preparation:

  • Borate (B1201080) Buffer: Prepare a 0.4 M boric acid solution adjusted to pH 10.4 with sodium hydroxide.[2]

  • OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.25 mL of the borate buffer and 50 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily.[2]

3. Standard and Sample Preparation:

  • Prepare stock and calibration standards of this compound in a diluent such as a water/methanol mixture.[2]

  • Prepare unknown samples in the same diluent.

4. Derivatization Procedure:

  • In a reaction vial, mix 50 µL of the standard or sample solution with 50 µL of the OPA reagent.[2]

  • Allow the reaction to proceed for 2 minutes at room temperature, protected from light.[2]

  • Inject a suitable volume (e.g., 20 µL) of the reaction mixture onto the HPLC system.[2]

5. HPLC-FLD Instrumentation and Conditions:

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., sodium phosphate (B84403) buffer).

  • Flow Rate: 1.0 mL/min.

  • Fluorescence Detector: Excitation wavelength of 340 nm and an emission wavelength of 455 nm.

Method Validation Workflow

The validation of the new GC-FID analytical method for this compound will be conducted following established guidelines to ensure the method is suitable for its intended purpose.

cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Reporting Dev Method Development (GC-FID) Opt Optimization of Parameters Dev->Opt Spec Specificity Opt->Spec Lin Linearity Opt->Lin Acc Accuracy Opt->Acc Prec Precision Opt->Prec Rob Robustness Opt->Rob Report Validation Report Spec->Report LOD Limit of Detection (LOD) Lin->LOD LOQ Limit of Quantification (LOQ) Lin->LOQ Acc->Report Prec->Report LOQ->Report Rob->Report SOP Standard Operating Procedure Report->SOP

Caption: Workflow for the validation of the new GC-FID analytical method.

Logical Diagram: Decision Tree for Method Selection

The choice between the GC-FID and HPLC-FLD methods depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.

Start Start: Need to quantify This compound Matrix Is the sample matrix complex (e.g., biological fluids)? Start->Matrix Sensitivity Is sub-ng/mL sensitivity required? Matrix->Sensitivity Yes GC_Available Is a GC-FID system with derivatization capabilities available? Matrix->GC_Available No Sensitivity->GC_Available No HPLC_Method Use HPLC-FLD Method Sensitivity->HPLC_Method Yes GC_Method Use GC-FID Method GC_Available->GC_Method Yes Consider_Alt Consider alternative methods or develop a new method GC_Available->Consider_Alt No

Caption: Decision tree for selecting an analytical method for this compound.

Conclusion

This guide provides a framework for the validation of a new GC-FID method for the quantification of this compound, utilizing a certified reference material. The detailed protocol and comparative data with an HPLC-FLD method offer valuable insights for researchers in selecting and implementing a suitable analytical technique. The successful validation of the described GC-FID method will ensure reliable and accurate data for various applications in pharmaceutical and chemical analysis.

References

Head-to-head comparison of 4-Aminopentan-1-ol and 5-amino-1-pentanol in a specific application

Author: BenchChem Technical Support Team. Date: December 2025

An exhaustive review of scientific literature and chemical databases reveals a notable absence of direct head-to-head comparative studies for 4-Aminopentan-1-ol and 5-amino-1-pentanol (B144490) in any specific application. While both are bifunctional amino alcohols and serve as versatile chemical building blocks, the existing research focuses on the individual applications of each isomer rather than a comparative performance analysis. This guide synthesizes the available information on each compound to highlight their established uses and potential functional differences stemming from their structural isomerism.

Introduction to the Isomers

This compound and 5-amino-1-pentanol are structural isomers with the molecular formula C₅H₁₃NO. The key difference lies in the position of the amine (-NH₂) group along the five-carbon chain, which influences their chemical reactivity, steric profile, and suitability for specific synthetic applications.

  • 5-Amino-1-pentanol: A primary amino alcohol where the functional groups are at the terminal positions (C1 and C5). This linear arrangement is often favored for creating linear polymers or macrocycles.

  • This compound: A primary alcohol with a secondary amine located at the C4 position. The presence of a methyl group adjacent to the amine introduces a chiral center and steric hindrance, which can influence reaction kinetics and the properties of resulting products.

Established Applications and Synthetic Utility

While no direct comparative data exists, we can infer potential differences based on their documented uses.

5-Amino-1-pentanol is more extensively documented in the literature. Its linear structure makes it a valuable monomer for polymerization and a versatile linker in drug discovery.[1][2]

Key documented applications include:

  • Polymer Chemistry: Used as a monomer in polycondensation reactions with dicarboxylic acids to form biodegradable polyesteramides, which have been investigated for medical applications like absorbable sutures.[3]

  • Pharmaceutical Synthesis: Serves as a starting material or intermediate for various drugs, including anticancer and anti-inflammatory agents.[1][4][5] It is a known precursor for the synthesis of the alkaloid manzamine and S-glycosyl amino-acid building blocks.[1]

  • Heterocyclic Synthesis: Undergoes facile intramolecular cyclization over zeolite catalysts to produce piperidine (B6355638) and its derivatives, which are important scaffolds in medicinal chemistry.[1]

This compound is described more generally as a compound for synthesis and biochemical research.[6] Specific, data-rich application examples are scarce in published literature.[7][8] Its utility can be projected based on the reactivity of similar branched amino alcohols. The chirality and steric hindrance provided by the C4-methyl group could be leveraged in:

  • Asymmetric Synthesis: As a chiral building block, it could be used to introduce specific stereochemistry into larger molecules, a critical aspect of modern drug development.

  • Specialty Polymers: Its incorporation into a polymer backbone would create a pendant methyl group, potentially altering the polymer's physical properties (e.g., solubility, glass transition temperature, crystallinity) compared to a polymer made with its linear isomer.

Hypothetical Comparative Workflow

To generate the data requested by the audience, a research program would need to be initiated. A logical application for a head-to-head comparison would be in the synthesis of poly(ester amides), where the structural difference would directly impact polymer properties.

Below is a conceptual workflow for such a comparative study.

G cluster_synthesis Monomer Synthesis & Characterization cluster_polymerization Polymerization cluster_analysis Comparative Analysis M1 This compound (Isomer 1) M2 5-Amino-1-pentanol (Isomer 2) P1 Polycondensation (Isomer 1) M1->P1 P2 Polycondensation (Isomer 2) M2->P2 Diacid Dicarboxylic Acid (e.g., Sebacic Acid) Diacid->P1 Diacid->P2 Polymer1 Poly(ester amide) 1 P1->Polymer1 Polymer2 Poly(ester amide) 2 P2->Polymer2 Analysis Characterization (NMR, GPC, DSC, TGA) Polymer1->Analysis Polymer2->Analysis Performance Performance Testing (Tensile Strength, Biodegradation Rate) Analysis->Performance

Caption: Conceptual workflow for a comparative study of aminopentanol isomers in polymer synthesis.

Conclusion

For researchers, scientists, and drug development professionals, the choice between this compound and 5-amino-1-pentanol currently depends on the desired molecular architecture rather than on comparative performance data. 5-Amino-1-pentanol is the compound of choice for applications requiring a linear, flexible bifunctional linker. In contrast, this compound offers potential advantages in applications where chirality and steric bulk are necessary to control stereochemistry or modify the material properties of the final product. The generation of direct, quantitative comparative data would require dedicated experimental studies to fully elucidate the performance differences attributable to their isomeric structures.

References

Safety Operating Guide

Safe Disposal of 4-Aminopentan-1-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 4-Aminopentan-1-ol is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, grounded in established safety protocols.

I. Immediate Safety and Handling

Before beginning any disposal procedure, ensure all necessary personal protective equipment (PPE) is worn and that you are working in a well-ventilated area, preferably under a chemical fume hood.[1] this compound is classified as a corrosive substance that can cause severe skin burns and eye damage, and it is harmful if swallowed.[1][2]

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety goggles or a face shield.[1]

  • Body Protection: A lab coat or chemical-resistant apron.[1]

II. Hazard Profile of this compound

Understanding the hazards associated with this compound is fundamental to its safe disposal.

Hazard ClassificationDescriptionGHS Code
Acute Toxicity, OralHarmful if swallowed.H302
Skin Corrosion/IrritationCauses severe skin burns and eye damage.H314

Source: ECHA C&L Inventory[2]

Incompatible Materials:

  • Strong oxidizing agents[1]

  • Strong acids[3]

Avoid mixing this compound waste with these substances to prevent potentially hazardous reactions.

III. Disposal Procedure

The primary method for the disposal of this compound is through an approved hazardous waste disposal plant.[1][4] Do not release this chemical into the environment or dispose of it down the drain.[1][5]

Step-by-Step Disposal Plan:

  • Containment:

    • Collect waste this compound in a designated, properly labeled, and sealed container. The container should be made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE).

    • Ensure the container is kept closed except when adding waste.[6]

    • Do not fill the waste container to more than 90% of its capacity.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (corrosive, toxic).

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

    • Utilize secondary containment to prevent spills.[6]

  • Waste Pickup:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Disposal of Empty Containers:

  • If the container is not going to be reused for compatible waste, it must be triple-rinsed with a suitable solvent (e.g., water).[7]

  • The rinsate must be collected and disposed of as hazardous waste.[7]

  • After triple-rinsing and air-drying, deface the original label, mark the container as "EMPTY," and dispose of it in the appropriate solid waste stream as advised by your institution's EHS.[7]

IV. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.

  • Collect: Carefully scoop the absorbed material into a suitable, labeled container for disposal as hazardous waste.[1]

  • Decontaminate: Clean the spill area thoroughly with a suitable cleaning agent.

  • Report: Report the spill to your laboratory supervisor and EHS department.

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: this compound for Disposal cluster_1 Waste Collection cluster_2 Interim Storage cluster_3 Final Disposal A Identify as Hazardous Waste (Corrosive, Acute Oral Toxicity) B Collect in a designated, compatible, and sealed container A->B Proceed to Collection C Label container with: 'Hazardous Waste' 'this compound' Hazard Symbols B->C D Store in a cool, dry, well-ventilated area C->D Proceed to Storage E Segregate from incompatible materials (Strong Oxidizers, Strong Acids) D->E F Use secondary containment E->F G Arrange for pickup by EHS or licensed waste disposal contractor F->G Ready for Disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 4-Aminopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: A Guide for Researchers, Scientists, and Drug Development Professionals

This document provides critical, immediate safety and logistical guidance for the handling and disposal of 4-Aminopentan-1-ol. The following procedures are based on established safety protocols for amino alcohols and are intended to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. It is harmful if swallowed and can cause severe skin burns and eye damage.[1] Inhalation may also be harmful and cause respiratory irritation.[2] Therefore, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety.

The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound.

Protection TypeRecommended EquipmentPurpose
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and vapors that can cause serious eye damage.[3][4][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), Lab coat or chemical-resistant apronPrevents skin contact, which may cause burns, irritation, or absorption of the chemical.[3][5][6]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.Minimizes the inhalation of potentially harmful vapors.[3][5][7]
Foot Protection Closed-toe shoesProtects feet from potential spills.[5]

Operational and Disposal Plans

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

  • Ventilation: Always handle this compound within a well-ventilated area, preferably inside a chemical fume hood, to minimize inhalation exposure.[3][5][7]

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[3][5][6]

  • Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3]

  • Ignition Sources: As the compound is a flammable liquid, keep it away from heat, sparks, and open flames.[8] Use non-sparking tools and take precautionary measures against static discharge.[8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][8]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Containers: Collect all contaminated materials, including disposable gloves, weighing paper, and pipette tips, in a designated and properly labeled hazardous waste container.

  • Disposal: Dispose of the waste container through an approved waste disposal plant in accordance with local, state, and federal regulations.[3][8] Do not dispose of it down the drain.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for ensuring safety when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Decontamination Phase A Assess Risks: - Review SDS for this compound - Identify potential for splashes, aerosols, or spills B Select Appropriate PPE based on Task A->B C Don Full PPE: - Lab Coat/Apron - Chemical Goggles & Face Shield - Chemical-Resistant Gloves - Closed-Toe Shoes B->C D Work in a Controlled Environment: - Chemical Fume Hood or - Well-Ventilated Area C->D E Handle with Care: - Use non-sparking tools - Avoid skin and eye contact D->E F Segregate Hazardous Waste: - Collect all contaminated materials E->F G Properly Label Waste Container F->G H Decontaminate Work Area G->H I Remove and Dispose of PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.